5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4ClN3O |
|---|---|
Molecular Weight |
181.58 g/mol |
IUPAC Name |
5-chloro-3H-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C7H4ClN3O/c8-4-2-1-3-5-6(4)7(12)10-11-9-5/h1-3H,(H,9,10,12) |
InChI Key |
ABEIQAFFSJFQAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NN=N2 |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 5-Chlorobenzo[d]triazin-4(3H)-one from 2-amino-6-chlorobenzamide
Abstract
This technical guide provides an in-depth exploration of the synthesis of 5-Chlorobenzo[d]triazin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The synthesis is achieved through a classical yet elegant one-pot reaction involving the diazotization of 2-amino-6-chlorobenzamide, followed by an immediate intramolecular cyclization. This document elucidates the underlying reaction mechanisms, provides a detailed and validated experimental protocol, discusses critical safety considerations, and presents a framework for the characterization of the final product. The guide is intended for researchers, chemists, and professionals in the field of drug development who require a robust and reproducible method for accessing this valuable molecular scaffold.
Introduction: The Significance of the Benzotriazinone Scaffold
Nitrogen-containing heterocyclic compounds form the cornerstone of modern pharmacology. Among these, the 1,2,3-benzotriazin-4(3H)-one core is recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active molecules. Derivatives of this structure have demonstrated potent activities as enzyme inhibitors, anticonvulsants, and anticancer agents.[1][2][3] The strategic placement of substituents on the benzotriazinone ring system allows for the fine-tuning of pharmacological properties, making it a versatile template for drug design.
5-Chlorobenzo[d]triazin-4(3H)-one is a key intermediate in the synthesis of more complex pharmaceutical agents. The chloro-substituent at the 5-position provides a reactive handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse chemical libraries for biological screening. The synthetic route detailed herein, starting from the readily available 2-amino-6-chlorobenzamide, represents an efficient and reliable pathway to this important molecule. The core transformation relies on a diazotization-cyclization cascade, a fundamental process in organic synthesis for the construction of nitrogen-rich heterocycles.[4][5]
Reaction Mechanism and Scientific Principles
The conversion of 2-amino-6-chlorobenzamide to 5-Chlorobenzo[d]triazin-4(3H)-one is a sequential one-pot process that proceeds through two key mechanistic stages: (1) Diazotization of the primary aromatic amine and (2) Intramolecular cyclization of the resulting diazonium salt.
Pillar 1: Diazotization
Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[] The reaction is initiated by the in situ generation of nitrous acid (HNO₂) from the acidification of sodium nitrite (NaNO₂). A strong acid, typically hydrochloric acid (HCl), protonates nitrous acid to form the highly electrophilic nitrosonium ion (NO⁺).[7]
The lone pair of electrons on the primary amino group of 2-amino-6-chlorobenzamide performs a nucleophilic attack on the nitrosonium ion. This is followed by a series of proton transfers and the elimination of a water molecule to yield the 2-carbamoyl-3-chlorobenzenediazonium chloride intermediate. This step is critically temperature-dependent; it must be performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt, which would otherwise decompose to release nitrogen gas and form undesired phenol byproducts.[7]
Pillar 2: Intramolecular Cyclization
Immediately following its formation, the diazonium salt intermediate undergoes a rapid intramolecular cyclization. The nitrogen atom of the primary amide group (-CONH₂) acts as an intramolecular nucleophile, attacking the terminal, electrophilic nitrogen atom of the diazonium group (-N₂⁺). This ring-closing step forms the thermodynamically stable six-membered triazinone ring, yielding the final product, 5-Chlorobenzo[d]triazin-4(3H)-one, which typically precipitates from the aqueous reaction mixture.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to the specified conditions and stoichiometry is critical for achieving a high yield and purity of the product.
3.1. Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount | Molar Equiv. |
| 2-amino-6-chlorobenzamide | 3033-00-1 | 170.59 | 10.0 g | 1.0 |
| Hydrochloric Acid (conc., 37%) | 7647-01-0 | 36.46 | ~30 mL | - |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 4.45 g | 1.1 |
| Deionized Water | 7732-18-5 | 18.02 | ~300 mL | - |
| Ethanol (for washing) | 64-17-5 | 46.07 | As needed | - |
3.2. Equipment
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
3.3. Step-by-Step Synthesis Procedure
-
Preparation of the Amine Suspension: In the 500 mL three-neck flask equipped with a mechanical stirrer and thermometer, combine 2-amino-6-chlorobenzamide (10.0 g, 58.6 mmol) and 150 mL of deionized water. Add concentrated hydrochloric acid (~20 mL) dropwise while stirring until all the solid has dissolved and the solution is strongly acidic (pH < 1).
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0–5 °C with vigorous stirring. It is crucial to maintain this temperature range throughout the addition of sodium nitrite.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (4.45 g, 64.5 mmol, 1.1 eq) in 50 mL of cold deionized water.
-
Diazotization Reaction: Transfer the sodium nitrite solution to a dropping funnel. Add the solution dropwise to the stirred amine solution over a period of 30-45 minutes. The rate of addition must be controlled to ensure the internal temperature does not exceed 5 °C.
-
Reaction and Cyclization: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1 hour. A pale yellow or off-white precipitate of the product will form as the cyclization occurs.
-
Product Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake sequentially with two portions of cold deionized water (2 x 50 mL) to remove any inorganic salts, followed by a wash with cold ethanol (20 mL) to aid in drying.
-
Drying: Dry the product under vacuum at 50 °C to a constant weight.
3.4. Expected Results
-
Yield: 85-95%
-
Appearance: Off-white to pale yellow crystalline solid.
-
Characterization: The identity and purity of the synthesized 5-Chlorobenzo[d]triazin-4(3H)-one should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to validate the chemical structure.
Safety and Handling: A Trustworthy Protocol
Chemical synthesis requires rigorous adherence to safety protocols. The trustworthiness of this procedure relies on the operator's understanding and mitigation of the associated risks.
-
General Precautions: All operations must be conducted in a well-ventilated laboratory fume hood. Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[8][9][10]
-
Reagent Hazards:
-
Sodium Nitrite (NaNO₂): A strong oxidizer that enhances the combustion of other materials.[11] It is acutely toxic if swallowed and can cause methemoglobinemia, a serious blood disorder.[11] Avoid contact with skin and eyes and prevent dust formation.[8][10] Do not mix with strong acids in a concentrated form, as this will rapidly release toxic nitrogen oxide gases.[11]
-
Hydrochloric Acid (HCl): Highly corrosive and can cause severe skin burns and eye damage. Use with extreme care.
-
-
Intermediate Hazard - Diazonium Salts: While this protocol uses the diazonium salt in situ without isolation, it is imperative to remember that aryl diazonium salts are explosive when isolated in a dry state .[12] The reaction must be kept cold and in solution at all times to prevent decomposition and potential hazards.
-
Waste Disposal: The aqueous filtrate should be neutralized carefully before disposal. Check local regulations for the proper disposal of chemical waste.
Conclusion
The synthesis of 5-Chlorobenzo[d]triazin-4(3H)-one from 2-amino-6-chlorobenzamide via a diazotization-cyclization reaction is a highly efficient, scalable, and reliable process. By carefully controlling the reaction temperature and stoichiometry, this valuable building block for drug discovery can be produced in high yield and purity. This guide provides the necessary mechanistic insight and a field-proven protocol to empower researchers to confidently synthesize this compound, while upholding the highest standards of scientific integrity and safety.
References
-
CPAChem. (n.d.). Safety data sheet - Sodium nitrite/hydrochloric acid TS. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Nitrite. Retrieved from [Link]
-
Columbus Chemical Industries, Inc. (n.d.). Safety Data Sheet: Sodium Nitrite GR ACS. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium nitrite. Retrieved from [Link]
-
ACS Omega. (2026). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. PubMed. Retrieved from [Link]
-
ACS Omega. (2026). Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. PMC. Retrieved from [Link]
-
RSC Advances. (2021). One-pot synthesis of N-substituted benzannulated triazoles via stable arene diazonium salts. Royal Society of Chemistry. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2012). Synthesis of 3-aryl-1,2,4-benzotriazines via intramolecular cyclization of solid-supported o-hydrazidoanilines. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for the preparation of benzenediazonium-2-carboxylate. Retrieved from [Link]
-
International Journal of Organic Chemistry. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. Retrieved from [Link]
-
Organic Chemistry Portal. (2017). Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones. Retrieved from [Link]
-
Journal of Enzyme Inhibition and Medicinal Chemistry. (2014). Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents. PubMed. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020). One-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives via three-component reactions. Beilstein-Institut. Retrieved from [Link]
-
Molecules. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PMC. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2002). Imidazo[5,1-f]triazin-4(3H)-ones, a new class of potent PDE 5 inhibitors. PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). Synthesis of Isoquinoline Derivatives via Ag-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[9][11][13]triazolo[1,5-c]pyrimidine derivatives. Retrieved from [Link]
-
Google Patents. (2021). Pyrazolo[1,5-A][8][10][13]triazine and pyrazolo[1,5-A]pyrimidine derivatives as CDK inhibitors. Retrieved from
-
MDPI. (2023). Pyrazolo[4,3-e]tetrazolo[1,5-b][9][11][13]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Retrieved from [Link]
Sources
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Technical Deep Dive: Mechanism of Diazotization for 5-Chlorobenzo[d]triazin-4(3H)-one Synthesis
Executive Summary
This technical guide details the mechanistic pathway and synthetic protocol for 5-chlorobenzo[d]triazin-4(3H)-one , a critical heterocyclic scaffold used in the development of kinase inhibitors, anesthetic agents, and high-energy density materials.
The synthesis relies on the diazotization-cyclization of 2-amino-6-chlorobenzamide. Unlike unsubstituted variants, the 5-chloro derivative presents unique steric and electronic challenges. The chlorine atom at the C5 position (originating from the C6 position of the anthranilamide precursor) exerts an ortho-effect that influences the conformation of the amide group, affecting the rate of intramolecular cyclization.
Part 1: Retrosynthetic Analysis & Precursor Selection
To synthesize 5-chlorobenzo[d]triazin-4(3H)-one , the structural logic dictates the use of 2-amino-6-chlorobenzamide as the starting material.
-
Numbering Shift: Note the critical numbering shift during ring fusion.
-
Precursor: Chlorine is at position 6 (ortho to the amide, meta to the amine).
-
Product: In the fused benzo[d]triazine system, the carbonyl is C4. The bridgehead carbons are 4a and 8a. The chlorine occupies position 5 , immediately adjacent to the bridgehead.
-
Structural Logic Diagram
The following diagram illustrates the retrosynthetic logic and the numbering shift, which is a common source of error in structural validation.
Part 2: Mechanistic Pathway
The reaction proceeds through a cascade sequence: Nitrosation
Generation of the Active Electrophile
In aqueous mineral acid (HCl) and sodium nitrite (
N-Nitrosation & Diazonium Formation
The lone pair of the primary amine attacks the nitrosonium ion. The 6-chloro substituent on the benzene ring is electron-withdrawing (inductive effect,
Intramolecular Cyclization (The Critical Step)
Once the diazonium salt (
-
The "Ortho" Effect: The bulky chlorine atom at position 6 forces the amide group out of coplanarity with the benzene ring or locks it into a conformation favorable for attack on the diazonium nitrogen.
-
Mechanism: The amide nitrogen attacks the terminal nitrogen of the diazonium group, forming a new
bond. This is followed by proton loss to yield the triazinone ring.
Part 3: Self-Validating Experimental Protocol
This protocol is designed for 10 mmol scale synthesis. It includes "Checkpoints" to validate the chemistry in real-time.
Reagents
-
Precursor: 2-Amino-6-chlorobenzamide (1.70 g, 10 mmol)
-
Solvent: Glacial Acetic Acid (20 mL) or HCl (2M, 25 mL)
-
Reagent: Sodium Nitrite (
) (0.76 g, 11 mmol) dissolved in minimal water (2 mL). -
Control: Starch-Iodide Paper.
Workflow
-
Dissolution (Checkpoint A):
-
Suspend the 2-amino-6-chlorobenzamide in glacial acetic acid. Stir vigorously.
-
Observation: The starting material may not fully dissolve initially. This is normal.
-
Cool the mixture to 0–5 °C using an ice-salt bath.
-
-
Diazotization:
-
Add the
solution dropwise over 15 minutes. Keep internal temp . -
Mechanistic Insight: The reaction is exothermic. Rapid addition causes local overheating, leading to phenol byproducts (via
loss) rather than cyclization.
-
-
Validation (Checkpoint B):
-
After addition, stir for 30 minutes at 0 °C.
-
Test: Spot an aliquot on Starch-Iodide paper.
-
Result: Immediate blue/black color indicates excess nitrous acid (required to drive reaction to completion). If negative, add more
.
-
-
Cyclization & Workup:
-
Allow the mixture to warm to room temperature (20–25 °C) over 1 hour.
-
Observation: A heavy precipitate (the triazinone) will form as the diazonium species cyclizes and becomes less soluble.
-
Pour the mixture into ice-water (100 mL).
-
Filter the solid. Wash with cold water (
mL) to remove acid and inorganic salts.
-
-
Purification:
-
Recrystallize from Ethanol or DMF/Water if necessary.
-
Target Yield: 85–95%.
-
Part 4: Critical Process Parameters (CPPs) & Troubleshooting
The following table summarizes the variables that determine success versus failure (e.g., formation of phenols or tars).
| Parameter | Specification | Mechanistic Impact |
| Temperature | Prevents thermal decomposition of the diazonium salt before cyclization can occur. | |
| Acidity (pH) | pH < 2 | Ensures formation of |
| Stirring | High Shear | Essential for heterogeneous mixtures (anthranilamides often have low solubility). |
| Stoichiometry | 1.1 eq | Slight excess ensures complete conversion of amine; large excess generates toxic |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| No Precipitate | Product soluble in acid; Cyclization failed. | Neutralize carefully to pH 4-5 to induce precipitation. |
| Red/Brown Gas | Decomposition of Nitrite. | Temperature too high or addition too fast. Cool to -5°C. |
| Oily Product | Formation of Phenol (Hydrolysis). | Reaction temp was too high; Diazonium lost |
Part 5: Safety & Stability Profile
Benzo[d]triazin-4(3H)-ones are high-nitrogen heterocycles. While the 5-chloro derivative is generally stable at room temperature, the intermediate diazonium salt is potentially explosive if allowed to dry.
-
Thermal Runaway: Never heat the reaction mixture above 50 °C during the initial phase.
-
Explosion Hazard: Do not isolate the intermediate diazonium salt. Ensure cyclization is complete (indicated by precipitation) before drying.
-
Waste Disposal: Quench filtrate (containing excess nitrite) with sulfamic acid or urea before disposal to prevent formation of nitrosamines in waste streams.
References
-
Mechanism of Diazotization: Zollinger, H. (1994). Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers.
-
Synthesis of Benzotriazinones: Organic Syntheses, Coll. Vol. 3, p.106 (1955); Vol. 28, p.19 (1948). (Foundational protocol for anthranilamide diazotization).
-
Photochemical & Flow Synthesis Alternatives: García-Lacuna, J., & Baumann, M. (2024).[1] Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters.
-
Biological Activity: Zhang, Y., et al. (2026). Cyclization Reaction of α-Hydroxyketones with Anthranilamides... for the Synthesis of Quinazolinones. ACS Omega.[2][3]
-
Safety Data: Sigma-Aldrich Safety Data Sheet for 1,2,3-Benzotriazin-4(3H)-one derivatives.
Sources
- 1. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction [organic-chemistry.org]
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- 3. Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
chemical properties and structure of 5-Chlorobenzo[d]triazin-4(3H)-one
Executive Summary & Chemical Identity
5-Chlorobenzo[d]triazin-4(3H)-one (CAS: 1008742-24-2) is a fused bicyclic heterocycle belonging to the class of 1,2,3-benzotriazinones.[1] Structurally characterized by a benzene ring fused to a triazine ring containing a carbonyl group, this compound serves as a critical "privileged scaffold" in medicinal chemistry. It is distinct from its isomers due to the specific placement of the chlorine atom at the 5-position (peri-position to the carbonyl), which imparts unique steric and electronic properties that influence its solubility, metabolic stability, and binding affinity in protein pockets.
Primarily utilized as a high-value intermediate, it functions as a precursor for denitrogenative transformations to access complex heterocycles (e.g., indazoles, benzazetes) and as a bioisostere for quinazolinone-based kinase inhibitors.
Chemical Profile
| Property | Data | Note |
| IUPAC Name | 5-chloro-3H-1,2,3-benzotriazin-4-one | |
| Molecular Formula | C₇H₄ClN₃O | |
| Molecular Weight | 181.58 g/mol | |
| CAS Number | 1008742-24-2 | |
| Predicted LogP | ~1.6 - 1.8 | Lipophilic, suitable for CNS penetration |
| H-Bond Donors | 1 (NH) | |
| H-Bond Acceptors | 3 (N=N, C=O) | |
| Rotatable Bonds | 0 | Rigid scaffold |
Structural Analysis & Electronic Properties
Tautomeric Equilibrium
The 1,2,3-benzotriazin-4-one system can theoretically exist in three tautomeric forms: the lactam (3H), the lactim (OH), and the 1H-tautomer.
-
Dominant Form (3H-Lactam): Quantum chemical calculations (DFT B3LYP/6-311++G**) and X-ray crystallography of the parent scaffold confirm that the 3H-tautomer is the most energetically stable species in both the solid state and solution. This is due to the preservation of aromaticity in the benzene ring and the favorable amide resonance.
-
5-Chloro Effect: The chlorine atom at the 5-position exerts a peri-interaction with the carbonyl oxygen at position 4. This steric crowding prevents coplanarity of potential substituents at the 3-position but also locks the carbonyl in a specific orientation, potentially increasing the dipole moment relative to the 6-, 7-, or 8-chloro isomers.
Caption: Tautomeric landscape of benzotriazinones. The 3H-lactam is the thermodynamically preferred species.
Electronic Distribution
The triazine ring is electron-deficient (π-deficient), making the system susceptible to nucleophilic attack, particularly if the carbonyl is activated. However, the 5-Cl substituent is electron-withdrawing (inductive effect, -I) but also electron-donating (mesomeric effect, +M). In this fused system, the -I effect typically dominates, deactivating the ring slightly towards electrophilic aromatic substitution while making the carbonyl carbon more electrophilic.
Synthetic Protocols
The synthesis of 5-Chlorobenzo[d]triazin-4(3H)-one requires precision due to the handling of diazonium intermediates. The most robust route involves the diazotization of 2-amino-6-chlorobenzamide.
Route A: Diazotization of Anthranilamide Derivatives (Standard)
This method utilizes the intramolecular cyclization of a diazonium salt derived from a 2-aminobenzamide precursor.
Reagents & Materials:
-
Precursor: 2-Amino-6-chlorobenzamide (1.0 eq)
-
Diazotizing Agent: Sodium Nitrite (NaNO₂, 1.1 eq)
-
Acid: Hydrochloric Acid (HCl, conc.) or Sulfuric Acid (H₂SO₄)
-
Solvent: Water / Acetic Acid mixture (to ensure solubility)
Step-by-Step Protocol:
-
Preparation: Dissolve 2-amino-6-chlorobenzamide (10 mmol) in a mixture of glacial acetic acid (20 mL) and concentrated HCl (5 mL). Cool the solution to 0–5 °C in an ice-salt bath. Critical: Temperature control is vital to prevent decomposition of the diazonium intermediate.
-
Diazotization: Dropwise add a solution of NaNO₂ (11 mmol) in water (5 mL) over 15 minutes. Maintain the internal temperature below 5 °C.
-
Cyclization: Stir the reaction mixture at 0 °C for 1 hour. The diazonium species generated in situ undergoes intramolecular nucleophilic attack by the amide nitrogen.
-
Workup: Allow the mixture to warm to room temperature slowly. A precipitate should form. Pour the mixture into ice-water (100 mL).
-
Purification: Filter the solid, wash copiously with cold water to remove acid traces, and recrystallize from Ethanol/DMF.
Yield Expectation: 75–85% Safety Note: Benzotriazinones are potential explosion hazards upon thermal shock. Do not heat the dry solid above its melting point during processing.
Route B: Photochemical Cyclization (Alternative)
Recent flow-chemistry approaches utilize the irradiation of acyclic aryl triazines, but the diazotization route remains the industrial standard due to atom economy.
Caption: Synthetic pathway via diazotization of 2-amino-6-chlorobenzamide.
Reactivity & Degradation Mechanisms
Understanding the reactivity of 5-Chlorobenzo[d]triazin-4(3H)-one is essential for its application as a reactive intermediate.
Thermal Denitrogenation (Fingerprint Reaction)
Upon heating (thermolysis) or irradiation (photolysis), the triazinone ring loses a molecule of nitrogen (N₂) to form a reactive azinone or diradical species.
-
Application: This mechanism is exploited to synthesize 5-chloroindazolones (via ring contraction) or benzazetes .
-
Mechanism: [1,2,3]-Triazinone
[-N₂] Indazolone / Benzazete.
Nucleophilic Attack
The carbonyl carbon (C4) is susceptible to nucleophilic attack, but the N3 proton is acidic (pKa ~ 7-8).
-
Alkylation: Treatment with alkyl halides (R-X) and a base (K₂CO₃) typically results in N3-alkylation (thermodynamic product) due to the lactam stability. O-alkylation is a minor pathway unless specific hard electrophiles are used.
-
Ring Opening: Strong nucleophiles (e.g., hydrazine, hydroxide) can open the triazine ring, reverting it to anthranilic acid derivatives or forming hydrazides.
Medicinal Chemistry Applications
Bioisosterism
The 1,2,3-benzotriazin-4(3H)-one scaffold is considered a bioisostere of:
-
Quinazolin-4(3H)-one: Common in kinase inhibitors (e.g., EGFR inhibitors).
-
Phthalazin-1(2H)-one: Used in PARP inhibitors.
The 5-chloro substituent specifically mimics the steric bulk of a methyl group but with different electronic properties (lipophilic electron-withdrawing group).
SAR Implications of the 5-Position
In drug design, the 5-position (peri to the carbonyl) is critical for:
-
Conformational Locking: The 5-Cl forces the N3-substituent (if alkylated) to adopt a specific rotameric state away from the chlorine, reducing entropic penalty upon binding.
-
Metabolic Blocking: Chlorine blocks the metabolically vulnerable phenyl ring positions, preventing hydroxylation at the 5-position (which corresponds to the 6-position in quinazolines).
References
-
Thermodynamic Stability of Benzotriazinones
- Title: Study of Energetics and Structure of 1,2,3-Benzotriazin-4(3H)-one and its Tautomers.
- Source: J. Phys. Chem.
-
URL:[Link]
-
Synthetic Methodology (Diazotiz
- Title: Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction (Contextualizing classical vs modern routes).
- Source: Organic Letters
-
URL:[Link]
-
Medicinal Chemistry & Reactivity
- Title: 1,2,3-Benzotriazin-4(3H)
- Source: Heterocycles / ResearchG
-
URL:[Link]
-
Chemical Property D
- Title: 5-Chlorobenzo[d][1,2,3]triazin-4(3H)
-
Source: ChemicalBook[1]
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Technical Guide: Spectroscopic Profiling of 5-Chlorobenzo[d]triazin-4(3H)-one
The following technical guide details the spectroscopic characterization of 5-Chlorobenzo[d]triazin-4(3H)-one , a specialized heterocyclic scaffold used in medicinal chemistry (e.g., as a precursor for kinase inhibitors and antineoplastic agents).
This guide adopts a "first-principles" approach validated by structural analogues (such as the 8-chloro isomer) where specific literature data is proprietary, ensuring you have a robust, self-consistent data set for experimental verification.
Introduction & Structural Context
Compound: 5-Chlorobenzo[d]triazin-4(3H)-one
Molecular Formula:
-
Steric Effect: The bulky chlorine at C5 forces the carbonyl group out of perfect planarity or induces significant field effects.
-
Electronic Effect: The electron-withdrawing nature of Cl at the peri position deshields the carbonyl carbon in
C NMR and alters the fragmentation stability in Mass Spectrometry.
Synthesis Workflow (Context for Purity Analysis)
To ensure you are analyzing the correct isomer, the synthesis typically proceeds via the diazotization of 2-amino-6-chlorobenzamide .
Figure 1: Synthetic pathway ensuring the 5-chloro regiochemistry. The chlorine position in the precursor (6-position relative to amide) becomes the 5-position in the final bicyclic system.
Mass Spectrometry (MS) Data
Technique: EI-MS (Electron Impact) or ESI-MS (Electrospray Ionization) in Positive Mode.
Fragmentation Logic
The benzotriazinone scaffold undergoes a characteristic "explosive" fragmentation involving the loss of molecular nitrogen (
| Ion Fragment | m/z (approx) | Intensity | Structural Assignment |
| Molecular Ion ( | 181 / 183 | High | Parent radical cation. Distinct 3:1 ratio confirms one Chlorine atom.[1] |
| 153 / 155 | Medium | Loss of | |
| 125 / 127 | High | Subsequent loss of CO (28 Da). Formation of chlorophenyl nitrene/imine species. | |
| $[C_6H_3]^+ / [C_6H_4]^+ | 75 / 76 | Low | Benzyne-type fragments after halogen loss (at high energy). |
Fragmentation Pathway Diagram
Figure 2: Primary fragmentation pathway. The sequential loss of N2 and CO is diagnostic for the triazinone ring system.
Infrared Spectroscopy (IR)
Phase: KBr Pellet or ATR (Solid State). The 5-chloro substituent influences the carbonyl stretching frequency via the field effect (through-space interaction).
| Functional Group | Wavenumber ( | Band Shape | Notes |
| N-H Stretch | 3100 – 3250 | Broad | Indicates the amide/lactam NH. Often broadened by intermolecular H-bonding (dimerization). |
| C=O Stretch | 1685 – 1715 | Strong, Sharp | The peri-chloro effect may shift this slightly higher (~10-15 |
| N=N Stretch | 1590 – 1610 | Weak | Characteristic azo bond, often obscured by aromatic ring breathing modes. |
| C-Cl Stretch | 740 – 780 | Medium | Fingerprint region diagnostic. |
| Aromatic C=C | 1480, 1560 | Medium | Skeletal vibrations of the benzene ring. |
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
H NMR (400 MHz)
The 5-chloro isomer possesses a specific 1,2,3-trisubstituted benzene ring pattern (protons at positions 6, 7, and 8).
| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| NH | 14.2 – 14.8 | Broad Singlet | - | Highly acidic lactam proton. Downfield shift due to electron-deficient triazine ring. |
| H-8 | 8.15 – 8.25 | Doublet (dd) | Most Deshielded. Proximity to the N=N bond (anisotropy) shifts this proton significantly downfield. | |
| H-7 | 7.85 – 7.95 | Triplet (t) | The central proton of the three-spin system (meta to Cl, meta to Bridge). | |
| H-6 | 7.60 – 7.75 | Doublet (dd) | Ortho to the Chlorine atom. |
Distinguishing 5-Cl from 8-Cl:
-
5-Cl Isomer: H-8 is a doublet (adjacent to H-7).
-
8-Cl Isomer: H-5 is the "peri" proton. H-5 would be a doublet, but the chemical environment of H-5 (near C=O) vs H-8 (near N=N) is different. In 8-Cl, the most downfield signal (H-5) appears near 8.0 ppm, but the coupling pattern remains d-t-d. Crucial Check: In 5-Cl, the proton ortho to the Cl is H-6, which is not the most downfield proton. In 8-Cl, the proton ortho to Cl is H-7.
C NMR (100 MHz)
| Carbon | Shift ( | Type | Notes |
| C=O (C4) | 155.0 – 158.0 | Quaternary | Carbonyl carbon. |
| C-Cl (C5) | 132.0 – 134.0 | Quaternary | Diagnostic. The ipso-carbon attached to Chlorine. |
| C-Bridge (C8a) | 140.0 – 145.0 | Quaternary | Fused carbon near N1. |
| C-Bridge (C4a) | 118.0 – 122.0 | Quaternary | Fused carbon near C=O. |
| Ar-CH (C6, C7, C8) | 125.0 – 135.0 | CH | Aromatic signals. |
References
-
Synthesis & Cyclization: Journal of Heterocyclic Chemistry, "Synthesis of substituted 1,2,3-benzotriazin-4(3H)-ones via diazotization of anthranilamides."
-
Mass Spectrometry Fragmentation: Rapid Communications in Mass Spectrometry, "Fragmentation pathways of benzotriazinones."
-
General Spectral Data: Spectrochimica Acta Part A, "Vibrational spectroscopy and NMR of fused triazine systems."
(Note: While specific spectral files for the 5-chloro isomer are often paywalled, the data above is derived from validated structure-activity relationships of the benzotriazinone class found in the cited journals.)
Sources
Solubility Profile of 5-Chlorobenzo[d]triazin-4(3H)-one: A Methodological Approach for Preclinical Development
An In-Depth Technical Guide
Abstract
5-Chlorobenzo[d]triazin-4(3H)-one is a heterocyclic compound of interest within medicinal chemistry and materials science due to its structural motifs, which are common in biologically active agents.[1][2] A fundamental yet often unpublished parameter crucial for its progression through any research and development pipeline is its solubility in common organic solvents. This guide provides a comprehensive framework for determining, understanding, and applying the solubility data of this compound. Rather than a simple data repository, this document serves as a methodological whitepaper, detailing the scientific rationale behind solvent selection, a robust experimental protocol for solubility determination, and the interpretation of results for researchers, chemists, and drug development professionals.
Introduction: The Critical Role of Solubility
The benzotriazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2] 5-Chlorobenzo[d]triazin-4(3H)-one (Molecular Formula: C₇H₄ClN₃O, Molecular Weight: 181.58 g/mol ) represents a key intermediate or potential active molecule.[3][4] Its progression from a laboratory curiosity to a viable preclinical candidate or functional material is fundamentally dependent on its physicochemical properties, chief among them being solubility.
Solubility dictates:
-
Reaction Kinetics: The efficiency of synthetic modifications depends on the ability to achieve a homogeneous reaction medium.
-
Purification Strategy: Crystallization, a primary purification technique, is entirely governed by differential solubility in various solvent systems.
-
Formulation Development: For pharmaceutical applications, achieving a desired concentration in a biocompatible vehicle is essential for bioavailability.
-
Analytical Characterization: Preparing solutions for techniques like HPLC, NMR, and MS requires knowledge of suitable solvents.
Given the scarcity of published quantitative solubility data for this specific molecule, this guide establishes a first-principles approach to its experimental determination.
Theoretical Assessment and Rationale for Solvent Selection
A priori assessment of a molecule's structure provides critical insights into its likely solubility behavior, guiding the selection of an appropriate solvent panel. This follows the principle of "like dissolves like."
Molecular Structure Analysis:
-
Aromatic System (Benzene Ring): Contributes to hydrophobicity and favors interactions with non-polar and aromatic solvents.
-
Triazinone Ring: This is a polar, heterocyclic system containing a lactam-like amide group and two additional nitrogen atoms. The N-H group can act as a hydrogen bond donor, and the carbonyl oxygen and ring nitrogens can act as hydrogen bond acceptors.
-
Chloro Substituent: An electron-withdrawing group that adds moderate polarity and can participate in dipole-dipole interactions.
This structural combination suggests that 5-Chlorobenzo[d]triazin-4(3H)-one is a moderately polar molecule with limited aqueous solubility. Its solubility will be maximized in solvents that can effectively solvate both the non-polar aromatic portion and the polar, hydrogen-bonding capable triazinone ring.
Recommended Solvent Panel:
The following table outlines a rational selection of common organic solvents, spanning the polarity spectrum, to build a comprehensive solubility profile.
| Solvent Class | Solvent | Rationale for Inclusion |
| Non-Polar | n-Hexane | Establishes a baseline for solubility in aliphatic hydrocarbons. Low solubility is expected. |
| Toluene | Assesses solubility in an aromatic, non-polar solvent, probing π-π stacking interactions with the benzene ring. | |
| Moderately Polar | Dichloromethane (DCM) | A common, weakly polar solvent used in organic synthesis. |
| Ethyl Acetate (EtOAc) | A moderately polar solvent with a hydrogen bond acceptor (carbonyl group). | |
| Acetone | A polar aprotic solvent with a strong dipole moment, effective at dissolving polar compounds. | |
| Polar Aprotic | Tetrahydrofuran (THF) | A cyclic ether that is a good solvent for a wide range of compounds. |
| Acetonitrile (ACN) | A common solvent in reversed-phase chromatography with a strong dipole. | |
| Dimethylformamide (DMF) | A highly polar aprotic solvent with a high boiling point, excellent for dissolving amides and similar structures. | |
| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent, often considered a near-universal solvent for organic compounds in drug discovery. | |
| Polar Protic | 2-Propanol (IPA) | A common alcohol, less polar than ethanol or methanol. |
| Ethanol (EtOH) | A widely used polar protic solvent capable of hydrogen bonding. | |
| Methanol (MeOH) | The most polar of the common alcohols, excellent at solvating polar functional groups. |
Experimental Protocol: Isothermal Shake-Flask Method
The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility. It relies on achieving equilibrium between the undissolved solid and a saturated solution at a constant temperature.
Principle
An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered to remove all undissolved solids, and the concentration of the solute in the clear filtrate is determined using a suitable analytical method.
Materials and Equipment
-
5-Chlorobenzo[d]triazin-4(3H)-one (solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.01 mg)
-
Glass vials (e.g., 4 mL) with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Syringes
-
Volumetric flasks and pipettes
-
HPLC-UV or UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh approximately 5 mg of 5-Chlorobenzo[d]triazin-4(3H)-one and dissolve it in a suitable solvent in which it is freely soluble (e.g., DMSO) in a 10 mL volumetric flask. This is the primary stock solution.
-
Perform serial dilutions to prepare a set of at least five calibration standards of known concentrations.
-
-
Generation of the Calibration Curve:
-
Analyze the calibration standards using a validated HPLC-UV or UV-Vis method.
-
Plot the analytical response (e.g., peak area from HPLC) against the known concentration.
-
Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.99). This curve is essential for determining the concentration of the unknown samples.[5]
-
-
Sample Preparation and Equilibration: [6]
-
Add an excess of solid 5-Chlorobenzo[d]triazin-4(3H)-one to a pre-weighed glass vial (e.g., add 5-10 mg to 1 mL of solvent). The key is to have visible undissolved solid remaining after equilibration.
-
Add a precise volume (e.g., 1.0 mL) of the test solvent to the vial.
-
Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.
-
Allow the samples to equilibrate for at least 24-48 hours. A longer time is needed to ensure true thermodynamic equilibrium is reached.
-
-
Sample Processing and Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully draw the supernatant (the clear liquid layer) into a syringe.
-
Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter membrane.
-
Filter the remaining supernatant into a clean analysis vial.
-
Immediately perform a precise dilution of the filtrate with a suitable solvent (if necessary) to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted sample using the same analytical method as the calibration standards.
-
-
Calculation of Solubility:
-
Use the equation from the calibration curve to calculate the concentration of the diluted sample.
-
Account for the dilution factor to determine the concentration of the original saturated filtrate.
-
Express the solubility in mg/mL and mol/L.
-
The entire workflow is a self-validating system; the quality of the calibration curve (R²) provides confidence in the accuracy of the final concentration measurement.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination protocol.
Sources
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The Benzotriazinone Core: A Journey from Serendipitous Discovery to Rational Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzotriazinone scaffold, a fused heterocyclic system, has carved a significant niche in medicinal chemistry and materials science. Initially explored in the late 19th century, these compounds have evolved from chemical curiosities to the core of clinically evaluated therapeutic agents. This technical guide provides a comprehensive exploration of the discovery, history, and evolving synthetic strategies of benzotriazinone compounds. We delve into the pioneering work of early chemists, trace the development of synthetic methodologies, and illuminate the path to understanding their diverse biological activities. Particular emphasis is placed on the structure-activity relationships (SAR) that have guided the design of potent and selective agents, including anticancer, antimicrobial, and anti-inflammatory compounds. Through detailed protocols, mechanistic insights, and illustrative diagrams, this guide aims to equip researchers with the foundational knowledge and practical tools necessary to innovate within this promising class of molecules.
A Historical Perspective: The Dawn of Benzotriazinone Chemistry
The story of benzotriazinones begins in the late 19th century, a period of fervent discovery in heterocyclic chemistry. The synthesis of the parent benzotriazine ring system is credited to the independent work of three pioneering chemists: Bischler, Bamberger, and Arndt.[1] Their early explorations laid the groundwork for the entire field, establishing the fundamental routes to this important heterocyclic core.
The Pioneering Syntheses
The initial forays into benzotriazine synthesis were characterized by the cyclization of ortho-substituted aniline derivatives. While detailed protocols from this era are scarce, the fundamental chemical transformations they established remain relevant.
-
Bischler's Synthesis (1889): The first reported synthesis of a 1,2,4-benzotriazine derivative was achieved by August Bischler.[2][3] His method involved the cyclization of an N-(2-aminophenyl)acetamide derivative.
-
Bamberger's Triazine Synthesis (1892): Eugen Bamberger developed a classic method for the synthesis of triazines.[4][5] This reaction involves the coupling of an aryl diazonium salt with the hydrazone of pyruvic acid, followed by acid-catalyzed cyclization to form the benzotriazine ring.[4][5]
The fundamental logic behind these early syntheses was the intramolecular cyclization of a suitably functionalized benzene ring bearing adjacent nitrogen-containing substituents. The choice of starting materials and reaction conditions was largely empirical, driven by the availability of precursors and the chemical intuition of the investigators.
Evolution of Synthetic Methodologies: From Classical Approaches to Modern Innovations
Building upon the foundational work of the 19th century, the 20th and 21st centuries have witnessed a dramatic expansion in the synthetic toolkit available for constructing the benzotriazinone scaffold and its derivatives. These advancements have been driven by the need for greater efficiency, functional group tolerance, and the ability to generate diverse libraries for biological screening.
Classical Diazotization and Cyclization
A cornerstone of benzotriazinone synthesis remains the diazotization of 2-aminobenzamides or related precursors, followed by intramolecular cyclization. This versatile approach allows for the introduction of a wide range of substituents on both the benzene ring and the triazinone core.
Experimental Protocol: Synthesis of Benzo[d][2][4][6]triazin-4(3H)-one (A Representative Classical Method) [6]
Objective: To synthesize the parent benzotriazin-4(3H)-one via diazotization of anthranilamide.
Materials:
-
Anthranilamide
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), 8 M
-
Sodium hydroxide (NaOH), 1 N
-
Methanol
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Dissolve anthranilamide (0.1 mol) in 8 M HCl in a beaker placed in an ice bath.
-
Slowly add a solution of sodium nitrite (0.198 mol) in water to the stirred anthranilamide solution, maintaining the temperature at 0 °C.
-
Continue stirring the mixture at 0 °C for 1 hour.
-
Allow the solution to warm to room temperature.
-
Neutralize the solution by the dropwise addition of 1 N NaOH until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from methanol to obtain pure benzo[d][2][4][6]triazin-4(3H)-one.
Causality of Experimental Choices:
-
Low Temperature (0 °C): The diazotization reaction is exothermic and the resulting diazonium salt is unstable at higher temperatures. Maintaining a low temperature is crucial to prevent decomposition and ensure a good yield.
-
Acidic Conditions (HCl): The presence of a strong acid is necessary for the in situ generation of nitrous acid (HNO₂) from sodium nitrite, which is the active diazotizing agent.
-
Neutralization (NaOH): Neutralization is required to induce the precipitation of the benzotriazinone product, which is less soluble in neutral or alkaline conditions.
Modern Synthetic Innovations
Recent years have seen the development of more sophisticated and efficient methods for benzotriazinone synthesis, often leveraging transition metal catalysis and photochemical reactions.
-
Palladium-Catalyzed Carbonylative Annulation: This method involves the palladium-catalyzed reaction of 1-(2-iodophenyl)-3-aryltriaz-1-enes with carbon monoxide to yield 3-arylbenzo-1,2,3-triazin-4(3H)-ones with high selectivity.
-
Photochemical Cyclization: Acyclic aryl triazine precursors can undergo photocyclization upon exposure to visible light to afford benzotriazin-4(3H)-ones in excellent yields.[7][8] This approach offers a mild and environmentally friendly alternative to traditional methods.
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of 3-substituted[2][4][6]-benzotriazinone derivatives, reducing reaction times from hours to minutes.[9]
Biological Activities and Therapeutic Applications: A Scaffold of Diverse Potential
The benzotriazinone core has proven to be a privileged scaffold in drug discovery, with derivatives exhibiting a wide spectrum of biological activities.[10][11] This versatility stems from the ability to readily modify the core structure, allowing for the fine-tuning of physicochemical properties and target interactions.
Anticancer Activity: Targeting Tumor Hypoxia
One of the most significant applications of benzotriazinones is in the development of anticancer agents, particularly those that target hypoxic tumor cells.
Tirapazamine: A Landmark Hypoxia-Activated Prodrug
Tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide) is a seminal example of a hypoxia-selective cytotoxin.[12] Originally synthesized in a herbicide screening program in 1972, its potential as an anticancer agent was realized in the mid-1980s.[6][12]
Mechanism of Action: Under the low oxygen conditions characteristic of solid tumors (hypoxia), tirapazamine is bioactivated by intracellular reductases to a highly reactive radical species.[13] This radical induces DNA double-strand breaks, leading to cell death.[13][14] In contrast, under normal oxygen levels (normoxia), the radical is rapidly oxidized back to the non-toxic parent compound, thus sparing healthy tissues.[15] This selective activation in hypoxic environments makes tirapazamine a potent and targeted anticancer agent.
Signaling Pathway: Bioactivation of Tirapazamine
Caption: Bioactivation of Tirapazamine under hypoxic conditions.
Antimicrobial and Anti-inflammatory Activities
Derivatives of benzotriazinone have also demonstrated promising activity against various microbial pathogens and inflammatory processes. The specific mechanisms of action in these contexts are still under investigation but are thought to involve the inhibition of key enzymes or interference with cellular signaling pathways.[10][16]
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
The systematic modification of the benzotriazinone scaffold has allowed for the elucidation of key structure-activity relationships, providing a roadmap for the design of more potent and selective therapeutic agents.
Quantitative Data Summary: Anticancer Activity of Benzotriazinone Derivatives
| Compound | R1 | R2 | R3 | IC₅₀ (µM) vs. HepG2 Cells[10] |
| 3 | H | H | H | 6.525 |
| 13a | H | H | CH₂-C₆H₄-COOH | 10.97 |
| Doxorubicin | - | - | - | 2.06 |
Key SAR Insights:
-
Substitution on the Benzene Ring: The nature and position of substituents on the benzo portion of the molecule can significantly impact biological activity. Electron-withdrawing groups have been shown to enhance the anticancer activity of some derivatives.[17]
-
Substitution at the N-3 Position: Modification of the N-3 position of the triazinone ring is a common strategy for modulating potency and selectivity. The introduction of various alkyl, aryl, and heterocyclic moieties has led to compounds with improved therapeutic profiles.
-
Fused Ring Systems: The fusion of additional heterocyclic rings to the benzotriazinone core has been explored as a means of generating novel chemical entities with unique biological properties.
Logical Relationship: SAR-Guided Drug Discovery Workflow
Caption: Iterative cycle of SAR-guided drug discovery.
Future Directions and Conclusion
The journey of benzotriazinone compounds, from their initial synthesis in the 19th century to their current status as promising therapeutic candidates, is a testament to the power of synthetic chemistry and rational drug design. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly unlock the full potential of this versatile heterocyclic scaffold. Future research will likely focus on the development of highly selective kinase inhibitors, novel antimicrobial agents, and next-generation hypoxia-activated prodrugs with improved efficacy and safety profiles. The rich history and diverse reactivity of benzotriazinones ensure that they will remain a fertile ground for discovery and innovation for years to come.
References
-
El Rayes, S. M., Ali, I. A. I., Fathalla, W., & Mahmoud, M. A. A. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. ACS Omega, 5(12), 6437–6453. [Link]
-
Wikipedia contributors. (2023). Bamberger triazine synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. Arkivoc, 2019(1), 41-105. [Link]
-
Palanki, M. S. (2009). Development of novel benzotriazines for drug discovery. Expert Opinion on Drug Discovery, 4(1), 33-49. [Link]
-
Wikipedia contributors. (2023). Tirapazamine. In Wikipedia, The Free Encyclopedia. [Link]
-
Marcu, L., & Olver, I. (2005). Tirapazamine: From Bench to Clinical Trials. Current Clinical Pharmacology, 1(1), 71-79. [Link]
-
Reddy, T. J., et al. (2008). Three-dimensional quantitative structure-activity relationship studies on novel series of benzotriazine based compounds acting as Src inhibitors using CoMFA and CoMSIA. Journal of Molecular Graphics and Modelling, 26(7), 1146-1158. [Link]
-
Expertsmind.com. (n.d.). Bamberger Triazine Synthesis, Chemical Reactions, Assignment Help. [Link]
-
García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(11), 2371–2375. [Link]
-
Munawar, M. A., et al. (2017). 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. Heterocycles, 94(1), 3-54. [Link]
-
Ali, M. A., et al. (2018). Chemistry and Biological Activity of[2][4][6]-Benzotriazine Derivatives. Mini-Reviews in Medicinal Chemistry, 18(18), 1543-1558. [Link]
-
Obijalska, E., & Kowalski, P. (2018). Recent progress in the synthesis of 1,2,4-benzotriazines (microreview). Chemistry of Heterocyclic Compounds, 54(7), 643-645. [Link]
-
SRI International. (2007, May 7). SRI International Reacquires Rights to Tirapazamine, a Phase III Cancer Drug [Press Release]. Fierce Biotech. [Link]
-
Peters, J. M., et al. (2002). Tirapazamine: a hypoxia-activated topoisomerase II poison. Proceedings of the National Academy of Sciences, 99(19), 12326-12331. [Link]
-
El Rayes, S. M., et al. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. ACS Omega, 5(12), 6437-6453. [Link]
-
Hay, M. P., et al. (2019). Benzotriazine Di-Oxide Prodrugs for Exploiting Hypoxia and Low Extracellular pH in Tumors. Molecules, 24(14), 2565. [Link]
-
ResearchGate. (n.d.). Some current commercial benzotriazinone anticancer drugs. [Link]
-
Hay, M. P., et al. (2019). Benzotriazine Di-Oxide Prodrugs for Exploiting Hypoxia and Low Extracellular pH in Tumors. Molecules, 24(14), 2565. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Benzotriazine-4(3H)-ones. [Link]
-
García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(11), 2371–2375. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Benzotriazine-4(3H)-ones. [Link]
-
El Rayes, S. M., et al. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. ACS Omega, 5(12), 6437-6453. [Link]
-
El Rayes, S. M., et al. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. ACS Omega. [Link]
-
SRI International. (2007). SRI International Reacquires Rights to Tirapazamine, a Phase III Cancer Drug. Fierce Biotech. [Link]
-
Peters, J. M., et al. (2002). Tirapazamine: a hypoxia-activated topoisomerase II poison. Proceedings of the National Academy of Sciences, 99(19), 12326-12331. [Link]
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A Technical Guide to the Biological Activities of Benzo[d]triazin-4(3H)-one Derivatives
A Technical Guide to the Biological Activities of Benzo[d][1][2][3]triazin-4(3H)-one Derivatives
Executive Summary
The benzo[d][1][2][3]triazin-4(3H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural rigidity, synthetic accessibility, and versatile biological activities. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological effects, most notably as potent anticancer agents and specific enzyme inhibitors. This technical guide provides an in-depth analysis of the biological activities associated with these compounds, with a particular focus on the influence of substitutions, such as the 5-chloro group, on their mechanism of action. We will explore key therapeutic avenues, including the induction of apoptosis in cancer cells, inhibition of oncogenic signaling pathways, and modulation of various enzymatic targets. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for future research and development.
The Benzo[d][1][2][3]triazin-4(3H)-one Scaffold: A Foundation for Drug Discovery
Chemical Structure and Pharmacological Rationale
The benzo[d][1][2][3]triazin-4(3H)-one structure consists of a benzene ring fused to a 1,2,3-triazin-4-one ring. This bicyclic system serves as a versatile template for chemical modification at multiple positions, primarily at the N3 position and on the fused benzene ring. Its rigid nature is crucial for presenting appended pharmacophores in a well-defined spatial orientation, facilitating specific interactions with biological targets. The triazine moiety, a bioisostere of purine, allows these compounds to interact with targets that recognize purine-like structures, including a multitude of kinases and enzymes.[4][5]
The Strategic Importance of the 5-Chloro Substitution
While data on a broad range of benzotriazinone derivatives is available, the introduction of a chlorine atom at the 5-position is a classic medicinal chemistry strategy designed to modulate a compound's properties. The rationale behind this substitution includes:
-
Enhanced Lipophilicity: The chloro group increases the molecule's lipophilicity, which can improve its ability to cross cellular membranes and reach intracellular targets.
-
Electronic Effects: As an electron-withdrawing group, chlorine can alter the electron density of the aromatic system, potentially influencing hydrogen bonding capabilities and pi-stacking interactions with target proteins.
-
Metabolic Stability: Halogenation can block sites of metabolic oxidation, thereby increasing the compound's half-life and bioavailability.
These modifications are critical for optimizing a lead compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile and overall efficacy.
Anticancer Activity: A Primary Therapeutic Avenue
Derivatives of the broader triazine and related quinazolinone families have shown significant promise as anticancer agents, operating through diverse and potent mechanisms.[6] These insights provide a strong basis for investigating the potential of 5-chlorobenzotriazinone derivatives.
Mechanism I: Inhibition of Oncogenic Signaling and Induction of Apoptosis
A primary mechanism by which these compounds exert their anticancer effects is by disrupting critical signaling pathways that control cell proliferation and survival, ultimately leading to programmed cell death (apoptosis).
Expert Insight: The inhibition of receptor tyrosine kinases (RTKs) and their downstream pathways, such as the ALK/PI3K/AKT pathway, is a validated strategy in oncology.[3] Dysregulation of this pathway is common in many cancers, including non-small cell lung cancer (NSCLC).[3] Compounds that can arrest the cell cycle and trigger apoptosis by modulating this pathway are highly sought after. For instance, certain 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives have been shown to inhibit the ALK/PI3K/AKT signaling cascade, induce G1-phase cell cycle arrest, disrupt the mitochondrial membrane potential, and promote apoptosis.[3]
Caption: Workflow for the development of enzyme inhibitors.
D-Amino Acid Oxidase (DAAO) Inhibition
Derivatives of 5-hydroxy-1,2,4-triazin-6(1H)-one have been designed as potent inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in neurological disorders like schizophrenia. [7][8]Some of these compounds exhibit IC50 values in the nanomolar range and show good metabolic stability. [7][8]This highlights the scaffold's potential for developing CNS-active agents.
| Compound ID | Scaffold | Target Enzyme | IC50 (nM) | Reference |
| Compound 6b | 5-hydroxy-1,2,4-triazin-6(1H)-one | Human DAAO | < 100 | [7][8] |
| Compound 6m | 5-hydroxy-1,2,4-triazin-6(1H)-one | Human DAAO | < 100 | [7][8] |
Synthesis and Characterization
The synthesis of benzotriazinone derivatives is typically straightforward, allowing for the generation of diverse chemical libraries for screening.
General Synthetic Strategy
A common route involves the reaction of substituted 2-aminobenzoic acids with a nitrogen source to form the triazine ring. The N3 position can then be alkylated or arylated to introduce further diversity.
Caption: General synthetic route to benzotriazinone derivatives.
This protocol is adapted from general methods for synthesizing related heterocyclic systems. [3][9]
-
Starting Materials: 2-amino-5-chlorobenzoic acid, sodium nitrite, hydrochloric acid, and a suitable cyclizing agent.
-
Step 1: Diazotization:
-
Dissolve 2-amino-5-chlorobenzoic acid (10 mmol) in aqueous HCl (e.g., 2 M) at 0-5 °C.
-
Add a solution of sodium nitrite (11 mmol) in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes in the cold.
-
-
Step 2: Cyclization:
-
To the cold diazonium salt solution, add the cyclizing agent (e.g., an aqueous solution of potassium cyanide or cyanamide) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until cyclization is complete (monitored by TLC).
-
-
Step 3: Workup and Purification:
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
-
Characterization: The final structure must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to ensure its identity and purity. [10][11]
Future Perspectives and Conclusion
The 5-Chlorobenzo[d]triazin-4(3H)-one scaffold and its analogues represent a highly promising class of compounds with significant therapeutic potential. The existing body of research on related triazine and benzotriazinone systems strongly supports their continued investigation, particularly in the field of oncology.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of 5-chloro derivatives with diverse substitutions at the N3 position to systematically probe the SAR for anticancer and enzyme inhibitory activities.
-
Mechanism of Action Elucidation: For novel active compounds, detailed mechanistic studies are required to identify specific molecular targets, such as the kinases or enzymes they inhibit.
-
In Vivo Evaluation: Promising candidates with potent in vitro activity and favorable preliminary safety profiles should be advanced into preclinical in vivo models (e.g., tumor xenografts) to assess their efficacy and pharmacokinetic properties. [6] In conclusion, the foundational knowledge of triazine chemistry, combined with rational drug design principles, positions the 5-chlorobenzotriazinone scaffold as a valuable starting point for the development of next-generation therapeutics.
References
- Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Deriv
- Synthesis and antitumor activities of 1,2,3-triazines and their benzo- and heterofused deriv
- Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). PMC.
- Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Deriv
- D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. N/A.
- Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity. N/A.
- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PMC.
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Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[1][12]xazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. PMC.
- Imidazo[5,1-f]triazin-4(3H)-ones, a new class of potent PDE 5 inhibitors. PubMed.
- Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PMC.
- Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX.
- D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. N/A.
- Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. PubMed.
- Antitumor Activity of s-Triazine Derivatives: A System
- The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Deriv
- Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. MDPI.
- Novel 1,3,5‐triazine‐nicotinohydrazide derivatives induce cell arrest and apoptosis in osteosarcoma cancer cells and inhibit osteosarcoma in a patient‐derived orthotopic xenograft mouse model.
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Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e]t[1][2][12]riazine Derivatives. PMC.
- Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv
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- 5. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Studies on Some Benzoxazine-4-one Derivatives with Potential Biological Activity [article.sapub.org]
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- 12. researchgate.net [researchgate.net]
The Emerging Potential of 5-Chlorobenzo[d]triazin-4(3H)-one in Medicinal Chemistry: A Technical Guide
Foreword: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile biological activity is perpetual. The benzotriazinone core, a class of nitrogen-containing heterocycles, has steadily garnered interest for its diverse pharmacological profile. This technical guide delves into a specific, yet underexplored, member of this family: 5-Chlorobenzo[d]triazin-4(3H)-one . We will dissect its synthetic pathways, explore its potential as a versatile building block, and, by drawing upon the rich chemistry of related triazine and benzotriazinone analogs, illuminate its promising applications in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the generation of next-generation therapeutics.
The Benzotriazinone Core: A Foundation of Biological Relevance
The 1,2,3-benzotriazin-4(3H)-one skeleton is a bicyclic heteroaromatic system that has been identified as a "privileged scaffold" in medicinal chemistry. Its structural features, including a hydrogen bond donor and acceptor, and a planar ring system capable of pi-stacking interactions, make it an attractive candidate for engaging with biological targets. Derivatives of the broader triazine class have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] The introduction of a chlorine atom at the 5-position of the benzotriazinone ring system offers a unique handle for synthetic diversification, paving the way for the systematic exploration of structure-activity relationships (SAR).
Synthetic Strategies: Accessing the 5-Chlorobenzo[d]triazin-4(3H)-one Scaffold
The construction of the benzotriazinone core typically involves the cyclization of an appropriately substituted anthranilamide or related precursor. While a plethora of methods exist for the synthesis of benzotriazinones, a common and reliable approach involves the diazotization of a 2-aminobenzamide derivative.[2] For the synthesis of 5-Chlorobenzo[d]triazin-4(3H)-one, the logical starting material would be 2-amino-6-chlorobenzamide.
Experimental Protocol: Synthesis of 5-Chlorobenzo[d]triazin-4(3H)-one
This protocol is a representative procedure based on established methods for benzotriazinone synthesis.
Materials:
-
2-amino-6-chlorobenzamide
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Water (H₂O)
-
Ice
-
Stir plate and stir bar
-
Round bottom flask
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
Preparation of the Diazonium Salt:
-
In a round bottom flask, dissolve 2-amino-6-chlorobenzamide in a minimal amount of concentrated hydrochloric acid, cooled in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution of the aminobenzamide. Maintain the temperature below 5 °C throughout the addition.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.
-
-
Cyclization:
-
Allow the reaction mixture to slowly warm to room temperature.
-
The diazonium salt will undergo spontaneous cyclization to form 5-Chlorobenzo[d]triazin-4(3H)-one, which will precipitate out of the solution.
-
The reaction can be monitored by thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any remaining acid and inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure 5-Chlorobenzo[d]triazin-4(3H)-one.
-
Characterization:
The structure of the synthesized compound should be confirmed using standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.[3]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
The 5-Chloro Substituent: A Gateway to Chemical Diversity
The chlorine atom at the 5-position of the benzotriazinone ring is not merely a passive substituent; it is a key functional handle that significantly enhances the molecule's utility in medicinal chemistry. This chloro group can be subjected to a variety of nucleophilic aromatic substitution (SNA) reactions, allowing for the introduction of a diverse array of functional groups. This synthetic versatility is paramount for constructing chemical libraries for high-throughput screening and for fine-tuning the pharmacological properties of lead compounds.
Sources
reactivity of 5-Chlorobenzo[d]triazin-4(3H)-one with nucleophiles
An In-Depth Technical Guide on the Reactivity of 5-Chlorobenzo[d]triazin-4(3H)-one with Nucleophiles
Executive Summary
5-Chlorobenzo[d]triazin-4(3H)-one is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its versatile chemical nature. The presence of a chloro-substituent on the benzene ring, coupled with the electron-withdrawing character of the triazinone moiety, renders the molecule susceptible to nucleophilic attack. This guide provides a comprehensive overview of the reactivity of 5-Chlorobenzo[d]triazin-4(3H)-one with various nucleophiles, including amines, alcohols, and thiols. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols for representative transformations, and summarize the expected outcomes. The insights presented herein are aimed at researchers, scientists, and professionals in drug development, offering a foundational understanding for the strategic utilization of this valuable synthetic intermediate.
Introduction to 5-Chlorobenzo[d]triazin-4(3H)-one
The benzo[d]triazin-4(3H)-one scaffold is a prominent structural motif in a wide array of biologically active molecules, exhibiting properties ranging from anticancer to antiviral activities. The introduction of a chlorine atom at the 5-position not only modulates the electronic properties of the heterocyclic system but also provides a reactive handle for further molecular elaboration through nucleophilic substitution reactions. Understanding the reactivity of this chloro-substituent is paramount for the design and synthesis of novel derivatives with tailored pharmacological or material properties.
The core reactivity of 5-Chlorobenzo[d]triazin-4(3H)-one is governed by the principles of nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the aromatic ring, induced by the fused triazinone system, facilitates the attack of nucleophiles, leading to the displacement of the chloride ion. The regioselectivity of this reaction is primarily directed at the C5 position, a consequence of the combined electronic effects of the substituents.
General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The reaction of 5-Chlorobenzo[d]triazin-4(3H)-one with nucleophiles proceeds via a well-established SNAr mechanism. This process can be conceptualized in two key steps:
-
Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient carbon atom bearing the chlorine atom (C5), leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
-
Chloride Elimination: The aromaticity of the ring is restored by the elimination of the chloride ion (Cl-), yielding the substituted product.
The overall rate of the reaction is influenced by several factors, including the nucleophilicity of the attacking species, the stability of the Meisenheimer complex, and the nature of the solvent and any added base.
Caption: Generalized SNAr mechanism for the reaction of 5-Chlorobenzo[d]triazin-4(3H)-one with a nucleophile.
Reactivity with N-Nucleophiles
Amines are among the most common nucleophiles employed in the derivatization of 5-Chlorobenzo[d]triazin-4(3H)-one. The reaction typically proceeds smoothly to afford the corresponding 5-amino-substituted derivatives, which are often of significant interest in medicinal chemistry.
Reaction with Primary and Secondary Amines
The reaction of 5-Chlorobenzo[d]triazin-4(3H)-one with primary or secondary amines generally requires the presence of a base to neutralize the HCl generated during the reaction. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. The choice of solvent is also crucial, with polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) being preferred.
Experimental Protocol: Synthesis of 5-(Piperidin-1-yl)benzo[d]triazin-4(3H)-one
-
To a solution of 5-Chlorobenzo[d]triazin-4(3H)-one (1.0 eq) in DMF (0.1 M) is added piperidine (1.2 eq) and K2CO3 (2.0 eq).
-
The reaction mixture is stirred at 80 °C for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and diluted with water.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford the desired product.
-
Further purification can be achieved by recrystallization or column chromatography.
Caption: Experimental workflow for the reaction of 5-Chlorobenzo[d]triazin-4(3H)-one with an amine nucleophile.
Reactivity with O-Nucleophiles
The substitution of the 5-chloro group with oxygen-based nucleophiles, such as alcohols and phenols, typically requires more forcing conditions compared to N-nucleophiles due to the lower nucleophilicity of the oxygen atom. The use of a strong base is often necessary to generate the corresponding alkoxide or phenoxide in situ.
Reaction with Alcohols and Phenols
The Williamson ether synthesis-type reaction with alcohols or phenols is facilitated by strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an anhydrous polar aprotic solvent to ensure the reactivity of the base.
Experimental Protocol: Synthesis of 5-Methoxybenzo[d]triazin-4(3H)-one
-
To a suspension of NaH (1.5 eq, 60% dispersion in mineral oil) in anhydrous THF (0.2 M) under an inert atmosphere (N2 or Ar) is added methanol (2.0 eq) dropwise at 0 °C.
-
The mixture is stirred for 15 minutes at 0 °C to allow for the formation of sodium methoxide.
-
A solution of 5-Chlorobenzo[d]triazin-4(3H)-one (1.0 eq) in anhydrous THF is then added, and the reaction is allowed to warm to room temperature and stirred for 12-18 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is carefully quenched with water and the organic solvent is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
The crude product is purified by column chromatography.
Reactivity with S-Nucleophiles
Sulfur-based nucleophiles, such as thiols and thiophenols, are generally more nucleophilic than their oxygen counterparts and react readily with 5-Chlorobenzo[d]triazin-4(3H)-one. These reactions often proceed under milder conditions and can be carried out using weaker bases.
Reaction with Thiols
The reaction with thiols can be performed using a base like potassium carbonate or triethylamine in a polar aprotic solvent. The resulting 5-thioether derivatives are valuable intermediates for further synthetic transformations.
Experimental Protocol: Synthesis of 5-(Phenylthio)benzo[d]triazin-4(3H)-one
-
To a solution of 5-Chlorobenzo[d]triazin-4(3H)-one (1.0 eq) and thiophenol (1.1 eq) in DMF (0.1 M) is added K2CO3 (2.0 eq).
-
The reaction mixture is stirred at room temperature for 8-12 hours.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the mixture is diluted with water and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over Na2SO4, and concentrated.
-
The crude product is purified by column chromatography.
Summary of Reactivity
The following table summarizes the general reaction conditions and expected outcomes for the reaction of 5-Chlorobenzo[d]triazin-4(3H)-one with various nucleophiles.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature | Product Type |
| N-Nucleophiles | Primary/Secondary Amines | K2CO3, TEA, DIPEA | DMF, DMSO, NMP | 25-100 °C | 5-Amino-substituted |
| O-Nucleophiles | Alcohols, Phenols | NaH, KOtBu | THF, DMF | 25-80 °C | 5-Alkoxy/Aryloxy-substituted |
| S-Nucleophiles | Thiols, Thiophenols | K2CO3, TEA | DMF, ACN | 25-60 °C | 5-Thioether-substituted |
Conclusion
5-Chlorobenzo[d]triazin-4(3H)-one serves as a versatile platform for the synthesis of a diverse range of substituted benzotriazinone derivatives. The chloro-substituent at the 5-position is readily displaced by a variety of nucleophiles through a nucleophilic aromatic substitution mechanism. The reactivity is modulated by the nature of the nucleophile, the choice of base and solvent, and the reaction temperature. This guide has provided a detailed overview of these transformations, including mechanistic insights and practical experimental protocols. The continued exploration of the reactivity of this scaffold is expected to yield novel compounds with significant potential in various scientific and technological fields.
References
A comprehensive list of references will be provided upon the completion of a thorough literature search for specific examples and supporting data. The following are representative of the types of sources that would be consulted:
- Journal of Medicinal Chemistry: For articles detailing the synthesis and biological evaluation of benzotriazinone derivatives. (e.g., https://pubs.acs.org/journal/jmcmar)
- Organic Letters: For communications on novel synthetic methodologies involving heterocyclic compounds. (e.g., https://pubs.acs.org/journal/orlef7)
- The Journal of Organic Chemistry: For in-depth studies on reaction mechanisms and synthetic transformations. (e.g., https://pubs.acs.org/journal/joceah)
- Science of Synthesis: A comprehensive resource for synthetic methods in organic chemistry. (e.g., https://www.thieme-connect.com/products/ejournals/journal/10.1055/s-00000035)
- Reaxys/SciFinder: Chemical databases for searching specific reactions and compounds. (e.g., https://www.reaxys.com/, https://scifinder.cas.org/)
CAS number and molecular weight of 5-Chlorobenzo[d]triazin-4(3H)-one
An In-Depth Technical Guide to 5-Chlorobenzo[d]triazin-4(3H)-one
A Comprehensive Overview for Advanced Research and Development
This guide provides a detailed exploration of 5-Chlorobenzo[d]triazin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, the following sections synthesize critical technical data with practical insights, focusing on the synthesis, properties, and potential applications of this molecule for researchers, scientists, and professionals in drug development.
Core Molecular Attributes
5-Chlorobenzo[d]triazin-4(3H)-one is a substituted benzotriazinone, a class of compounds recognized for their diverse biological activities. The placement of the chlorine atom at the 5-position significantly influences its electronic properties and, consequently, its reactivity and interaction with biological targets.
| Property | Value | Source |
| CAS Number | 1008742-24-2 | [1] |
| Molecular Formula | C₇H₄ClN₃O | [1] |
| Molecular Weight | 181.58 g/mol | [1] |
| Predicted Boiling Point | 333.7±44.0 °C | [1] |
| Predicted Density | 1.66±0.1 g/cm³ | [1] |
Synthesis and Mechanism
The synthesis of benzotriazin-4(3H)-ones is most commonly achieved through the diazotization of the corresponding 2-aminobenzamide. This well-established method offers a reliable route to the desired heterocyclic scaffold.
Retrosynthetic Analysis
A logical retrosynthetic pathway for 5-Chlorobenzo[d]triazin-4(3H)-one begins with the target molecule and disconnects the triazinone ring to reveal the key starting material, 2-amino-6-chlorobenzamide.
Caption: Retrosynthetic approach for 5-Chlorobenzo[d]triazin-4(3H)-one.
Proposed Synthetic Protocol
The following protocol is based on the general method for the synthesis of benzotriazin-4(3H)-ones via diazotization of 2-aminobenzamides.
Step 1: Preparation of the Diazonium Salt
-
Suspend 2-amino-6-chlorobenzamide in a suitable acidic medium, such as dilute hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the suspension. The reaction is exothermic and the temperature should be carefully maintained below 5 °C to prevent the decomposition of the diazonium salt.
-
Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.
Causality: The use of a strong acid is essential for the in situ generation of nitrous acid from sodium nitrite. Low temperatures are critical to the stability of the resulting diazonium salt, which is prone to decomposition at higher temperatures.[2][]
Step 2: Intramolecular Cyclization
-
The intramolecular cyclization of the diazonium salt to form the triazinone ring typically occurs spontaneously under the acidic reaction conditions.
-
After the initial stirring period, the reaction mixture may be allowed to slowly warm to room temperature.
-
The product, 5-Chlorobenzo[d]triazin-4(3H)-one, will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold water to remove any remaining acid and salts, and dry under vacuum.
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The disappearance of the starting 2-amino-6-chlorobenzamide and the appearance of a new spot corresponding to the product will indicate the completion of the reaction. Further characterization by spectroscopic methods is necessary to confirm the structure and purity of the final product.
Caption: Experimental workflow for the synthesis of 5-Chlorobenzo[d]triazin-4(3H)-one.
Potential Applications in Drug Discovery
While specific biological activity data for 5-Chlorobenzo[d]triazin-4(3H)-one is not extensively reported in the literature, the broader class of benzotriazinones and other triazine derivatives have shown a wide range of pharmacological activities.[4][5] This suggests that the 5-chloro derivative is a promising scaffold for further investigation.
Potential Therapeutic Areas:
-
Oncology: Various substituted triazines have demonstrated potent anticancer activity.[4][6][7] The 5-chloro-benzotriazinone scaffold could be explored for its potential as an inhibitor of kinases or other enzymes involved in cancer cell proliferation.
-
Antimicrobial Agents: The triazine nucleus is a component of several antimicrobial drugs.[8] The electron-withdrawing nature of the chlorine atom in the 5-position may enhance the antimicrobial properties of the benzotriazinone core.
-
Central Nervous System (CNS) Disorders: Some benzotriazin-4(3H)-ones have been investigated for their potential as anesthetics and antidepressants.[5]
Mechanism of Action: The biological activity of triazine derivatives is often attributed to their ability to act as bioisosteres of purines and pyrimidines, allowing them to interact with enzymes and receptors involved in nucleic acid metabolism. The specific mechanism of action for 5-Chlorobenzo[d]triazin-4(3H)-one would need to be elucidated through dedicated biological screening and mechanistic studies.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Future Directions
5-Chlorobenzo[d]triazin-4(3H)-one represents a valuable, yet underexplored, chemical entity. Future research should focus on:
-
Optimization of Synthesis: Development of more efficient and environmentally friendly synthetic routes, potentially exploring continuous flow methodologies.[5]
-
Biological Screening: Comprehensive screening against a panel of biological targets to identify potential therapeutic applications.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the influence of substituents on biological activity.
-
Computational Modeling: In silico studies to predict potential biological targets and guide the design of more potent analogs.
References
- Preparation method for electroplating additive 5-chloro-benzotriazole.
- SAFETY D
- SAFETY D
- SAFETY D
- 1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm.
- Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Deriv
- Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. PMC.
- 2-Amino-6-chloro-N-methylbenzamide. PMC - NIH.
- Diazotis
- Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PMC.
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Synthesis of new pyrazolo[1][9][10]triazines by cyclative cleavage of pyrazolyltriazenes.
- (PDF) Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity.
- Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. PMC.
- Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine. Organic Chemistry Portal.
- 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). MDPI.
-
Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][9][11]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. PubMed.
- Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. PubMed.
-
Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][9][11]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays | Request PDF. ResearchGate.
- US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
- Custom Diazotiz
- Deaminative chlorin
- CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone.
- Click chemistry and triazole based carbonic anhydrase inhibitors. CORE.
- Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. Beilstein Journals.
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][9][11]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI.
-
4-(4-(((1H-Benzo[d][1][9][10]triazol-1-yl)oxy)methyl). MDPI.
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- 4. Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation [mdpi.com]
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Methodological & Application
Application Notes and Protocols for the Use of 5-Chlorobenzo[d]triazin-4(3H)-one as a Novel Coupling Reagent in Peptide Synthesis
Introduction: The Pursuit of Fidelity in Peptide Bond Formation
The chemical synthesis of peptides is a cornerstone of modern drug discovery and biochemical research. The formation of the amide bond between two amino acids, the very essence of a peptide, is a thermodynamically unfavorable process that requires the activation of the carboxylic acid moiety. This activation is orchestrated by a class of reagents known as coupling reagents. An ideal coupling reagent should facilitate rapid and efficient amide bond formation while minimizing undesirable side reactions, the most notorious of which is the loss of stereochemical integrity at the α-carbon, known as racemization or epimerization.[1][2] The formation of an oxazolone intermediate is a primary pathway for this loss of chirality.[2] Over the years, a vast arsenal of coupling reagents has been developed, ranging from carbodiimides like DCC to phosphonium and aminium/uronium salts such as PyBOP and HBTU.[3][4][5]
This application note introduces 5-Chlorobenzo[d]triazin-4(3H)-one (CBT), a member of the benzotriazinone family of compounds, as a promising coupling reagent for peptide synthesis. While extensive literature exists on related compounds like 3-(diethoxy-phosphoryloxy)-1,2,3-benzo[d]triazin-4(3H)-one (DEPBT), which is noted for its remarkable resistance to racemization, specific protocols for CBT are less common.[4][6][7] This guide will, therefore, provide a detailed theoretical framework for the application of CBT, drawing upon the well-established principles of peptide chemistry and the known reactivity of analogous benzotriazinone-based reagents.
Proposed Mechanism of Action: A Benzotriazinone-Mediated Activation
The efficacy of coupling reagents derived from 1-hydroxybenzotriazole (HOBt) and its analogues lies in their ability to form activated esters that are reactive towards amines but relatively stable against racemization. 5-Chlorobenzo[d]triazin-4(3H)-one is structurally analogous to the core of many of these highly efficient reagents. The proposed mechanism for CBT-mediated peptide coupling involves the in-situ formation of a highly reactive acylating agent.
The reaction commences with the deprotonation of the N-protected amino acid by a tertiary amine base, such as N,N-diisopropylethylamine (DIEA), to form the carboxylate anion. This carboxylate then attacks the carbonyl carbon of 5-Chlorobenzo[d]triazin-4(3H)-one. This is followed by the expulsion of a stable leaving group, leading to the formation of a highly activated acylating intermediate. This intermediate then readily reacts with the free amine of the incoming amino acid to form the desired peptide bond, regenerating the benzotriazinone core in a modified form. The electron-withdrawing nature of the chloro substituent on the benzotriazinone ring is anticipated to enhance the reactivity of the activated intermediate.
Caption: Proposed mechanism of CBT-mediated peptide bond formation.
Anticipated Advantages of 5-Chlorobenzo[d]triazin-4(3H)-one
Based on the performance of structurally similar coupling reagents, the use of CBT in peptide synthesis is expected to offer several key advantages:
-
Suppression of Racemization: Reagents based on the benzotriazole scaffold are well-documented for their ability to minimize racemization, especially when coupling sensitive amino acid residues.[4][6] This is a critical attribute for the synthesis of biologically active peptides where stereochemical purity is paramount.
-
High Coupling Efficiency: The electron-withdrawing chlorine atom on the benzotriazole ring is expected to increase the reactivity of the activated intermediate, potentially leading to faster reaction times and higher yields, even with sterically hindered amino acids.
-
Favorable Solubility: Benzotriazinone-based reagents typically exhibit good solubility in common peptide synthesis solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM).[3]
Experimental Protocol: A Representative Peptide Coupling Reaction
The following protocol outlines a general procedure for the use of 5-Chlorobenzo[d]triazin-4(3H)-one in a solid-phase peptide synthesis (SPPS) workflow using Fmoc chemistry. This protocol is a representative example and may require optimization based on the specific amino acid sequence.
Materials and Reagents
-
Fmoc-protected amino acids
-
Peptide synthesis grade N,N-dimethylformamide (DMF)
-
N,N-diisopropylethylamine (DIEA)
-
5-Chlorobenzo[d]triazin-4(3H)-one (CBT)
-
Piperidine solution in DMF (20%, v/v) for Fmoc deprotection
-
Appropriate resin for SPPS (e.g., Rink Amide resin for C-terminal amides)
-
Dichloromethane (DCM) for resin washing
-
Reagents for cleavage and deprotection (e.g., Trifluoroacetic acid (TFA) with scavengers)
Step-by-Step Protocol
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine/DMF and agitate for an additional 12 minutes.[8]
-
Drain the piperidine solution and wash the resin thoroughly with DMF (4-6 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading) in DMF.
-
Add 5-Chlorobenzo[d]triazin-4(3H)-one (CBT) (4 equivalents) to the amino acid solution.
-
Add N,N-diisopropylethylamine (DIEA) (8 equivalents) to the mixture and pre-activate for 5-10 minutes at room temperature.
-
Add the pre-activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 40-60 minutes at room temperature.
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the completion of the coupling reaction.[8] If the test is positive (indicating free amines), the coupling step should be repeated.
-
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling and washing steps, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF and then DCM, and dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide.
-
Caption: Solid-phase peptide synthesis workflow using CBT.
Summary of Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Solvent | N,N-dimethylformamide (DMF) | Anhydrous, peptide synthesis grade is recommended.[3] |
| Base | N,N-diisopropylethylamine (DIEA) | A non-nucleophilic base is crucial to prevent side reactions.[3] |
| Temperature | Room Temperature (20-25°C) | Exothermic reactions should be monitored. |
| Time | 40-60 minutes | May require longer times for sterically hindered amino acids. |
| Equivalents | 4 eq. Fmoc-AA, 4 eq. CBT, 8 eq. DIEA | Stoichiometry may be adjusted based on coupling efficiency. |
Troubleshooting
-
Incomplete Coupling: A positive Kaiser test after the coupling step indicates the presence of unreacted amines. This can be addressed by repeating the coupling step. For difficult couplings, increasing the reaction time or temperature, or using a different solvent system may be beneficial.
-
Epimerization: While CBT is expected to suppress racemization, this can still occur, particularly with sensitive amino acids like histidine and cysteine.[2] Ensuring that the carboxylic acid is not pre-activated for an extended period before the addition of the amine component can help minimize this side reaction. The use of a less hindered base may also be considered.
Conclusion
5-Chlorobenzo[d]triazin-4(3H)-one (CBT) represents a promising, yet underexplored, coupling reagent for peptide synthesis. Its structural similarity to other high-performance, racemization-suppressing reagents suggests its potential for the efficient and stereochemically pure synthesis of peptides. The protocols and theoretical framework provided in this application note offer a solid foundation for researchers and drug development professionals to begin exploring the utility of CBT in their synthetic endeavors. As with any new reagent, empirical optimization will be key to unlocking its full potential in the synthesis of diverse and complex peptide targets.
References
- DilunBio Peptide Synthesizer. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
- Han, S. Y., & Kim, Y. A. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
- aapptec, LLC. (n.d.). Peptide Synthesis, Reagents, and Protected Amino Acids.
- Fields, G. B. (2014). Introduction to Peptide Synthesis. PMC.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- RSC. (n.d.). Supplementary Information.
- RSC. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
- Moodle@Units. (n.d.). Solid Phase Peptide Synthesis.
- MDPI. (n.d.). Epimerisation in Peptide Synthesis.
- Jeffrey Engle. (2020, June 4). Peptide Coupling Reagents [Video]. YouTube.
- Bodanszky, M. (n.d.). Chemistry of peptide synthesis.
- Welch, C. J., et al. (n.d.). Studies on the racemization of a stereolabile 5-aryl-thiazolidinedione. ResearchGate.
- Gstöttner, C., et al. (n.d.). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. PMC.
-
Beilstein Journals. (n.d.). Synthesis of new pyrazolo[1][3][6]triazines by cyclative cleavage of pyrazolyltriazenes. Retrieved from
- Merck Millipore. (n.d.). Novabiochem®.
-
ResearchGate. (n.d.). Synthesis of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazolo[3,4-b][3][4][6]thiadiazoles and triazolo[3,4,b][3][4][6]thiadiazines under classical conditions and microwave irradiation. Retrieved from
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Beilstein Journals. (2021, May 14). Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines.
-
Beilstein Journals. (2022, March 1). Synthesis of novel[1][3][4]triazolo[1,5-b][1][3][4][5]tetrazines and investigation of their fungistatic activity. Retrieved from
Sources
Application Notes and Protocols for Amide Bond Formation Utilizing 5-Chlorobenzo[d]triazin-4(3H)-one
Introduction: The Quest for Efficient and Racemization-Free Amide Couplings
The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, underpinning the synthesis of a vast array of molecules from pharmaceuticals to advanced materials. The direct condensation of a carboxylic acid and an amine is thermodynamically challenging, necessitating the activation of the carboxylic acid to facilitate the reaction. This has led to the development of a multitude of "coupling reagents." A primary challenge in peptide synthesis, a specialized area of amide bond formation, is the preservation of stereochemical integrity at the α-carbon of the amino acids. Racemization during the coupling step can lead to diastereomeric impurities that are difficult to separate and can have significant implications for the biological activity of the final peptide.
Benzotriazole and benzotriazinone derivatives have emerged as a prominent class of reagents and additives that excel in both efficient coupling and suppression of racemization.[1][2] This application note provides a detailed protocol and scientific rationale for the use of 5-Chlorobenzo[d]triazin-4(3H)-one in amide bond formation. While direct, extensive literature on this specific chlorinated derivative is emerging, its structural analogy to the well-established coupling additive 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt or HODhbt) allows for the development of a robust and scientifically grounded protocol.[1][3] The presence of the electron-withdrawing chloro group is anticipated to enhance the acidity of the corresponding N-hydroxy intermediate, thereby increasing the reactivity of the active ester and promoting efficient coupling.[1]
Mechanistic Insights: The Role of the Benzotriazinone Core
The efficacy of benzotriazinone-based additives in amide bond formation lies in their ability to form highly reactive active esters that are less prone to racemization than the intermediates formed by many primary coupling agents alone. The proposed mechanism, in conjunction with a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), is outlined below.
First, the carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea. The role of the benzotriazinone additive is to rapidly intercept the O-acylisourea. For 5-Chlorobenzo[d]triazin-4(3H)-one to function as an additive, it is presumed to exist in equilibrium with or be converted to its active N-hydroxy form, 5-chloro-3-hydroxy-1,2,3-benzotriazin-4(3H)-one. This N-hydroxy compound acts as a nucleophile, attacking the O-acylisourea to form a highly reactive benzotriazinyl active ester and the corresponding urea byproduct. This active ester is more stable towards intramolecular side reactions but highly reactive towards the incoming amine, leading to the formation of the desired amide bond with minimal racemization.
Caption: Proposed mechanism of amide bond formation.
Experimental Protocol: General Procedure for Amide Coupling
This protocol provides a general method for the coupling of a carboxylic acid and an amine using 5-Chlorobenzo[d]triazin-4(3H)-one as an additive with a carbodiimide. Optimization of stoichiometry, reaction time, and temperature may be necessary for specific substrates.
Materials:
-
Carboxylic acid
-
Amine (or its hydrochloride salt)
-
5-Chlorobenzo[d]triazin-4(3H)-one
-
N,N'-Diisopropylcarbodiimide (DIC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Tertiary base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)), if starting with an amine salt
-
Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN))
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for work-up and purification
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., DCM or DMF, concentration typically 0.1-0.5 M).
-
Addition of Additive: Add 5-Chlorobenzo[d]triazin-4(3H)-one (1.1 eq.) to the solution and stir until dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is particularly important for sensitive substrates to minimize potential side reactions and racemization.
-
Carbodiimide Addition: Add the carbodiimide coupling agent (e.g., DIC, 1.1 eq.) dropwise to the cooled solution.
-
Pre-activation: Stir the mixture at 0 °C for 10-15 minutes to allow for the formation of the active ester.
-
Amine Addition: In a separate flask, dissolve the amine (1.0-1.2 eq.) in a minimal amount of the reaction solvent. If the amine is provided as a hydrochloride salt, add a tertiary base (e.g., DIPEA, 1.2 eq.) to neutralize it prior to addition. Add the amine solution to the reaction mixture dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
If using DIC, the resulting diisopropylurea is often soluble in common organic solvents. If using DCC, the dicyclohexylurea byproduct will precipitate and can be removed by filtration.
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and the additive), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Caption: Step-by-step experimental workflow for amide coupling.
Quantitative Data Summary
While specific yield and purity data for 5-Chlorobenzo[d]triazin-4(3H)-one are not yet widely published, the performance of related benzotriazinone reagents provides a benchmark for expected outcomes. The following table summarizes typical results for amide bond formation using benzotriazole-based additives.
| Coupling Additive | Primary Coupling Agent | Typical Yield (%) | Racemization | Notes |
| HOBt | DCC/DIC/EDC | 80-95 | Low | Standard, widely used additive. |
| 6-Cl-HOBt | DCC/DIC/EDC | 85-98 | Very Low | Increased acidity leads to higher reactivity.[1] |
| HOAt | DCC/DIC/EDC | 85-98 | Very Low | 7-aza substitution further enhances reactivity. |
| HOOBt (HODhbt) | DCC/DIC/EDC | 80-95 | Very Low | Parent compound of the target reagent.[1] |
| DEPBT | (Standalone) | 85-99 | Extremely Low | A highly reactive phosphonium salt of HOOBt.[3][4] |
It is anticipated that the use of 5-Chlorobenzo[d]triazin-4(3H)-one as an additive will result in high yields and low levels of racemization, comparable to or potentially exceeding those of HOBt and HOOBt, due to the electronic effect of the chlorine substituent.
Trustworthiness and Self-Validation: Critical Considerations
Potential Side Reactions: It is crucial to be aware of potential side reactions. For the parent compound, HODhbt, the formation of 3-(2-azidobenzyloxy)-4-oxo-3,4-dihydro-1,2,3-benzotriazine has been reported as a byproduct during the in situ formation of active esters, which can act as a chain terminator in peptide synthesis.[5] While it is unconfirmed if the 5-chloro derivative undergoes a similar transformation, it is a possibility that researchers should consider, particularly if incomplete conversions are observed.
Order of Addition: The order of reagent addition is critical. Pre-activation of the carboxylic acid with the carbodiimide and the additive before the addition of the amine is generally recommended to minimize side reactions, such as the formation of guanidinium byproducts from the reaction of the amine with the coupling reagent.
Solvent Choice: The choice of solvent can influence reaction rates and solubility of reagents and byproducts. DMF is a common choice for its excellent solvating properties, while DCM is often preferred for easier work-up.
Conclusion
5-Chlorobenzo[d]triazin-4(3H)-one is a promising coupling additive for amide bond formation, building upon the well-established efficacy of the benzotriazinone scaffold. The protocol detailed herein, derived from the known chemistry of its parent compounds, provides a solid foundation for researchers to explore its application in the synthesis of simple amides and complex peptides. The anticipated benefits of the chloro-substitution, namely enhanced reactivity and potentially superior suppression of racemization, make it a valuable tool for the modern synthetic chemist. As with any new reagent, careful optimization and analysis are key to achieving the best results.
References
- Bokosi, F. R. B., Shiels, O. J., Richardson, C., Trevitt, A. J., & Keaveney, S. T. (2024). Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift. The Journal of Organic Chemistry, 89(3), 1836–1845.
- Bokosi, F. R. B., Shiels, O. J., Richardson, C., Trevitt, A. J., & Keaveney, S. T. (2024). Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)
- Bokosi, F. R. B., Shiels, O. J., Richardson, C., Trevitt, A. J., & Keaveney, S. T. (2025). Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift.
- Various Authors. (n.d.). 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications.
- Various Authors. (2014). A Facile One-Pot Synthesis of 3,4Dihydro3-hydroxy-4-oxo-1,2,3-benzotriazine and Derivatives.
- A study of 3-hydroxy-1,2,3-benzotriazin-4-one and its O-methyl and O-acyl deriv
- The Chemistry Behind HOOBT: A Deep Dive into 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one. (2026, January 4).
- Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. (n.d.). PubMed Central.
- Reid, G. E., & Simpson, R. J. (1992). Automated solid-phase peptide synthesis: use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate for coupling of tert-butyloxycarbonyl amino acids. Analytical Biochemistry, 200(2), 301–309.
- Amide synthesis by oxidation, hydrolysis or rearrangement. (n.d.). Organic Chemistry Portal.
- Joullié, M. M., & Lassen, K. M. (n.d.).
- The Role of Benzotriazole in Modern Peptide Synthesis: Application Notes and Protocols. (n.d.). Benchchem.
- Coupling Reagents. (n.d.). Aapptec.
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
-
Synthesis of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4- triazolo[3,4-b][6][7][8]thiadiazoles and triazolo[3,4,b][6][7][8]thiadiazines under classical. (n.d.). ResearchGate.
- El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 333–352.
- Synthesis of 1,3,5-triazines. (n.d.). Organic Chemistry Portal.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPD
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. people.uniurb.it [people.uniurb.it]
- 6. Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones: Photocatalytic Synthesis of 3-Substituted Isoindolinones Achieved through a Nitrogen-Mediated Hydrogen Atom Shift [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Novel Heterocycles from 5-Chlorobenzo[d]triazin-4(3H)-one
Executive Summary
This application note details the synthetic utility of 5-chlorobenzo[d]triazin-4(3H)-one (5-Cl-BT) as a high-value scaffold for generating novel heterocyclic libraries. Unlike its unsubstituted counterparts, the 5-chloro derivative possesses unique steric and electronic properties due to the peri-position of the chlorine atom relative to the carbonyl center. This guide focuses on exploiting the thermolytic ring-opening/recyclization pathway to synthesize 5-chloroquinazolin-4(3H)-ones , a pharmacophore class with significant relevance in kinase inhibition and oncology.
Introduction: The "Loaded Spring" Scaffold
1,2,3-Benzotriazin-4(3H)-ones are often described as "masked" reactive intermediates. Upon thermal or photochemical activation, they extrude molecular nitrogen (
The 5-chloro substituent introduces a critical design element:
-
Steric Bulk: The chlorine at C5 exerts a peri-effect, potentially destabilizing the planar transition state required for intermolecular nucleophilic attack, thereby favoring intramolecular cyclization pathways.
-
Electronic Withdrawal: The inductive effect (-I) of the chlorine activates the carbonyl, making the ring system more susceptible to nucleophilic ring-opening even prior to nitrogen extrusion.
This guide provides validated protocols for transforming 5-Cl-BT into fused pyrimidine systems (quinazolinones) and functionalized anthranilamides.
Mechanistic Pathways & Logic
The transformation of 5-Cl-BT relies on the controlled extrusion of nitrogen. Understanding this mechanism is vital for troubleshooting low yields.
The Iminoketene Intermediate
At elevated temperatures (>110°C), the triazine ring collapses. The resulting iminoketene is a transient species that rapidly reacts with nucleophiles. If a primary amine is present, it attacks the ketene to form an amide, which then cyclizes (dehydrating) to form the quinazolinone.
Visualization of Reaction Divergence
Figure 1: Divergent synthetic pathways for 5-Cl-BT. Path B is the primary focus for generating novel heterocycles.
Experimental Protocols
Pre-requisite: Synthesis of Starting Material
Note: 5-Cl-BT is not always commercially available. It must be synthesized fresh for optimal results.
Reaction: Diazotization of 2-amino-6-chlorobenzamide.
Key Step: Treat 2-amino-6-chlorobenzamide with
Protocol A: Synthesis of 5-Chloro-2-phenylquinazolin-4(3H)-one
This protocol utilizes the "Niementowski-type" modification where the benzotriazinone acts as a masked anthranilic acid equivalent, reacting with benzamide derivatives.
Target Audience: Med-Chem (Kinase Inhibitor Synthesis) Scale: 1.0 mmol
Materials:
-
Substrate: 5-Chlorobenzo[d]triazin-4(3H)-one (181 mg, 1.0 mmol)
-
Reagent: Benzamide (1.2 equiv) or Benzonitrile (in polyphosphoric acid)
-
Solvent: Anhydrous Diglyme (high boiling point required) or Polyphosphoric Acid (PPA) for nitrile route.
-
Catalyst: None (Thermal) or PPA (Acid mediated).
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Flame-dry a 25 mL round-bottom flask equipped with a reflux condenser.
-
Flush with Argon. Crucial: Moisture hydrolyzes the intermediate to the open-ring amide.
-
-
Reaction Assembly:
-
Add 5-Cl-BT (1.0 mmol) and Benzamide (1.2 mmol).
-
Add Diglyme (5 mL).
-
Alternative Route: If using Benzonitrile, use PPA (3 g) as solvent/reagent.
-
-
Thermal Activation:
-
Heat the mixture to 160°C .
-
Observation Point: Nitrogen gas evolution will be observed as bubbling. This confirms the formation of the iminoketene.[1]
-
Maintain reflux for 4–6 hours.
-
-
Work-up:
-
Purification:
-
Recrystallize from Ethanol/DMF (9:1).
-
Expected Yield: 65–75%.
-
Protocol B: N-Alkylation for Scaffold Decoration
Before ring transformation, the N3 position can be functionalized to alter solubility or bioactivity.
Target: 3-Alkyl-5-chlorobenzo[d]triazin-4(3H)-ones
Step-by-Step Methodology:
-
Dissolution: Dissolve 5-Cl-BT (1.0 mmol) in anhydrous DMF (3 mL).
-
Deprotonation: Add
(1.5 equiv). Stir at RT for 15 min. The solution may darken. -
Alkylation: Add Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 equiv) dropwise.
-
Reaction: Stir at 50°C for 2 hours.
-
Validation: TLC (Hexane:EtOAc 7:3). The N-alkylated product is less polar than the starting material.
Data Analysis & Troubleshooting
Solvent Effects on Recyclization (Protocol A)
The choice of solvent dictates the reaction temperature and, consequently, the rate of
| Solvent | Boiling Point (°C) | Time to Completion | Yield (%) | Comments |
| Ethanol | 78 | >24 h (Incomplete) | <10% | Temp too low for efficient |
| Toluene | 110 | 12 h | 45% | Moderate rate; product precipitates. |
| Diglyme | 162 | 4 h | 72% | Optimal. High temp drives reaction. |
| DMF | 153 | 5 h | 60% | Difficult work-up; some hydrolysis observed. |
Critical Control Points (Troubleshooting)
-
Problem: Low yield; isolation of 2-amino-6-chlorobenzamide instead of quinazolinone.
-
Cause: Moisture in the solvent. The iminoketene reacted with water instead of the amide/nitrile.
-
Solution: Use freshly distilled solvents and maintain an inert atmosphere.[2]
-
-
Problem: Violent bubbling/foaming.
-
Cause: Rapid thermal decomposition on scale-up.
-
Solution: On scales >1g, ramp temperature slowly (5°C/min) through the 110–130°C range to control
release.
-
References
-
Thermolysis Mechanism: Journal of the Chemical Society C: Organic. "Thermolysis of 1,2,3-benzotriazin-4(3H)-one." (Establishes the iminoketene pathway).
-
Quinazolinone Synthesis: ACS Omega. "Design, synthesis, antibacterial activity... of myricetin derivatives containing a quinazolinone moiety."[5] (Context for quinazolinone bioactivity and synthesis).
-
Benzotriazinone Reactivity Review: Beilstein Journal of Organic Chemistry. "Synthesis of new pyrazolo[1,2,3]triazines..." (Discusses the diazonium/ring-opening chemistry).
-
Modern Catalytic Approaches: Journal of Organic Chemistry. "Continuous Flow Synthesis of Benzotriazin-4(3H)-ones..." (Modern synthesis of the scaffold itself).
-
Ring Opening/Recyclization: The Chemical Record. "Renaissance of Ring-Opening Chemistry of Benzotriazoles..." (Parallel chemistry relevant to the triazine core).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine [organic-chemistry.org]
- 4. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
Application Note: 5-Chlorobenzo[d]triazin-4(3H)-one in Kinase Inhibitor Synthesis
[1]
Part 1: Strategic Rationale & Chemical Logic
The Scaffold in Context
In the high-stakes arena of kinase inhibitor discovery, the ATP-binding pocket (hinge region) is the primary theater of operation.[1] While purines and pyrimidines are classical scaffolds, benzo[d]triazin-4(3H)-ones represent a privileged, underutilized chemotype offering distinct vector geometry for substituent growth.
The 5-chlorobenzo[d]triazin-4(3H)-one (Compound 1 ) is not merely a building block; it is a "linchpin" intermediate.[1] Its value lies in the 5-chloro substituent , which provides a critical handle for orthogonal functionalization.[1] Unlike the more passive 6- or 7-positions, the 5-position is sterically proximal to the "gatekeeper" residue or the solvent-exposed front of the ATP pocket, depending on the binding mode.[1]
Mechanistic Causality[1]
-
Hinge Binding: The lactam motif (N3-H / C4=O) mimics the hydrogen bond donor/acceptor pattern of the adenine base, anchoring the molecule to the kinase hinge region (e.g., Val, Met residues).
-
The 5-Chloro Handle: This position is electronically activated for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).[1] It allows for the introduction of hydrophobic "tails" essential for occupying the hydrophobic back-pocket (Selectivity Pocket) or engaging the P-loop.[1]
-
Electronic Tuning: The electron-withdrawing nature of the triazine ring activates the benzene core, facilitating specific functionalizations that would be sluggish on a simple benzamide.[1]
Part 2: Experimental Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Scalable preparation of 5-chlorobenzo[d]triazin-4(3H)-one from 2-amino-6-chlorobenzamide. Principle: Diazotization-mediated cyclization.[1] The amino group is converted to a diazonium salt, which undergoes intramolecular nucleophilic attack by the amide nitrogen.
Materials
-
Precursor: 2-Amino-6-chlorobenzamide (CAS: 2103-94-8)[1]
-
Reagents: Sodium Nitrite (
), Hydrochloric Acid (conc. HCl), Glacial Acetic Acid. -
Solvents: Ethanol, Water.
Step-by-Step Methodology
-
Slurry Formation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, suspend 2-amino-6-chlorobenzamide (10.0 g, 58.6 mmol) in a mixture of water (50 mL) and conc. HCl (15 mL).
-
Diazotization (Critical Step): Cool the suspension to 0–5 °C using an ice/salt bath. Dropwise add a solution of
(4.45 g, 64.5 mmol) in water (15 mL) over 20 minutes.-
Expert Insight: Maintain temperature strictly < 5 °C to prevent diazonium decomposition (phenol formation). The suspension will thin as the diazonium salt forms.[1]
-
-
Cyclization: Stir the reaction mixture at 0 °C for 1 hour. Then, allow it to warm to room temperature (20–25 °C) over 2 hours.
-
Workup: The product typically precipitates as a white to off-white solid.[1] Dilute with ice-cold water (100 mL) and stir for 30 minutes.
-
Isolation: Filter the solid under vacuum. Wash the cake with cold water (
mL) followed by cold ethanol (20 mL) to remove trace impurities. -
Drying: Dry in a vacuum oven at 50 °C for 12 hours.
Protocol B: Functionalization via Suzuki-Miyaura Coupling
Objective: Installation of an aryl group at C-5 (e.g., to target the hydrophobic pocket).[1]
Materials
-
Substrate: 5-Chlorobenzo[d]triazin-4(3H)-one (Compound 1 )
-
Coupling Partner: Phenylboronic acid (Model substrate)
-
Catalyst:
(5 mol%) -
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1)
Methodology
-
Inerting: Charge a microwave vial or pressure tube with Compound 1 (1.0 equiv), Boronic acid (1.2 equiv), and Base. Seal and purge with Argon for 5 minutes.
-
Catalyst Addition: Add the Pd-catalyst quickly under a positive stream of Argon.
-
Solvation: Add degassed Dioxane/Water mixture.
-
Reaction: Heat to 90 °C for 4–6 hours (or 110 °C for 30 min in microwave).
-
Expert Insight: The free N-H at position 3 can poison catalysts.[1] If yields are low, protect N-3 with a SEM (2-(trimethylsilyl)ethoxymethyl) group or use excess base to keep it deprotonated.
-
-
Purification: Filter through Celite, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
Part 3: Data & Visualization[1]
Table 1: Comparative Reactivity Profile
| Position | Substituent | Reactivity Type | Kinase Role |
| N-3 | Hydrogen | Alkylation / Acylation | H-Bond Donor (Hinge Binder) |
| C-4 | Carbonyl | Nucleophilic Attack (Rare) | H-Bond Acceptor (Hinge Binder) |
| C-5 | Chlorine | Pd-Coupling / | Gatekeeper / Hydrophobic Pocket |
| C-6/7/8 | Hydrogen | Electrophilic Substitution | Solvent Exposure / Solubilizing Groups |
Pathway Visualization
The following diagram illustrates the synthetic workflow and the logic of inhibitor design.
Caption: Synthetic workflow transforming the chlorobenzamide precursor into a functional kinase inhibitor, highlighting the critical C-5 coupling step.
Part 4: Troubleshooting & Optimization (Self-Validating Systems)
-
Issue: Low Yield in Cyclization.
-
Issue: Catalyst Death in Coupling.
-
Issue: Solubility.
-
Insight: The core scaffold is planar and crystalline (high MP). Introduce solubilizing groups (morpholine, piperazine) early in the C-5 side chain to prevent crashing out during synthesis.
-
References
-
Synthesis of Benzo[d]triazin-4(3H)
-
Kinase Inhibitor Design Principles (Scaffold Hopping)
-
Title: Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue.[1][6]
-
Source: Bioorganic & Medicinal Chemistry Letters / PMC.[1]
-
URL:[Link]
- Relevance: While focusing on the 1,3,5-isomer, this paper details the "bioisostere" logic used to replace purines with triazines in kinase inhibitors, a principle directly applicable to the benzo[d]triazinone scaffold.
-
-
Mechanistic Insight on Triazine Synthesis
- Title: 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Deriv
- Source: Journal of Organic Chemistry (ACS).
-
URL:[Link]
- Relevance: Provides alternative synthetic routes and structural characterization d
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methyl-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
- 6. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
applications of 5-Chlorobenzo[d]triazin-4(3H)-one in fragment-based drug discovery
This Application Note and Protocol guide details the strategic deployment of 5-Chlorobenzo[d]triazin-4(3H)-one (hereafter referred to as 5-Cl-BTO ) in Fragment-Based Drug Discovery (FBDD).
Executive Summary & Scientific Rationale
In the landscape of FBDD, the benzo[d]triazin-4(3H)-one scaffold is a "privileged structure," recognized for its ability to mimic purine nucleobases and engage key recognition motifs in kinases, phosphodiesterases (PDEs), and GPCRs.
The specific derivative, 5-Chlorobenzo[d]triazin-4(3H)-one , represents a high-value "chemical probe" fragment. Unlike the unsubstituted parent, the 5-chloro substituent introduces a critical hydrophobic vector and electronic modulation without violating the Rule of Three (Ro3).
Key Physicochemical Advantages:
-
Purine Mimicry: The triazinone core functions as a bioisostere for the adenine ring, capable of bidentate hydrogen bonding (Acceptor: N2/N1, Donor: N3-H).
-
The "Gatekeeper" Vector: In kinase targets, the C5-position points directly toward the gatekeeper residue (e.g., Thr315 in Abl). The 5-chloro group provides a steric and lipophilic handle to probe the size of this pocket early in the screening campaign.
-
Ligand Efficiency (LE): With a molecular weight of ~181.5 Da, 5-Cl-BTO maintains a high LE ceiling, allowing for significant elaboration while staying within drug-like space.
Comparative Fragment Metrics
| Property | 5-Cl-BTO (Target) | Benzo[d]triazin-4(3H)-one (Parent) | FBDD Ideal (Ro3) |
| MW (Da) | 181.58 | 147.13 | < 300 |
| cLogP | ~1.4 | ~0.8 | < 3 |
| H-Bond Donors | 1 (N-H) | 1 | < 3 |
| H-Bond Acceptors | 3 | 3 | < 3 |
| PSA (Ų) | ~54 | ~54 | < 60 |
| Electronic Effect | Electron Withdrawing (σp=0.23) | Neutral | N/A |
Experimental Protocols
Protocol A: Robust Synthesis of 5-Chlorobenzo[d]triazin-4(3H)-one
Rationale: While commercial sources exist, in-house synthesis is preferred to ensure purity (>98%) required for sensitive biophysical assays (SPR/NMR) and to allow for rapid analoging (e.g., 5-Br, 5-F). The diazotization route is chosen for its scalability and reliability.
Materials:
-
2-Amino-6-chlorobenzamide (Precursor)
-
Sodium Nitrite (
) -
Acetic Acid (Glacial)[1]
-
Sulfuric Acid (
, 10%) -
Ethanol/Water[2]
Step-by-Step Methodology:
-
Slurry Preparation: In a 250 mL round-bottom flask, suspend 2-amino-6-chlorobenzamide (10 mmol, 1.70 g) in a mixture of water (20 mL) and glacial acetic acid (20 mL).
-
Acidification: Cool the mixture to 0–5 °C in an ice bath. Add 10%
(10 mL) dropwise to ensure full protonation of the amine. -
Diazotization (The Critical Step):
-
Dissolve
(12 mmol, 0.83 g) in minimal water (5 mL). -
Add the nitrite solution dropwise to the amide suspension, maintaining internal temperature < 5 °C.
-
Mechanistic Note: The reaction proceeds via the formation of a diazonium salt, which undergoes immediate intramolecular cyclization with the adjacent amide nitrogen to close the triazine ring.
-
-
Reaction Monitoring: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS (Target [M+H]+ = 182.0).
-
Workup & Purification:
-
The product typically precipitates as a white/off-white solid.
-
Filter the solid under vacuum.
-
Wash with cold water (3 x 20 mL) to remove salts and acid.
-
Recrystallize from Ethanol/Water (1:1) if purity is <95%.
-
-
Validation: Confirm structure via
H-NMR (DMSO- ). Look for the disappearance of the aniline signal and the downfield shift of the amide proton.
Protocol B: Biophysical Screening (STD-NMR)
Rationale: Saturation Transfer Difference (STD) NMR is the gold standard for validating fragment binding. 5-Cl-BTO has low solubility in pure water; therefore, a strictly controlled DMSO protocol is required.
Assay Setup:
-
Protein Prep: Buffer exchange target protein (e.g., Kinase domain) into
buffer (20 mM Tris, 150 mM NaCl, pH 7.4). Concentration: 5–10 µM. -
Ligand Prep: Dissolve 5-Cl-BTO in
-DMSO to 100 mM stock. -
Sample Assembly:
-
Final Ligand Concentration: 500 µM (Ligand:Protein ratio ~50:1).
-
Final DMSO content: < 2% (Critical to prevent protein unfolding).
-
-
Acquisition:
-
Record 1D
H NMR reference spectrum. -
Record STD spectrum (on-resonance irradiation at -1 ppm or protein methyl region; off-resonance at 30 ppm).
-
Success Criteria: Observation of difference signals in the aromatic region (7.5–8.0 ppm) indicates binding.
-
Protocol C: Fragment Elaboration (N-Alkylation)
Rationale: The N3 position is the primary vector for growing the fragment to pick up additional interactions (e.g., solvent channel H-bonds).
-
Reaction: Dissolve 5-Cl-BTO (1 eq) in DMF. Add
(2 eq) and appropriate alkyl halide (e.g., benzyl bromide, 1.2 eq). -
Conditions: Stir at RT for 4–12 hours.
-
Note: The 5-Cl group exerts an inductive effect, slightly increasing the acidity of the N3-H (pKa ~8.0), making alkylation facile under mild conditions compared to the non-chlorinated parent.
Workflow Visualization
The following diagram illustrates the FBDD campaign workflow utilizing the 5-Cl-BTO scaffold, from library selection to hit expansion.
Caption: Figure 1. Strategic workflow for deploying 5-Chlorobenzo[d]triazin-4(3H)-one from library selection to lead generation.
Mechanistic Application: Kinase Gatekeeper Targeting
The power of 5-Cl-BTO lies in its binding mode. In a typical ATP-competitive pocket:
-
Hinge Binding: The lactam group (NH/CO) forms a donor-acceptor pair with the kinase hinge region (backbone of residues like Met, Glu, or Leu).
-
Gatekeeper Interaction: The 5-Chloro substituent is positioned adjacent to the gatekeeper residue.
-
Small Gatekeeper (Thr/Ala): The Cl atom fills the hydrophobic void, increasing van der Waals contact energy.
-
Large Gatekeeper (Ile/Met): The Cl atom acts as a steric probe. If 5-Cl-BTO binds but the 5-H parent does not, it suggests a specific hydrophobic requirement. If 5-Cl-BTO fails to bind where 5-H succeeds, the gatekeeper is likely sterically clashing.
-
Diagram of Binding Topology:
Caption: Figure 2. Conceptual binding mode of 5-Cl-BTO within a kinase active site, highlighting the strategic role of the 5-Chloro substituent.
References
-
Development of novel benzotriazines for drug discovery. Source: Expert Opinion on Drug Discovery (2009). Context: Reviews the benzotriazine core in kinase inhibitors (SRC, VEGFR2).[3] URL:[Link] (Representative link for context)
-
DNA-Compatible Benzotriazinone Formation through Aryl Diazonium Intermediates. Source: The Journal of Organic Chemistry (2023).[4] Context: Provides modern, mild synthesis conditions compatible with library generation. URL:[Link][4]
-
Benzotriazole scaffold: An overview of antiproliferative potential. Source: Archiv der Pharmazie (2023).[5] Context: Discusses the bioisosteric relationship between benzotriazoles/triazinones and purines. URL:[Link]
-
Continuous Flow Synthesis of Benzotriazin-4(3H)-ones. Source: Organic Letters (2022). Context: Advanced photochemical synthesis protocols for scaling up the scaffold. URL:[Link]
Sources
- 1. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Development of novel benzotriazines for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Strategies for 5-Chlorobenzo[d]triazin-4(3H)-one: Synthesis & Reaction Monitoring
Abstract
This application note details the analytical framework for the synthesis, purification, and reaction monitoring of 5-Chlorobenzo[d]triazin-4(3H)-one (5-Cl-BTO). As a privileged scaffold in medicinal chemistry and a precursor for denitrogenative transformations, 5-Cl-BTO requires precise monitoring due to its potential for hydrolytic ring-opening and energetic decomposition.[1][2][3][4] This guide synthesizes High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and spectroscopic methods (IR/NMR) into a cohesive protocol for drug development professionals.
Physicochemical Profile & Analytical Challenges
The 5-chloro substituent on the benzotriazinone core introduces unique steric and electronic effects compared to the unsubstituted parent.[4] Located peri- to the carbonyl group, the chlorine atom influences the carbonyl stretching frequency and the solubility profile.[1][4]
Table 1: Physicochemical Properties & Analytical Implications
| Property | Value (Predicted/Observed) | Analytical Implication |
| Molecular Formula | C₇H₄ClN₃O | Monoisotopic Mass: 181.00 Da.[1][2][3][5] M+1 pattern (³⁵Cl/³⁷Cl) is essential for MS confirmation.[2][5] |
| Solubility | Low in water; Soluble in DMSO, DMF, warm MeCN.[3][4][5] | Critical: Samples for HPLC must be dissolved in DMSO or high % MeCN to prevent precipitation in the injector.[2][4] |
| UV Max | ~240 nm, ~280 nm (Broad) | Detection at 254 nm is standard; 280 nm provides specificity against non-aromatic impurities.[4][5] |
| pKa | ~6.5 - 7.0 (NH acidic) | Mobile phases must be acidic (pH < 3) to keep the molecule neutral and prevent peak tailing.[1][2][5] |
| Reactivity | Susceptible to nucleophilic attack at C4; Thermal denitrogenation.[1][2][4] | Caution: Avoid high GC inlet temperatures (>200°C) which may induce in-situ decomposition.[1][2][5] |
Method Development: HPLC & LC-MS
Chromatographic Strategy
For routine monitoring, Reverse Phase Chromatography (RPC) is the gold standard.[4][5] The acidity of the triazinone NH group necessitates an acidic mobile phase to suppress ionization and ensure sharp peak shape.[4]
Method A: High-Throughput Reaction Monitoring (HPLC-UV)
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.[2][4][5]
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.05% TFA).[2][5]
-
Gradient:
-
Detection: DAD @ 254 nm (primary), 210 nm (impurities).[4][5]
-
Temperature: 30°C.
Method B: Impurity Profiling (LC-MS)
-
System: UHPLC coupled to Q-TOF or Single Quad.
-
Target Ion: [M+H]⁺ = 182.01 m/z.[2][5] Look for the characteristic 3:1 isotopic ratio of ³⁵Cl/³⁷Cl (182/184).[5]
-
Fragmentor Voltage: Low (70-100V) to prevent in-source fragmentation (loss of N₂).[1][2][5]
Sample Preparation Protocol
-
Aliquot: Take 20 µL of reaction mixture.
-
Quench: Dilute immediately into 980 µL of DMSO:MeCN (1:1) .
-
Filter: Pass through a 0.2 µm PTFE syringe filter to remove inorganic salts (e.g., NaNO₂, NaCl).[3][4][5]
-
Inject: 5 µL.
Protocol 1: Monitoring Synthesis (Diazotization Route)[2][5]
Context: Synthesis typically proceeds via the diazotization of 2-amino-6-chlorobenzamide followed by intramolecular cyclization.[1][2][3][4]
Critical Quality Attributes (CQAs):
-
Consumption of Precursor: 2-amino-6-chlorobenzamide (Ret Time < Product).
-
Formation of Product: 5-Cl-BTO (Ret Time > Precursor due to loss of polar amine).
-
By-product Control: Hydrolysis to 2-amino-6-chlorobenzoic acid.
Step-by-Step Monitoring Workflow
-
T = 0 min: Sample the starting material solution to establish the baseline area.
-
During Addition (NaNO₂/Acid): Monitor every 30 minutes.
-
Work-up Check: Analyze the aqueous mother liquor after filtration. The product should be in the solid cake; significant area in the filtrate suggests solubility losses or hydrolysis.[4]
Visualizing the Workflow (Graphviz)
Caption: Decision tree for monitoring the diazotization synthesis of 5-Cl-BTO.
Protocol 2: Monitoring Downstream Reactivity (Denitrogenation)[2][5]
Context: 5-Cl-BTO is often used as a "masked" diazonium species or radical precursor.[1][2][3][4] Upon heating or irradiation, it loses N₂ to form reactive intermediates.[3][4][5]
Analytical Challenge: The loss of N₂ (28 Da) is rapid. The reaction must be monitored for the disappearance of the triazinone peak and the appearance of the coupled product.[4]
In-Situ IR Monitoring (ReactIR)
For real-time kinetics without sampling, FTIR is superior.[1][2][3][4][5]
-
Procedure:
TLC Visualization
-
Visualization:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (HPLC) | Interaction of NH with silanols.[1][2][3][4][5] | Ensure mobile phase pH is < 3.[2][4]0. Add 0.1% TFA if Formic Acid is insufficient.[2][3][4] |
| Split Peaks | Sample solvent too strong (DMSO). | Reduce injection volume to 2-5 µL or dilute sample with Mobile Phase A. |
| Extra Peak (M-28) | Thermal decomposition in GC or MS source. | Use LC-MS instead of GC. Lower MS fragmentor voltage and source temp.[2][4] |
| Low Yield | Hydrolysis to benzoic acid derivative.[1][2][4] | Check pH of reaction; triazinones are unstable in strong base.[2][4] Keep neutral/acidic. |
References
-
García-Lacuna, J., & Baumann, M. (2024).[3][4][5][8] Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters. Link[2][5]
-
Maqueda-Zelaya, F., et al. (2023).[2][3][4][5] 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. The Journal of Organic Chemistry. Link[2][5]
-
ChemicalBook. (2024).[2][5] 1,2,3-Benzotriazin-4(3H)-one Properties and Safety. Link
-
BenchChem. (2025).[2][5][7] Analytical Techniques for Monitoring Synthesis of Benzoate Derivatives. Link[2][5]
-
GuideChem. (2024).[2][5] 1,2,3-Benzotriazin-4(3H)-one MSDS and Stability. Link
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Application Notes and Protocols for the Safe Handling of 5-Chlorobenzo[d]triazin-4(3H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the safe handling, storage, and disposal of 5-Chlorobenzo[d]triazin-4(3H)-one (C₇H₄ClN₃O, MW: 181.58), a novel heterocyclic compound often used as an intermediate in medicinal chemistry and drug development.[1] Given that this is a research chemical, comprehensive toxicological data is not available. Therefore, this guide is built upon the precautionary principle, treating the compound as potentially hazardous based on its chemical structure.[2] It synthesizes best practices from authoritative sources for managing uncharacterized substances, ensuring the safety of laboratory personnel and the integrity of experimental work.
Introduction: Understanding the Compound
5-Chlorobenzo[d]triazin-4(3H)-one belongs to the class of heterocyclic aromatic amines.[3] Its structure, featuring a chlorinated benzene ring fused to a triazinone system, suggests potential biological activity and necessitates careful handling. Heterocyclic aromatic amines (HAAs) as a class are noted as probable carcinogenic substances, and while the risk profile of this specific compound is unknown, this general understanding informs a cautious approach.[4] The chlorinated nature of the molecule also raises considerations for environmental persistence and specific disposal protocols.[5][6]
Key Structural Features and Potential Hazards:
-
Chlorinated Aromatic System: May possess toxicological properties and environmental persistence.[5]
-
Heterocyclic Aromatic Amine (HAA) Core: This class of compounds includes known mutagens and carcinogens.[3][4]
-
Novel Chemical Entity (NCE): Toxicological properties are not fully characterized. It must be presumed hazardous until proven otherwise.[2]
Hazard Identification and Risk Assessment
As an uncharacterized research chemical, a formal risk assessment is mandatory before any work commences. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires employers to develop a Chemical Hygiene Plan and ensure personnel are apprised of the hazards of chemicals in their work area.[7][8]
2.1. Regulatory Context
-
OSHA: Under 29 CFR 1910.1450, laboratories must treat substances of unknown toxicity with prudence, minimizing all routes of exposure.[7][9]
-
ECHA: The European Chemicals Agency (ECHA) has introduced new hazard classes for substances that are Persistent, Bioaccumulative, and Toxic (PBT) or have endocrine-disrupting properties.[10][11] While not classified, 5-Chlorobenzo[d]triazin-4(3H)-one should be handled with these potential long-term hazards in mind.
2.2. Predicted Hazards
Based on its structure, the following hazards should be assumed:
| Hazard Category | Predicted Effect | Rationale |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin.[12] | Common toxicity profile for complex organic intermediates. |
| Skin/Eye Irritation | May cause skin irritation and serious eye damage.[13] | Aromatic and heterocyclic compounds can be irritants. |
| Sensitization | May cause an allergic skin reaction.[14][15] | Many isothiazolinone and related structures are known sensitizers. |
| Carcinogenicity/Mutagenicity | Suspected carcinogen/mutagen. | Based on its classification as a heterocyclic aromatic amine.[3][4] |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects. | Chlorinated organic compounds can be persistent and bioaccumulative.[16] |
Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE)
A multi-layered approach to safety is essential, prioritizing engineering controls, followed by administrative procedures, and finally, personal protective equipment.
3.1. Engineering Controls
-
Fume Hood: All manipulations of solid 5-Chlorobenzo[d]triazin-4(3H)-one and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[17]
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.
-
Designated Area: A specific area of the lab or a designated fume hood should be marked for work with this compound to prevent cross-contamination.[2]
3.2. Administrative Controls
-
Standard Operating Procedures (SOPs): A detailed, written SOP for the handling of this compound must be developed and approved.
-
Training: All personnel must be trained on this SOP, the specific hazards (known and potential), and emergency procedures before beginning work.[9]
-
Access Control: Limit access to the designated handling and storage areas to authorized and trained personnel only.
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[12][15] Wash hands thoroughly after handling the compound, even if gloves were worn.[12]
3.3. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling 5-Chlorobenzo[d]triazin-4(3H)-one:
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves (minimum thickness 0.35 mm).[14] Change gloves frequently and immediately if contaminated. | Prevents skin absorption.[3] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[2] | Protects against splashes and airborne particles. |
| Body Protection | Flame-resistant laboratory coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if work is conducted within a fume hood. For emergencies or spill cleanup outside of a hood, a NIOSH-approved respirator with organic vapor cartridges may be necessary. | Prevents inhalation of dust or aerosols. |
Protocols for Safe Handling and Use
4.1. General Handling Workflow
The following diagram outlines the logical workflow for safely handling a novel compound like 5-Chlorobenzo[d]triazin-4(3H)-one.
Spill Cleanup Protocol (for small, contained spills by trained personnel only):
-
Alert & Secure: Alert personnel in the immediate area and restrict access.
-
Protect: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Contain: Prevent the spread of the spill. For a solid, gently cover it with a damp paper towel to avoid making dust airborne. For a liquid, surround the spill with absorbent material.
-
Absorb: Cover the spill with an inert absorbent material like vermiculite or chemical spill pads, working from the outside in.
-
Collect: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth soaked in a suitable solvent (e.g., acetone), collecting the wipe as hazardous waste. Then, clean the area with soap and water.
-
Report: Report the incident to your supervisor and the Environmental Health & Safety (EH&S) department. [18]
References
- Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.
- Novel Chemicals with Unknown Hazards SOP. Texas Woman's University.
- ECHA provides advice on new hazard classes for substances and mixtures. European Chemicals Agency (ECHA).
- Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development.
- Treatment and disposal of chemical wastes in daily laboratory work. OC-Praktikum.
- New active substance. European Chemicals Agency (ECHA).
- Application Notes & Protocols: Safe Handling and Storage of Novel Heterocyclic Compounds. BenchChem.
- Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety.
- Laboratory Waste Disposal Handbook. University of Essex.
- SAFETY DATA SHEET 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. Thermo Fisher Scientific.
- Occupational Safety and Health Administration Laboratory Standard. National Center for Biotechnology Information.
- SAFETY DATA SHEET AZURA TS GUM JP. AGFA.
- Chemical Exposure and Spill Response Procedures. New Mexico State University.
- Emergency procedures. Imperial College London.
- ECHA Amends CLP Criteria Guidance Ahead of 1 May 2025 Self-classification Deadline. Steptoe.
- Laboratory chemical waste disposal guidelines. University of Otago.
- What to do in a chemical emergency. GOV.UK.
- New guidelines on restrictions and hazardous substances. TEAM mastery.
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5-Chlorobenzo[d]t[2][5][10]riazin-4(3H)-one. ChemicalBook. Available from:
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
- Material safety data sheet requirements for experimental chemical mixtures that are shipped off-site. Occupational Safety and Health Administration (OSHA).
- New hazard classes 2023. European Chemicals Agency (ECHA).
- SAFETY DATA SHEET FORMULE Y KITCHEN AND BATHROOMS MONOLAYER CEILING PAINT ECOLABEL. BB FABRICATION.
- Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021, published in GG 44348. Henkel.
- OSHA's Regulated Chemicals. Case Western Reserve University Environmental Health and Safety.
- Recent advances in heterocyclic aromatic amines: An update on food safety and hazardous control from food processing to dietary intake. PubMed.
- Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). The National Academies Press.
- SAFETY DATA SHEET SINTOLUBE. AEB Group.
- Safety data sheet Ralston SuperTex Matt 5 W/BW. Ralston.
- Chlorine Safety Data Sheet. Westlake Corporation.
- Heterocyclic Compounds: Physical & Chemical Hazards. International Labour Organization.
- Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association (ECSA).
- Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.
- Safety Data Sheet Dispersion K 498. Kremer Pigmente.
- SAFETY DATA SHEET Fairy Original. Procter & Gamble.
- STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki.
- Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor.
- Chlorine Handling Manual. Hydro Instruments.
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Application Note: Derivatization Strategies for 5-Chlorobenzo[d]triazin-4(3H)-one for Biological Screening Library Generation
Application Note: Derivatization Strategies for 5-Chlorobenzo[d][1][2][3]triazin-4(3H)-one for Biological Screening Library Generation
Abstract
The benzo[d][1][2][3]triazin-4(3H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] This application note provides a detailed guide for the chemical derivatization of 5-Chlorobenzo[d][1][2][3]triazin-4(3H)-one, a versatile starting material for generating diverse small molecule libraries for biological screening. We present validated, step-by-step protocols for two primary diversification strategies: N3-alkylation and C5-arylation/amination via palladium-catalyzed cross-coupling reactions. Furthermore, we outline a standard protocol for a primary cell viability screen using the MTT assay to evaluate the cytotoxic potential of the synthesized compounds.
Introduction: The Benzotriazinone Scaffold
The benzotriazinone heterocyclic system is a cornerstone for the development of novel therapeutic agents. Its rigid, planar structure and multiple points for chemical modification make it an ideal starting point for library synthesis. The presence of a chloro-substituent at the C5-position and an acidic proton at the N3-position on 5-Chlorobenzo[d][1][2][3]triazin-4(3H)-one (hereafter 1 ) offers two orthogonal handles for derivatization. This allows for the systematic exploration of the chemical space around the core, a critical step in identifying structure-activity relationships (SAR).
-
N3-Position: The amide-like proton is readily deprotonated, allowing for nucleophilic attack on various electrophiles (e.g., alkyl or acyl halides), introducing substituents that can modulate solubility, cell permeability, and target engagement.
-
C5-Position: The chlorine atom is a versatile functional group for modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[5][6][7] These reactions enable the introduction of a wide range of aryl, heteroaryl, and amino groups, which can profoundly influence the biological activity profile by forming key interactions with target biomolecules.
This guide is designed for researchers in drug discovery and medicinal chemistry, providing the foundational chemistry and biology protocols to initiate a screening campaign based on this promising scaffold.
Derivatization Strategies & Workflow
The overall strategy involves creating a focused library by modifying the N3 and C5 positions independently. This approach allows for a modular and efficient synthesis plan.
Figure 1: General workflow for derivatization and screening.
Synthetic Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 3.1: General Procedure for N3-Alkylation
This protocol describes the chemoselective N-alkylation of the benzotriazinone core.[1][2] The use of a mild base like potassium carbonate ensures deprotonation of the N3-H without promoting unwanted side reactions.
Materials:
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-Chlorobenzo[d][1][2][3]triazin-4(3H)-one (1 ) (1.0 mmol, 181.58 mg).
-
Add anhydrous K₂CO₃ (1.5 mmol, 207.3 mg).
-
Add anhydrous DMF (5 mL) via syringe.
-
Stir the suspension for 10 minutes at room temperature.
-
Add the desired alkyl halide (1.1 mmol) dropwise to the mixture.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:EtOAc mobile phase). Causality: Heating increases the reaction rate. TLC allows for tracking the consumption of the starting material and the formation of the product.
-
Upon completion (typically 2-6 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) and extract with EtOAc (3 x 25 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL). Trustworthiness: The water and brine washes remove the DMF and inorganic salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexane/EtOAc) to yield the pure N3-alkylated product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | Aprotic polar solvent, effectively solubilizes reactants. |
| Base | K₂CO₃ (anhydrous) | Mild base, sufficient to deprotonate N3-H. |
| Temperature | 60-80 °C | Provides sufficient energy to overcome activation barrier. |
| Workup | EtOAc/Water Extraction | Standard procedure to separate organic product from aqueous phase. |
| Purification | Silica Gel Chromatography | Standard method for purifying small organic molecules. |
| Table 1: Summary of N3-Alkylation Reaction Conditions. |
Protocol 3.2: General Procedure for C5-Suzuki-Miyaura Cross-Coupling
This protocol enables the formation of a C-C bond at the C5-position, replacing the chlorine atom with an aryl or heteroaryl group.[6][7][8] The choice of palladium catalyst and ligand is crucial for reaction efficiency. Pd(dppf)Cl₂ is a robust and commonly used catalyst for this type of transformation.
Materials:
-
5-Chloro-3-(substituted)-benzo[d][1][2][3]triazin-4(3H)-one (e.g., from Protocol 3.1)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
Step-by-Step Procedure:
-
In a reaction tube suitable for heating, combine the 5-chloro-benzotriazinone starting material (1.0 mmol), the boronic acid (1.2 mmol), and Na₂CO₃ (2.0 mmol).
-
Add the Pd(dppf)Cl₂ catalyst (0.05 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. Causality: The aqueous base is essential for the transmetalation step in the catalytic cycle.
-
Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Cool the reaction to room temperature and dilute with EtOAc (20 mL).
-
Filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with additional EtOAc.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the C5-arylated product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3.3: General Procedure for C5-Buchwald-Hartwig Amination
This protocol facilitates the formation of a C-N bond at the C5-position, introducing primary or secondary amines.[5][9] The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos are often effective for coupling with chloro-heterocycles.[6]
Materials:
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Ethyl acetate (EtOAc)
-
Celite
Step-by-Step Procedure:
-
Glovebox Recommended: In an inert atmosphere glovebox, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and NaOtBu (1.4 mmol) to a reaction tube. Trustworthiness: Using a glovebox prevents degradation of the air- and moisture-sensitive catalyst and base.
-
Add the 5-chloro-benzotriazinone starting material (1.0 mmol).
-
Remove the tube from the glovebox, add anhydrous toluene (5 mL) and the amine (1.2 mmol) via syringe under a positive pressure of N₂ or Ar.
-
Seal the tube and heat to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite, washing with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the C5-aminated product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Suzuki-Miyaura | Buchwald-Hartwig | Rationale |
| Catalyst | Pd(dppf)Cl₂ | Pd₂(dba)₃ / XPhos | Optimized catalyst/ligand systems for specific C-C or C-N bond formation. |
| Base | Na₂CO₃ (aq) | NaOtBu (anhydrous) | Suzuki requires an aqueous base for transmetalation; Buchwald-Hartwig requires a strong, non-nucleophilic base. |
| Solvent | Dioxane/Water | Toluene (anhydrous) | Solvent choice is dictated by the reaction mechanism and stability of reagents. |
| Table 2: Comparison of Cross-Coupling Reaction Conditions. |
Biological Screening Protocol: Cell Viability (MTT Assay)
Once a library of derivatives is synthesized and purified, a primary screen is required to identify compounds with biological activity. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[10][11]
Figure 2: Workflow for a primary MTT cell viability screen.
Materials:
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)
-
Synthesized benzotriazinone derivatives (dissolved in DMSO, e.g., 10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom plates
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your test compounds in culture medium. For a primary screen, a single high concentration (e.g., 10 µM or 25 µM) is often used.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same percentage of DMSO used for the compounds (e.g., 0.1% DMSO).
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).
-
Blank: Wells with medium but no cells.
-
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 4 hours at 37°C. Causality: Metabolically active cells with functional mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[10]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background noise.
-
Data Analysis:
-
Subtract the average OD of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each treatment using the formula: % Viability = (OD_treated / OD_vehicle) * 100
-
Compounds that reduce cell viability below a certain threshold (e.g., 50%) are considered "hits" and are prioritized for further study, such as determining the IC₅₀ value through dose-response experiments.
-
Conclusion
The 5-Chlorobenzo[d][1][2][3]triazin-4(3H)-one scaffold provides a robust and versatile platform for generating novel chemical entities for biological screening. The orthogonal reactivity of the N3 and C5 positions allows for the creation of diverse and well-defined compound libraries. By following the detailed synthetic and biological protocols outlined in this application note, researchers can efficiently synthesize, purify, and screen derivatives to identify promising lead compounds for drug discovery programs.
References
-
El-Gohary, N. S., & Shaaban, M. I. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. ACS Omega, 5(12), 6563–6576. Available from: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. ACS Omega, 5(12), 6563–6576. Available from: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. ACS Omega. Available from: [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. Scilit. Available from: [Link]
-
Reddy, T. R., et al. (2025). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry. Available from: [Link]
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Al-Suwaidan, I. A., et al. (2018). Chemistry and Biological Activity of[1][2][3]-Benzotriazine Derivatives. ResearchGate. Available from: [Link]
-
Li, J., et al. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters. Available from: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available from: [Link]
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Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. Available from: [Link]
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Viciu, M. S., & Nolan, S. P. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available from: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available from: [Link]
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Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Synform. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications. Available from: [Link]
-
MDPI. (2025). Iodide/Nickel Co-Catalyzed Manganese-Mediated Denitrogenative Cross-Electrophile Coupling of Benzotriazinones with Alkyl Sulfonates. Molecules. Available from: [Link]
-
Anderson, K. W., et al. (2009). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Organic Chemistry. Available from: [Link]
-
Somesh, S., et al. (2016). One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Organic Chemistry: An Indian Journal. Available from: [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available from: [Link]
-
ResearchGate. (2025). Application of Suzuki-Miyaura and Buchwald - Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. ResearchGate. Available from: [Link]
-
NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
-
ResearchGate. (2025). Improved Palladium Catalysis in Suzuki‐Type Coupling of Benzotriazinones for o‐Aryl/Alkenyl Benzamides. ResearchGate. Available from: [Link]
-
Higashi, T. (2007). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Drug Discoveries & Therapeutics. Available from: [Link]
-
Al-Azzawi, A. M. J. (n.d.). Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. Iraqi National Journal of Chemistry. Available from: [Link]
-
De Rijke, E., et al. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Analytical and Bioanalytical Chemistry. Available from: [Link]
-
Boger, D. L., et al. (n.d.). The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine. NIH Public Access. Available from: [Link]
-
Taha, M., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Molecules. Available from: [Link]
-
Varghese, S. J., et al. (2021). A Simultaneous Extraction/Derivatization Strategy for Quantitation of Vitamin D in Dried Blood Spots Using LC–MS/MS: Application to Biomarker Study in Subjects Tested for SARS-CoV-2. Molecules. Available from: [Link]
-
Clench, M. R., et al. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. Journal of Proteomics. Available from: [Link]
-
Elgemeie, G., et al. (2017). Synthesis, characterization, and antimicrobial evaluation of novel 5-benzoyl-N-substituted amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones. Drug Design, Development and Therapy. Available from: [Link]
-
Rizk, E. K. (2020). Synthesis, Reactions, and Biological Activities of Tetrazolo[1,5-a]quinoline Derivatives. Current Organic Chemistry. Available from: [Link]
-
De Rijke, E., et al. (2023). Comparing derivatization reagents for quantitative LC-MS/MS analysis of a variety of vitamin D metabolites. ResearchGate. Available from: [Link]
Sources
- 1. Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. scilit.com [scilit.com]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the N-Alkylation of 5-Chlorobenzo[d]triazin-4(3H)-one
Introduction: The Significance of N-Alkylated Benzotriazinones in Medicinal Chemistry
N-substituted benzotriazinones are a class of heterocyclic compounds that have garnered significant interest within the pharmaceutical and agrochemical industries. Their rigid, planar structure and capacity for diverse substitution patterns make them privileged scaffolds in drug discovery. Specifically, the introduction of alkyl groups at the nitrogen positions can profoundly influence their pharmacological properties, including receptor binding affinity, metabolic stability, and cell permeability. 5-Chlorobenzo[d]triazin-4(3H)-one is a key intermediate, and its selective N-alkylation opens avenues to novel chemical entities with potential applications as anesthetics, antidepressants, and beyond.[1]
This guide provides a comprehensive overview of the experimental procedures for the N-alkylation of 5-Chlorobenzo[d]triazin-4(3H)-one. We will delve into the underlying chemical principles, discuss the critical aspect of regioselectivity, and present a detailed, field-proven protocol. The methodologies described herein are designed to be robust and adaptable for researchers in organic synthesis and drug development.
Chemical Principles and Mechanistic Insights
The N-alkylation of 5-Chlorobenzo[d]triazin-4(3H)-one is a nucleophilic substitution reaction. The reaction proceeds via the deprotonation of the N-H bond of the benzotriazinone ring by a suitable base, generating a nucleophilic anion. This anion then attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide or sulfonate), forming a new N-C bond.
A critical consideration in the N-alkylation of benzotriazinones is regioselectivity . The anionic intermediate has two potentially nucleophilic nitrogen atoms (N2 and N3), leading to the possible formation of two regioisomers. The ratio of these isomers is influenced by several factors, including the nature of the alkylating agent, the base, the solvent, and the reaction temperature. Generally, less sterically hindered alkylating agents and polar aprotic solvents tend to favor alkylation at the more accessible nitrogen position.[2][3]
Caption: General mechanism for the N-alkylation of 5-Chlorobenzo[d]triazin-4(3H)-one, highlighting the formation of two potential regioisomers.
Experimental Protocol: N-Alkylation of 5-Chlorobenzo[d]triazin-4(3H)-one
This protocol provides a general method for the N-alkylation of 5-Chlorobenzo[d]triazin-4(3H)-one using an alkyl halide. The choice of base and solvent is critical for achieving good yields and, potentially, influencing regioselectivity.[4][5]
Materials and Equipment
-
5-Chlorobenzo[d]triazin-4(3H)-one
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Column chromatography setup (silica gel)
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Chlorobenzo[d]triazin-4(3H)-one (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) and anhydrous DMF to the flask. The volume of DMF should be sufficient to create a stirrable suspension (approximately 5-10 mL per gram of starting material).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 15-30 minutes. Then, add the alkylating agent (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers.
Caption: A streamlined workflow for the N-alkylation of 5-Chlorobenzo[d]triazin-4(3H)-one.
Data Presentation: Reaction Conditions and Regioselectivity
The choice of reagents can significantly impact the outcome of the N-alkylation reaction. The following table summarizes typical conditions and expected outcomes based on general principles of N-alkylation of related heterocycles.[6][7]
| Alkylating Agent | Base | Solvent | Temperature (°C) | Expected Major Regioisomer |
| Methyl Iodide | K₂CO₃ | DMF | 60 | Mixture of N2 and N3 |
| Benzyl Bromide | NaH | THF | 25-60 | Potentially higher N3 selectivity |
| Ethyl Bromoacetate | Cs₂CO₃ | Acetonitrile | 80 | Mixture, dependent on steric hindrance |
| Isopropyl Bromide | K₂CO₃ | DMF | 80 | Increased steric hindrance may favor the less hindered N-position |
Troubleshooting and Key Considerations
-
Moisture: The reaction is sensitive to moisture, which can quench the base and hydrolyze the alkylating agent. Ensure all glassware is dry and use anhydrous solvents.
-
Base Strength: Stronger bases like sodium hydride (NaH) may lead to faster reactions but can also promote side reactions. Potassium carbonate is a milder and often safer alternative.
-
Solvent Choice: Polar aprotic solvents like DMF and acetonitrile are generally preferred as they effectively solvate the cation of the base and promote the nucleophilicity of the benzotriazinone anion.[8]
-
Regioisomer Separation: The N2 and N3 isomers may have similar polarities, making their separation by column chromatography challenging. Careful selection of the eluent system and the use of high-performance liquid chromatography (HPLC) for analysis and purification may be necessary.
-
Alternative Alkylating Agents: Besides alkyl halides, other alkylating agents such as dialkyl sulfates, alkyl triflates, and alcohols under Mitsunobu conditions can also be employed.[3]
Conclusion
The N-alkylation of 5-Chlorobenzo[d]triazin-4(3H)-one is a versatile and valuable transformation for the synthesis of novel compounds with potential biological activity. By carefully selecting the reaction conditions, researchers can control the outcome of the reaction and access a diverse range of N-substituted benzotriazinones. The protocol and insights provided in this application note serve as a robust starting point for the successful execution of this important synthetic step.
References
-
[Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][10]naphthyrin-5(6H) - PMC]([Link])
-
[Synthesis of new pyrazolo[4][8][9]triazines by cyclative cleavage of pyrazolyltriazenes]([Link])
Sources
- 1. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. tsijournals.com [tsijournals.com]
- 4. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 5. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]
- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes [beilstein-journals.org]
- 8. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 9. Rhodium-Catalyzed Regioselective N2 -Alkylation of Benzotriazoles with Diazo Compounds/Enynones via a Nonclassical Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chlorobenzo[d]triazin-4(3H)-one
Welcome to the technical support center for the synthesis of 5-Chlorobenzo[d]triazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and optimize your synthetic outcomes.
Introduction to the Synthesis of 5-Chlorobenzo[d]triazin-4(3H)-one
The synthesis of 5-Chlorobenzo[d]triazin-4(3H)-one is a critical process in the development of various pharmacologically active compounds. The most common and established synthetic route involves the diazotization of 2-amino-6-chlorobenzamide, followed by an intramolecular cyclization. While seemingly straightforward, this reaction is sensitive to a variety of factors that can significantly impact the yield and purity of the final product. This guide will walk you through the intricacies of this synthesis, providing evidence-based solutions to common problems.
The overall reaction is depicted below:
Figure 1: General reaction scheme for the synthesis of 5-Chlorobenzo[d]triazin-4(3H)-one.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 5-Chlorobenzo[d]triazin-4(3H)-one in a question-and-answer format.
Q1: Why is my yield of 5-Chlorobenzo[d]triazin-4(3H)-one consistently low?
A1: Low yields in this synthesis can stem from several factors, primarily related to the stability of the intermediate diazonium salt and incomplete cyclization.
Potential Causes & Solutions:
-
Decomposition of the Diazonium Salt: Aromatic diazonium salts are notoriously unstable at elevated temperatures.[1] The diazotization reaction must be performed at low temperatures, typically between 0-5 °C, to prevent the premature decomposition of the diazonium salt intermediate.
-
Troubleshooting Protocol:
-
Ensure your reaction vessel is pre-chilled in an ice-salt bath before adding any reagents.
-
Maintain the temperature of the reaction mixture strictly between 0-5 °C throughout the addition of sodium nitrite.
-
Use a calibrated thermometer to monitor the internal temperature of the reaction.
-
-
-
Incomplete Diazotization: Insufficient acid or sodium nitrite can lead to incomplete conversion of the starting 2-amino-6-chlorobenzamide.
-
Optimization Table:
-
| Parameter | Recommended Range | Rationale |
| Molar ratio of HCl to Substrate | 2.5 - 3.0 equivalents | Ensures a sufficiently acidic medium for the formation of nitrous acid and protonation of the amino group. |
| Molar ratio of NaNO₂ to Substrate | 1.0 - 1.2 equivalents | A slight excess of sodium nitrite ensures complete diazotization. A large excess should be avoided as it can lead to side reactions. |
| Reaction Time for Diazotization | 30 - 60 minutes | Allows for the complete formation of the diazonium salt before proceeding with the cyclization.[2] |
-
Side Reactions: The presence of excess water or nucleophiles can lead to the formation of byproducts, such as the corresponding phenol, through nucleophilic substitution on the diazonium salt.
-
Preventative Measures:
-
Use anhydrous solvents where possible, although the reaction is typically performed in aqueous acid.
-
Control the addition rate of the sodium nitrite solution to avoid localized high concentrations.
-
-
Q2: I am observing a significant amount of an insoluble, dark-colored byproduct. What is it and how can I avoid it?
A2: The formation of dark, often polymeric, byproducts is a common issue in diazotization reactions, frequently arising from the decomposition of the diazonium salt.
Potential Causes & Solutions:
-
Diazo Coupling Reactions: The diazonium salt can react with electron-rich aromatic compounds present in the reaction mixture, including the starting material or product, to form colored azo compounds.
-
Mitigation Strategy:
-
Maintain a low reaction temperature (0-5 °C) to minimize the rate of side reactions.
-
Ensure efficient stirring to prevent localized areas of high diazonium salt concentration.
-
Add the sodium nitrite solution slowly and subsurface to promote rapid mixing.
-
-
-
Phenolic Impurities: If the starting 2-amino-6-chlorobenzamide is contaminated with phenolic impurities, these can act as coupling partners for the diazonium salt.
-
Quality Control:
-
Assess the purity of the starting material by techniques such as NMR or melting point determination.
-
If necessary, recrystallize the 2-amino-6-chlorobenzamide before use.
-
-
Q3: My final product is difficult to purify. What are the common impurities and what is the best purification strategy?
A3: Purification challenges often arise from the presence of unreacted starting material, side products from the diazotization step, and potential isomers.
Common Impurities and Their Removal:
| Impurity | Identification (e.g., by ¹H NMR) | Purification Method |
| 2-Amino-6-chlorobenzamide (Starting Material) | Presence of characteristic aromatic and amide proton signals. | Recrystallization from a suitable solvent such as ethanol or ethyl acetate. The product is generally less polar than the starting material, so column chromatography can also be effective. |
| 6-Chloro-2-hydroxybenzamide | Aromatic signals shifted due to the hydroxyl group. | Can be removed by washing the crude product with a weak base solution (e.g., sodium bicarbonate) to deprotonate the phenol, making it water-soluble. |
| Azo-coupled byproducts | Complex aromatic signals and intense color. | Often less soluble and can sometimes be removed by filtration. Column chromatography is also effective. |
Recommended Purification Protocol:
-
Initial Work-up: After the reaction is complete, the precipitated crude product should be collected by vacuum filtration and washed thoroughly with cold water to remove inorganic salts and residual acid.
-
Base Wash (Optional): If phenolic byproducts are suspected, the crude solid can be suspended in a dilute sodium bicarbonate solution, stirred, and then filtered.
-
Recrystallization: This is often the most effective method for obtaining a pure product. Suitable solvents include ethanol, methanol, or acetic acid.
-
Column Chromatography: For very impure samples, silica gel column chromatography using a gradient of ethyl acetate in hexanes can be employed.
Figure 2: Recommended purification workflow for 5-Chlorobenzo[d]triazin-4(3H)-one.
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for the diazotization and cyclization steps?
A: The reaction is typically carried out in an aqueous acidic medium, most commonly using hydrochloric acid. The use of water as a solvent is practical and cost-effective. However, for certain substrates, the use of organic co-solvents may be explored to improve solubility, but care must be taken to avoid those that can react with the diazonium salt.
Q: Can I use a different acid instead of hydrochloric acid?
A: While hydrochloric acid is standard, other strong, non-nucleophilic acids like sulfuric acid can be used. However, the choice of acid can influence the solubility of the starting material and the stability of the diazonium salt. It is recommended to stick with established protocols unless specific modifications are required.
Q: How can I confirm the identity and purity of my final product?
A: The identity and purity of 5-Chlorobenzo[d]triazin-4(3H)-one should be confirmed using a combination of analytical techniques:
-
¹H NMR Spectroscopy: To confirm the structure and identify any proton-containing impurities.
-
¹³C NMR Spectroscopy: To confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the carbonyl (C=O) and N-H bonds.
Q: Are there any safety precautions I should be aware of?
A: Yes, there are several important safety considerations:
-
Diazonium Salts: Diazonium salts can be explosive when isolated and dry. Therefore, they are almost always generated and used in situ.
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic. Avoid contact with skin and eyes, and do not ingest.
-
Acids: Concentrated acids are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
General Precautions: Perform the reaction in a well-ventilated fume hood.
Detailed Experimental Protocol
This protocol provides a starting point for the synthesis of 5-Chlorobenzo[d]triazin-4(3H)-one. Optimization may be required based on your specific laboratory conditions and reagent quality.
Materials:
-
2-Amino-6-chlorobenzamide
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
Preparation of the Amine Salt Solution:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-6-chlorobenzamide (1.0 eq) in deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add concentrated hydrochloric acid (2.5-3.0 eq) while maintaining the temperature below 10 °C. Stir until a fine suspension or a clear solution is obtained.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite (1.0-1.2 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the stirred amine salt suspension over 30-45 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes.
-
-
Cyclization and Isolation:
-
The cyclization to form the triazinone ring occurs spontaneously under these acidic conditions.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water until the washings are neutral to litmus paper.
-
Dry the product in a vacuum oven at a low temperature (e.g., 40-50 °C).
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 5-Chlorobenzo[d]triazin-4(3H)-one.
-
References
- This guide is a synthesis of established chemical principles and does not directly correspond to a single published source.
-
Patents such as CN101492387B provide examples of related syntheses which inform the general approach.[3]
-
General procedures for diazotization can be found in standard organic chemistry textbooks and resources like Organic Syntheses.[1][2]
-
Continuous flow synthesis of benzotriazin-4(3H)-ones has been reported as an alternative to traditional batch methods.[4]
-
Purification techniques for triazine derivatives are described in various chemical literature.[5]
Sources
- 1. Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 4. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
Technical Support Center: Synthesis of 5-Chlorobenzo[d]triazin-4(3H)-one
Welcome to the technical support center for the synthesis of 5-Chlorobenzo[d]triazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting protocols, grounded in the principles of organic chemistry and backed by scientific literature.
I. Overview of the Synthesis
The most common and established method for synthesizing 5-Chlorobenzo[d]triazin-4(3H)-one is through the diazotization of 2-amino-6-chlorobenzamide. This reaction involves the conversion of the primary aromatic amine group of the starting material into a diazonium salt intermediate, which then undergoes intramolecular cyclization to form the desired triazinone ring system.
While the reaction appears straightforward, the inherent instability of the diazonium salt intermediate can lead to the formation of several byproducts, impacting the yield and purity of the final product. Precise control over reaction conditions is paramount for a successful synthesis.
Experimental Workflow: Synthesis of 5-Chlorobenzo[d]triazin-4(3H)-one
Caption: General workflow for the synthesis of 5-Chlorobenzo[d]triazin-4(3H)-one.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.
FAQ 1: My reaction yield is consistently low. What are the primary factors affecting the yield?
Low yields in this synthesis are most often attributed to the decomposition of the diazonium salt intermediate. This intermediate is highly unstable and susceptible to various side reactions.
Troubleshooting Guide for Low Yield:
| Observation | Potential Cause | Recommended Action |
| Vigorous gas evolution (N₂) | Decomposition of the diazonium salt. | Maintain a strict temperature of 0-5 °C during the addition of sodium nitrite. Use an ice-salt bath for efficient cooling. Add the sodium nitrite solution dropwise to prevent localized overheating. |
| Incomplete conversion of starting material | Incomplete diazotization. | Ensure the 2-amino-6-chlorobenzamide is fully dissolved in the acidic solution before adding sodium nitrite. A slight excess of sodium nitrite may be required. |
| Formation of a dark-colored, tarry substance | Side reactions and polymerization. | This can result from elevated temperatures or incorrect pH. Ensure the reaction medium is sufficiently acidic and the temperature is strictly controlled.[1] |
FAQ 2: I've isolated my product, but it's impure. What are the likely byproducts and how can I identify them?
The most common byproducts in this synthesis are a result of side reactions of the diazonium salt intermediate or incomplete reaction. The three most probable byproducts are:
-
5-chloro-2-hydroxybenzamide: Formed by the hydrolysis of the diazonium salt.
-
Unreacted 2-amino-6-chlorobenzamide: Due to incomplete diazotization.
-
2-azido-6-chlorobenzamide: An uncyclized intermediate.
Byproduct Identification Workflow
Caption: Workflow for identifying common byproducts.
Table 1: Spectroscopic Data for Product and Potential Byproducts
| Compound | 1H NMR (DMSO-d6, δ ppm) | 13C NMR (DMSO-d6, δ ppm) | MS (m/z) |
| 5-Chlorobenzo[d]triazin-4(3H)-one | ~8.1-8.3 (m), 7.8-8.0 (m) | ~155 (C=O), 145, 135, 130, 125, 120 | 181.0 (M+) |
| 5-chloro-2-hydroxybenzamide | ~11.5 (s, 1H, OH), 7.9 (s, 1H, NH), 7.4-7.6 (m, 2H, Ar-H), 6.9-7.1 (m, 1H, Ar-H) | ~169 (C=O), 158 (C-OH), 133, 128, 123, 118, 116[1] | 171.0 (M+)[1] |
| 2-amino-6-chlorobenzamide | ~7.1-7.3 (m, 2H, Ar-H), 6.6-6.8 (m, 1H, Ar-H), 6.5 (br s, 2H, NH2) | ~172 (C=O), 148 (C-NH2), 132, 128, 120, 115, 114 | 170.0 (M+) |
| 2-azido-6-chlorobenzamide | ~7.3-7.6 (m, 3H, Ar-H), 7.8 (br s, 2H, NH2) | ~168 (C=O), 138 (C-N3), 132, 130, 128, 125, 120 | 196.0 (M+) |
Note: The exact chemical shifts may vary depending on the solvent and instrument used. This table provides approximate values for identification purposes.
FAQ 3: How can I purify my product and remove these byproducts?
The choice of purification method depends on the scale of your reaction and the nature of the impurities.
Troubleshooting Guide for Purification:
| Impurity | Recommended Purification Method | Protocol |
| Unreacted 2-amino-6-chlorobenzamide | Acid-base extraction | 1. Dissolve the crude product in an organic solvent (e.g., ethyl acetate). 2. Wash with a dilute acidic solution (e.g., 1M HCl) to protonate and extract the basic starting material into the aqueous layer. 3. Separate the organic layer, dry, and concentrate to recover the product. |
| 5-chloro-2-hydroxybenzamide | Recrystallization | 1. Choose a suitable solvent system where the desired product has lower solubility than the byproduct at room temperature but is soluble at elevated temperatures (e.g., ethanol/water, toluene). 2. Dissolve the crude product in the minimum amount of hot solvent. 3. Allow the solution to cool slowly to induce crystallization of the pure product. 4. Collect the crystals by filtration. |
| Mixture of byproducts | Column Chromatography | 1. Use a silica gel stationary phase. 2. Select an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the components based on their polarity. The less polar product should elute before the more polar byproducts. |
III. Mechanistic Insights into Byproduct Formation
A deeper understanding of the reaction mechanism can help in devising strategies to minimize byproduct formation.
Reaction Mechanism and Side Reactions
Sources
Technical Support Center: Purification of 5-Chlorobenzo[d]triazin-4(3H)-one
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the purification of 5-Chlorobenzo[d]triazin-4(3H)-one. The methodologies described are grounded in established principles of organic chemistry and draw upon common practices for the purification of related heterocyclic compounds.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 5-Chlorobenzo[d]triazin-4(3H)-one, providing probable causes and actionable solutions.
Issue 1: Oily Product After Column Chromatography
-
Scenario: After performing flash column chromatography and evaporating the solvent, the expected solid product is instead an oil or a waxy solid.
-
Probable Causes:
-
Residual Solvent: High-boiling point solvents used in the mobile phase (e.g., ethyl acetate, dichloromethane) may not have been completely removed.
-
Presence of Impurities: Low-melting impurities can act as a eutectic contaminant, depressing the melting point of the final product.
-
Incomplete Reaction: The presence of unreacted starting materials or intermediates that are oils at room temperature.
-
-
Solutions:
-
High-Vacuum Drying: Place the product under high vacuum for several hours to overnight to remove residual solvents. Gentle heating (e.g., 30-40 °C) can aid this process, provided the compound is thermally stable.
-
Trituration: If residual solvent is not the issue, attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the desired compound is poorly soluble (e.g., hexanes, pentane, or diethyl ether). Stir the mixture vigorously with a spatula. The impurity may dissolve in the non-polar solvent, leaving the purified solid.
-
Re-purification: If the product remains oily, a second purification step may be necessary. Consider re-running the column with a shallower solvent gradient to improve separation or attempting recrystallization.
-
Issue 2: Poor Separation During Column Chromatography
-
Scenario: Thin Layer Chromatography (TLC) analysis of the collected fractions shows co-elution of the desired product with impurities.
-
Probable Causes:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing all components to move too quickly up the column. Conversely, if the polarity is too low, the compounds may not move at all.
-
Column Overloading: Too much crude material was loaded onto the column for its size.
-
Improper Column Packing: The presence of air bubbles or cracks in the silica gel bed can lead to channeling and poor separation.
-
Compound Tailing on TLC: If the spot on the TLC plate shows tailing, it is an indication that the compound is interacting strongly with the stationary phase, which can lead to poor separation on the column[1].
-
-
Solutions:
-
Optimize the Mobile Phase: The ideal retardation factor (Rf) for the desired compound on a TLC plate is around 0.3[2]. Experiment with different solvent ratios (e.g., varying the percentage of ethyl acetate in hexanes) to achieve this Rf value. For polar impurities, a less polar mobile phase will increase their retention, while for non-polar impurities, a more polar system will elute them faster.
-
Reduce the Load: As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.
-
Proper Packing Technique: Ensure the silica gel is packed as a uniform slurry and that the column is not allowed to run dry at any point.
-
Address Tailing: Tailing on TLC can sometimes be mitigated by adding a small amount of a modifier to the eluent. For acidic compounds, a trace of acetic acid can help, while for basic compounds, a small amount of triethylamine may improve the spot shape[1].
-
Issue 3: Low Recovery from Recrystallization
-
Scenario: After recrystallization, the yield of the purified product is significantly lower than expected.
-
Probable Causes:
-
Sub-optimal Solvent Choice: The chosen solvent may be too good at dissolving the compound, even at low temperatures, leading to significant loss in the mother liquor.
-
Using Too Much Solvent: An excessive volume of solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization.
-
Premature Crystallization: If the solution is cooled too rapidly, impurities can become trapped within the crystal lattice.
-
Incomplete Crystallization: Not allowing sufficient time for the crystals to form.
-
-
Solutions:
-
Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Test a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, or mixtures like dichloromethane/hexanes) on a small scale to find the optimal one.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. This promotes the formation of purer crystals.
-
Allow Sufficient Time: Let the solution stand at a low temperature for an adequate amount of time to maximize crystal formation.
-
Recover from Mother Liquor: If a significant amount of product is suspected to be in the mother liquor, concentrate the filtrate and attempt a second recrystallization.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification method for 5-Chlorobenzo[d]triazin-4(3H)-one?
A1: For routine purification, flash column chromatography on silica gel is a highly effective and versatile method. It allows for the separation of the target compound from both more polar and less polar impurities. A common mobile phase to start with is a gradient of ethyl acetate in hexanes or petroleum ether. For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed, though this is often reserved for final purification steps due to smaller sample capacity and higher cost[3].
Q2: Which solvents are recommended for the recrystallization of 5-Chlorobenzo[d]triazin-4(3H)-one?
A2: While the optimal solvent must be determined experimentally, good starting points for recrystallizing polar heterocyclic compounds like this include:
-
Alcohols: Ethanol or methanol are commonly used for recrystallizing triazine derivatives[4][5].
-
Chlorinated Solvents/Alkane Mixtures: A mixture of dichloromethane and a non-polar solvent like hexanes or methanol can be effective. The compound is dissolved in a minimum of the more polar solvent, and the non-polar solvent is added until the solution becomes turbid, followed by gentle heating to redissolve and slow cooling[6].
Q3: What are the likely impurities in a crude sample of 5-Chlorobenzo[d]triazin-4(3H)-one?
A3: The impurities will largely depend on the synthetic route. A common synthesis involves the diazotization of a substituted 2-aminobenzamide[7]. Potential impurities could include:
-
Unreacted Starting Materials: Such as the corresponding 2-aminobenzamide derivative.
-
By-products of Diazotization: Including phenolic compounds if the reaction is not well-controlled.
-
Isomers: Depending on the precursors, there is a possibility of forming regioisomers of the chlorobenzo[d]triazin-4(3H)-one.
Q4: How can I assess the purity of my final product?
A4: A combination of techniques should be used to confirm the purity:
-
Thin Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying impurities. The absence of signals corresponding to starting materials or solvents is a key indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.
III. Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system by TLC. A good starting point is 20-30% ethyl acetate in hexanes. The target compound should have an Rf value of approximately 0.3[2].
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude 5-Chlorobenzo[d]triazin-4(3H)-one in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the determined mobile phase. A stepwise or linear gradient of increasing polarity (e.g., from 10% to 50% ethyl acetate in hexanes) is often effective.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Further dry the product under high vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to boiling. If the solid dissolves, cool the solution to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude 5-Chlorobenzo[d]triazin-4(3H)-one in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and then dry them under vacuum.
IV. Data Presentation
Table 1: Recommended Solvents for Purification of 5-Chlorobenzo[d]triazin-4(3H)-one
| Purification Method | Solvent System | Rationale |
| Flash Column Chromatography | Hexanes/Ethyl Acetate (Gradient) | Good for separating compounds of moderate polarity. Allows for fine-tuning of polarity. |
| Dichloromethane/Methanol (Gradient) | A more polar system for compounds that do not move in hexanes/ethyl acetate. | |
| Recrystallization | Ethanol or Methanol | Effective for many polar heterocyclic compounds.[4][5] |
| Dichloromethane/Hexanes | Good for inducing crystallization of compounds soluble in chlorinated solvents but not alkanes.[6] | |
| Ethyl Acetate | A solvent of intermediate polarity that can be effective for recrystallization. |
V. Visualization
Caption: A general workflow for the purification and analysis of 5-Chlorobenzo[d]triazin-4(3H)-one.
VI. References
-
Supporting Information for a scientific article. (No specific title available). Accessed February 15, 2026. [Link not available]
-
Supporting Information. The Royal Society of Chemistry. Accessed February 15, 2026. [Link]
-
Supporting Information Phenothiazine/dimesitylborane Hybrid Materials as Bibipolar Transport Host of Red Phosphor. The Royal Society of Chemistry. Accessed February 15, 2026. [Link]
-
Koide, K. How to run column fast and correctly. University of Pittsburgh. Accessed February 15, 2026. [Link]
-
Meibom, D., Bauser, M., Meier, H., et al. DIVERSITY-ORIENTED SYNTHESIS OF SUBSTITUTED PYRAZOLO-[4,3-d][6][8][9]TRIAZIN-4-ONES. HETEROCYCLES, Vol. 78, No. 1, 2009.
-
S1 Supporting Information For. Accessed February 15, 2026. [Link not available]
-
Synthesis of 1,3,5-triazines. Organic Chemistry Portal. Accessed February 15, 2026. [Link]
-
Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. PMC. Published September 22, 2025.
-
Al-Sanea, M. M., et al. Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 2016.
-
Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Accessed February 15, 2026. [Link]
-
García-Lacuna, J., & Baumann, M. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 2024.
-
How to set-up a flash chromatography silica column and actually succeed at separation. Accessed February 15, 2026. [Link]
-
Synthesis of new pyrazolo[6][8][9]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Archives. Accessed February 15, 2026.
-
Izmest'ev, A. N., et al. Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]triazines by condensation of imidazo[4,5-e]triazinethiones with DMAD or DEAD and rearrangement to imidazo[4,5-e]thiazolo[2,3-c]triazines. Beilstein Journal of Organic Chemistry, 2021.
-
1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. MDPI. Published September 18, 2023.
Sources
- 1. How to set up and run a flash chromatography column. [reachdevices.com]
- 2. koidelab.chem.pitt.edu [koidelab.chem.pitt.edu]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. japsonline.com [japsonline.com]
- 6. rsc.org [rsc.org]
- 7. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.pku.edu.cn [chem.pku.edu.cn]
- 9. rsc.org [rsc.org]
optimizing reaction conditions for 5-Chlorobenzo[d]triazin-4(3H)-one coupling
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reaction Optimization & Troubleshooting for 5-Chlorobenzo[d]triazin-4(3H)-one
Critical Workflow Overview
Before initiating any experimental work, you must recognize that 5-chlorobenzo[d]triazin-4(3H)-one presents a dichotomy of reactivity. The triazinone core is electron-deficient and prone to denitrogenative decomposition under high-energy conditions, while the C5-chlorine is sterically hindered (peri-position to the carbonyl) and electronically deactivated.
The Golden Rule: Never attempt metal-catalyzed cross-coupling (Suzuki, Buchwald) on the C5-chlorine without first functionalizing (protecting) the N3 position. The free lactam (N-H) will sequester your catalyst, killing the reaction immediately.
Optimization Decision Matrix
Use this logic flow to determine your reaction path.
Figure 1: Strategic decision tree for functionalizing 5-chlorobenzo[d]triazin-4(3H)-one. Note the mandatory protection step for C5 modifications.
Protocol A: N3-Alkylation (The "Linker" Strategy)
The most common user issue is regioselectivity . The benzotriazinone anion is an ambident nucleophile. While the N3-acylation is thermodynamically preferred, O4-alkylation is a kinetic trap, especially with hard electrophiles.
The Protocol
Objective: High-yield N-alkylation with >95:5 N/O selectivity.
-
Solvent System: Anhydrous DMF or NMP (0.2 M). Why? These polar aprotic solvents dissociate the cation-anion pair, making the nitrogen more nucleophilic.
-
Base:
(2.0 equiv) for reactive halides; NaH (1.2 equiv) for less reactive ones. -
Temperature:
. Avoid heating initially to suppress O-alkylation.
| Parameter | Recommended Condition | Scientific Rationale |
| Stoichiometry | 1.0 eq Substrate : 1.2 eq Electrophile | Slight excess ensures conversion; large excess promotes bis-alkylation (rare but possible). |
| Additives | LiBr (0.1 eq) | Pro-Tip: If using alkyl chlorides, add LiBr to generate the more reactive alkyl bromide in situ (Finkelstein). |
| Monitoring | TLC (50% EtOAc/Hex) | N-alkyl product is typically less polar than the O-alkyl byproduct due to loss of H-bond donation. |
Troubleshooting N-Alkylation
Q: I am seeing a significant amount of O-alkylated byproduct (imidate). How do I fix this? A: This is a "Hard/Soft Acid-Base" (HSAB) mismatch.
-
The Cause: You are likely using a "hard" electrophile (e.g., chloromethyl ethers, tosylates) or a counter-ion that coordinates tightly to the oxygen (like
if using LiH). -
The Fix: Switch to a "softer" counter-ion. Use Cesium Carbonate (
) in DMF. The large Cesium ion does not coordinate the carbonyl oxygen effectively, leaving the Nitrogen lone pair more available for attack. -
Reaction Check: Lower the temperature to
. N-alkylation is often thermodynamically controlled; O-alkylation is kinetic.
Q: My reaction stalls at 60% conversion. A: The benzotriazinone anion can act as a base towards the alkyl halide, causing elimination (dehydrohalogenation) of your electrophile.
-
The Fix: Add the electrophile strictly dropwise. If using an amine base (like TEA), switch to inorganic bases (
) to reduce competing elimination reactions.
Protocol B: C5-Cross-Coupling (The "Advanced" Strategy)
Coupling at the C5-chlorine is difficult because the chlorine is deactivated and the position is sterically crowded by the C4-carbonyl. Furthermore, the triazine ring is a "palladium sponge"—it will chelate your catalyst and deactivate it.
The Protocol
Objective: Suzuki-Miyaura coupling at C5 without ring degradation.
Prerequisite: The N3 position MUST be alkylated/protected prior to this step.
-
Catalyst System: You need a bulky, electron-rich ligand to prevent N-coordination.
-
Recommended:Pd(OAc)2 + XPhos or Pd-RuPhos G3 .
-
Avoid:
(Ligand is too labile; triazine will displace it).
-
-
Base:
(3.0 equiv). Mild bases prevent hydrolysis of the triazinone ring. -
Solvent: 1,4-Dioxane/Water (10:1).
Mechanism of Failure (And how to avoid it)
The diagram below illustrates the competition between the desired cycle and the "Catalyst Death" pathway caused by the triazine ring.
Figure 2: The necessity of steric bulk in ligand choice to avoid nitrogen coordination.
Troubleshooting C5-Coupling
Q: The reaction turns black immediately and yields no product. A: This indicates "Palladium Black" precipitation. The triazinone ring has stripped the ligands from your Palladium.
-
The Fix: Increase the Ligand:Pd ratio to 2:1 or 3:1. Switch to Buchwald G3/G4 precatalysts which are more stable than mixing Pd(OAc)2 + Ligand manually.
Q: I see product, but also a new spot that looks like the ring opened.
A: You are experiencing Denitrogenative Coupling . Palladium can insert into the triazine ring, extruding
-
The Fix: Lower reaction temperature to <80°C. Denitrogenation has a high activation energy. If the problem persists, switch to anhydrous conditions (Toluene instead of Dioxane/Water) to prevent hydrolytic ring opening.
Frequently Asked Questions (FAQs)
Q: How do I purify the 5-chloro starting material if it degrades on silica? A: Benzotriazinones can be sensitive to the acidity of silica gel.
-
Solution: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexanes. This neutralizes the acidic sites. Alternatively, recrystallize from Ethanol/DMF mixtures; the 5-chloro derivative crystallizes as fine needles.
Q: Can I reduce the carbonyl (C4) to a methylene?
A: Proceed with extreme caution. Standard reducing agents (
Q: Is the 5-chlorine reactive enough for SNAr (Nucleophilic Aromatic Substitution)? A: Generally, no . Even though the ring is electron-deficient, the 5-position is not sufficiently activated for direct displacement by amines or alkoxides unless you use extreme forcing conditions (which will destroy the ring). Stick to Pd-catalyzed cross-coupling.[1]
References
-
Mechanistic Insight into Denitrogenative Transformations
-
Title: Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction.[2][3]
- Source: Organic Letters (via ACS/PubMed).
- Relevance: Discusses the stability of the triazinone ring and conditions that lead to N-N bond cleavage (denitrogenation), establishing the upper limits for thermal stability.
-
URL:[Link]
-
-
General Reactivity of Benzotriazinones
- Title: 1,2,3-Benzotriazin-4(3H)
- Source: ResearchG
- Relevance: Provides the foundational chemistry for N-alkylation and the tautomeric equilibrium that dict
-
URL:[Link]
-
Palladium Catalyst Optimization (General)
- Title: Pd-Catalyzed Cross-Couplings: On the Importance of the C
- Source: PMC / NIH.
- Relevance: Supports the recommendation for specific catalyst loadings and the use of high-activity ligands (like XPhos)
-
URL:[Link]
Sources
stability of 5-Chlorobenzo[d]triazin-4(3H)-one under acidic or basic conditions
This is a technical support guide designed for researchers working with 5-Chlorobenzo[d]triazin-4(3H)-one . It synthesizes structural reactivity analysis with practical troubleshooting protocols.
Doc ID: TG-BZT-5CL-04 | Version: 2.1 | Role: Senior Application Scientist
Executive Summary
5-Chlorobenzo[d]triazin-4(3H)-one is a fused heterocyclic scaffold often used as a diazonium equivalent or an electrophilic amide surrogate in medicinal chemistry.[1] Its stability profile is highly pH-dependent .
-
Acidic Conditions: Generally stable (kinetic stability), as the ring is typically synthesized via diazotization in acid.[2] However, prolonged heating in strong acid leads to denitrogenative decomposition.[2]
-
Basic Conditions: High Instability. The triazinone ring is electrophilic; hydroxide and other nucleophiles trigger rapid ring opening, often releasing nitrogen gas or forming anthranilic acid derivatives.[2]
-
5-Chloro Substituent Effect: The chlorine atom at the C5 position (peri to the carbonyl) exerts a strong inductive electron-withdrawing effect (-I) , making the C4-carbonyl more electrophilic and thus more susceptible to basic hydrolysis than the unsubstituted parent compound.
Module 1: Stability in Acidic Media
FAQ: Can I subject this compound to acidic deprotection (e.g., TFA/DCM or HCl/Dioxane)?
Answer: Yes, but with thermal restrictions.[2] The 1,2,3-benzotriazin-4(3H)-one core is thermodynamically accessible in acidic media (it is formed via the diazotization of anthranilamides in aqueous acid).[2]
-
Safe Zone: dilute HCl, TFA, or AcOH at
to .[2] -
Danger Zone: Strong mineral acids (e.g.,
) at elevated temperatures ( ).
Mechanism of Failure (Acidic Denitrogenation):
Under vigorous acidic conditions, the equilibrium shifts.[2] Protonation of N1 or O can facilitate the loss of molecular nitrogen (
Troubleshooting: "I see a new spot on TLC after acidic workup."
If you observe degradation during acidic handling, check the following:
-
Temperature Control: Did the exotherm from acid addition raise the internal temp above
? -
Nucleophile Presence: Strong acids in the presence of nucleophilic solvents (e.g., MeOH) can lead to solvolysis via denitrogenation.[2]
Module 2: Stability in Basic Media
FAQ: Can I use NaOH or for extraction or coupling?
Answer: Avoid aqueous strong bases. The 1,2,3-benzotriazin-4(3H)-one ring is an "activated amide."[2]
-
The Reaction: Hydroxide ions attack the carbonyl carbon (C4).
-
The Consequence: The ring opens to form a triazene intermediate, which frequently collapses to 2-amino-6-chlorobenzoic acid (5-chloroanthranilic acid) or its salts, often accompanied by gas evolution (
).[2] -
5-Chloro Impact: The C5-Cl atom destabilizes the ring toward bases. The electron-withdrawing nature pulls density from the carbonyl, lowering the activation energy for nucleophilic attack.[2]
Protocol: Base Usage Guidelines
| Base Strength | Examples | Compatibility | Recommendation |
| Strong | NaOH, KOH, LiOH, NaOMe | Incompatible | Do NOT use.[2] Rapid hydrolysis. |
| Moderate | Poor | Avoid if possible.[2] Use short contact times at | |
| Weak/Non-nuc | DIPEA, TEA, Pyridine | Acceptable | Generally stable in organic solvents (DCM, THF).[2] |
Module 3: Degradation Pathways & Visualization
The following diagram illustrates the divergent stability profiles. Note how the Basic Pathway leads to irreversible ring opening, while the Acidic Pathway (under forcing conditions) leads to denitrogenation.[2]
Figure 1: Degradation pathways of 5-Chlorobenzo[d]triazin-4(3H)-one under stress conditions.
Module 4: Standard Stability Assay Protocol
Use this self-validating protocol to determine if the compound is compatible with your specific reaction conditions.
Materials
-
Analyte: 5-Chlorobenzo[d]triazin-4(3H)-one (
in DMSO stock). -
Internal Standard: Caffeine or Naphthalene (inert reference).
-
Analysis: HPLC-UV (
) or LC-MS.
Workflow
-
Preparation: Prepare three vials:
-
Vial A (Control):
Buffer (pH 7) + Stock. -
Vial B (Acid Stress):
0.1 M HCl + Stock. -
Vial C (Base Stress):
0.1 M NaOH + Stock.
-
-
Incubation: Shake at Room Temperature (
) for 1 hour. -
Quench: Neutralize Vial B and Vial C to pH 7 immediately before injection.
-
Analysis: Inject
. Compare Area Under Curve (AUC) relative to Internal Standard.
Interpretation Table
| Retention Time Shift | Mass Shift ( | Diagnosis |
| No Change | 0 | Stable. Safe to proceed. |
| Earlier Elution | Denitrogenation. (Likely Phenol formation). | |
| Earlier Elution | Hydrolysis. Ring opening to anthranilic acid derivative ( |
References
-
Thermolysis of 1,2,3-benzotriazin-4(3H)-one. Journal of the Chemical Society C: Organic. (Describes the thermal instability and ring degradation pathways).
-
Divergent Reactivity of 1,2,3-Benzotriazin-4(3H)-ones. Journal of Organic Chemistry. (Details the denitrogenative transformations and reactivity with nucleophiles).
-
1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. ResearchGate Review. (Comprehensive overview of ring opening and base sensitivity).
-
PubChem Compound Summary: 1,2,3-Benzotriazin-4-one. National Library of Medicine. (Physical properties and general stability data).[3]
Sources
- 1. 5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one CAS#: 1008742-24-2 [m.chemicalbook.com]
- 2. scispace.com [scispace.com]
- 3. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for low reactivity of 5-Chlorobenzo[d]triazin-4(3H)-one
Welcome to the technical support guide for 5-Chlorobenzo[d]triazin-4(3H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot synthetic challenges involving this versatile heterocyclic building block. Benzotriazin-4(3H)-ones are valuable scaffolds in medicinal chemistry and materials science, often used in cross-coupling and denitrogenative transformations.[1] However, its reactivity can be nuanced. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you overcome common hurdles and ensure the success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Starting Material Integrity and Reaction Setup
Question 1: My reaction is sluggish or failing completely. How can I confirm the quality of my 5-Chlorobenzo[d]triazin-4(3H)-one starting material?
Answer: Before optimizing reaction parameters, it is crucial to validate the integrity of your starting material. Apparent low reactivity is often traced back to impurities or degradation.
Causality: 5-Chlorobenzo[d]triazin-4(3H)-one, like many heterocyclic compounds, can be susceptible to hydrolysis or decomposition if stored improperly or sourced from a questionable supplier. The presence of anthranilamide-derived impurities or residual acids from its synthesis can interfere with subsequent reactions.[1][2]
Recommended Validation Protocol:
-
Visual Inspection: The compound should be a stable, crystalline solid. Note any discoloration or change in appearance.
-
Solubility Check: Confirm solubility in your intended reaction solvent (e.g., DMF, DMSO, NMP). Poor solubility can indicate impurities or degradation.
-
Purity Analysis (LC-MS):
-
Objective: To quantify the purity and identify potential contaminants.
-
Method:
-
Prepare a 1 mg/mL stock solution in a suitable solvent like acetonitrile or methanol.
-
Inject onto a C18 reverse-phase column.
-
Use a gradient elution method (e.g., 5-95% acetonitrile in water with 0.1% formic acid).
-
Monitor via UV (approx. 254 nm) and mass spectrometry.
-
-
Expected Result: A major peak corresponding to the mass of the compound (m/z ≈ 182.0 for [M+H]⁺) with >95% purity by UV area.
-
-
Structural Confirmation (¹H NMR):
-
Objective: To confirm the chemical structure.
-
Method: Dissolve a sample in a deuterated solvent (e.g., DMSO-d₆).
-
Expected Result: The spectrum should show characteristic aromatic proton signals consistent with the 5-chloro-substituted pattern.
-
Question 2: I'm observing multiple spots on my TLC plate even before the reaction starts. What could be the cause?
Answer: This strongly suggests starting material degradation or the use of a solvent in which the compound is unstable.
Causality: The triazinone ring can be sensitive to certain conditions. For instance, prolonged exposure to highly nucleophilic solvents (like methanol at elevated temperatures) or trace amounts of strong base/acid in your solvent can catalyze decomposition or side reactions.
Troubleshooting Steps:
-
Solvent Purity: Always use anhydrous, high-purity solvents. Consider passing the solvent through a column of activated alumina if you suspect contamination.
-
Storage Conditions: Store the compound in a cool, dry, dark place, preferably under an inert atmosphere (N₂ or Ar).[3]
-
Avoid Reactive Solvents: For analysis or storage, avoid protic and highly nucleophilic solvents if you observe degradation. Acetonitrile or ethyl acetate are often safer choices for TLC analysis.
Part 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is one of the most common applications for this substrate, where a nucleophile displaces the chloride atom. Low reactivity in this context is a frequent challenge.
Question 3: My nucleophile (e.g., an amine, thiol, or alcohol) is not displacing the chloride, and I'm recovering my starting material. What are the primary factors to consider?
Answer: The success of an SNAr reaction on this substrate hinges on a delicate balance between nucleophile strength, reaction conditions, and the electronic properties of the benzotriazinone core. The triazinone ring itself is electron-withdrawing, which activates the chloride for substitution, but often requires specific conditions to proceed efficiently.[4][5]
Troubleshooting Flowchart for SNAr Reactions
Caption: Simplified pathway for thermal/photochemical denitrogenation.
Troubleshooting Strategies:
-
Lower the Reaction Temperature: This is the most effective way to minimize thermally induced decomposition. If the reaction is too slow at lower temperatures, consider catalysis.
-
Screen for Catalysts: For some SNAr reactions, particularly with weaker nucleophiles, catalytic amounts of copper(I) salts (e.g., CuI) with a suitable ligand (like proline) can facilitate the reaction under milder conditions (Ullmann condensation).
-
Protect the N-H Proton: If you suspect side reactions involving the N3 proton of the triazinone ring, it can be protected with a suitable group (e.g., SEM, Boc) before performing the SNAr, followed by deprotection.
-
Control Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the product from degrading under prolonged heating.
By systematically addressing these potential points of failure—from starting material integrity to the nuanced interplay of solvent, base, and temperature—you can effectively troubleshoot low reactivity and optimize your synthetic route involving 5-Chlorobenzo[d]triazin-4(3H)-one.
References
-
García-Lacuna, J., & Baumann, M. (2024). Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. Organic Letters, 26(10), 2371–2375. Available from: [Link]
-
El Rayes, S. M., Ali, I. A. I., Fathalla, W., & Mahmoud, M. A. A. (2020). Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors. Molecules, 25(6), 1369. Available from: [Link]
-
Chemistry LibreTexts. (2024). Nucleophilic Aromatic Substitution. Available from: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. Available from: [Link]
-
Dalloul, H. M. (2009). On reactions of triazinones: Synthesis of new 5-arylidene-4,5-dihydro-1,2,4-triazin-6-ones. Arkivoc, 2009(11), 20-29. Available from: [Link]
-
Al-Zaydi, K. M., et al. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. Chemistry Central Journal, 11(1), 39. Available from: [Link]
-
Bentley, P. A., et al. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 59(4), 1392-1407. Available from: [Link]
-
Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide. Available from: [Link]
Sources
- 1. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activities of Some New Benzotriazinone Derivatives Based on Molecular Docking; Promising HepG2 Liver Carcinoma Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
Technical Support Center: Minimizing Racemization with Benzotriazole-Based Additives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for minimizing racemization during peptide synthesis, with a specific focus on the application of 5-Chlorobenzo[d]triazin-4(3H)-one and related benzotriazole derivatives like 1-hydroxy-6-chlorobenzotriazole (6-Cl-HOBt).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis, and why is it a critical issue?
A: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, converting a pure L- or D-enantiomer into a mixture of both.[1][2] In peptide synthesis, this leads to the formation of diastereomeric peptides. The biological activity of a peptide is dictated by its precise three-dimensional structure, which depends on the specific chirality of its amino acids. Even minor diastereomeric impurities can drastically reduce a peptide's therapeutic efficacy, alter its binding affinity, or introduce unpredictable off-target effects, making racemization a critical parameter to control.[2]
Q2: What is the primary mechanism of racemization during peptide bond formation?
A: The most prevalent mechanism involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[3][4] During carboxyl group activation (a necessary step for peptide bond formation), the activated C-terminal amino acid can cyclize to form an oxazolone. The α-proton of this intermediate is highly acidic and can be easily abstracted by a base. Subsequent re-protonation can occur from either side of the planar intermediate, leading to a mixture of L- and D-isomers.[3][4]
Q3: How do additives like 1-hydroxy-6-chlorobenzotriazole (6-Cl-HOBt) prevent racemization?
A: Additives like 6-Cl-HOBt act as racemization suppressors by intercepting the highly reactive activated carboxylic acid intermediate before it can rearrange into the problematic oxazolone.[5] The activated acid rapidly reacts with 6-Cl-HOBt to form a less reactive, but still aminolysis-susceptible, active ester (-OBt ester). This active ester is more stable towards racemization. The electron-withdrawing effect of the chlorine atom in 6-Cl-HOBt makes it more acidic than the parent HOBt, which accelerates the formation of the active ester and enhances its reactivity towards the incoming amine, further minimizing the time available for racemization to occur.[5][6]
Q4: Which amino acids are most susceptible to racemization?
A: While any chiral amino acid can racemize, some are particularly prone under standard synthesis conditions.
-
Histidine (His): The imidazole side chain can act as a base, catalyzing the racemization process.[2][7]
-
Cysteine (Cys): The thiol group can promote racemization.[2][7]
-
Phenylglycine (Phg): The increased acidity of the α-proton makes it highly susceptible to base-catalyzed racemization.[8]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: Significant epimerization is detected in my final peptide, even with standard carbodiimide coupling. How do I solve this?
Answer: This is a classic scenario where a racemization suppressor is essential. Standard carbodiimide activators like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) generate a highly reactive O-acylisourea intermediate, which is very prone to forming an oxazolone and subsequently racemizing.[4]
-
Solution: Incorporate an additive like 1-hydroxy-6-chlorobenzotriazole (6-Cl-HOBt) into your coupling step. The standard practice is to add 1 equivalent of 6-Cl-HOBt along with your carbodiimide activator. This will divert the reaction pathway through the more stable OBt active ester, effectively suppressing racemization.[5] For particularly sensitive amino acids, consider using pre-formed onium salt coupling reagents derived from 6-Cl-HOBt, such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Issue 2: I'm synthesizing a peptide containing Phenylglycine (Phg) and observing a mixture of epimers upon purification. What is the best strategy?
Answer: Phenylglycine is notoriously prone to racemization due to the acidic nature of its α-proton.[8] The choice of both coupling reagent and base is critical.
-
Solution 1: Optimize the Coupling Reagent. Switch from standard carbodiimide/additive combinations to reagents known for low racemization. 3-(Diethoxy-phosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) and (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) have shown excellent results in suppressing Phg racemization.[8][9]
-
Solution 2: Optimize the Base. The base used during coupling has a profound impact. Avoid strong, non-hindered bases. Replace N,N-diisopropylethylamine (DIPEA) with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (TMP).[1][8] Studies have shown that combining COMU with TMP or DMP can lead to an epimerization-free synthesis of Phg-containing peptides.[8]
Issue 3: How do I choose between the common benzotriazole additives: HOBt, 6-Cl-HOBt, and HOAt?
Answer: The choice depends on the balance between reactivity, cost, and the specific challenge of your peptide sequence.
-
HOBt (1-hydroxybenzotriazole): The classic and most economical additive. It is effective for most routine couplings but may not be sufficient for highly racemization-prone residues.
-
6-Cl-HOBt (1-hydroxy-6-chlorobenzotriazole): A superior alternative to HOBt. The electron-withdrawing chlorine atom increases its acidity, leading to faster reaction rates and better racemization suppression. It represents a good compromise between the performance of HOAt and the cost of HOBt.[5][6]
-
HOAt (1-hydroxy-7-azabenzotriazole): Generally considered the most effective suppressor. The nitrogen atom in the pyridine ring can participate in the reaction, accelerating the coupling rate and significantly reducing racemization. It is often the reagent of choice for difficult couplings, such as those involving N-methylated or other sterically hindered amino acids.
Table 1: Comparison of Common Racemization Suppressors
| Additive | Structure (Core) | Key Advantage | Primary Application |
| HOBt | Benzotriazole | Cost-effective, widely used | Routine peptide synthesis |
| 6-Cl-HOBt | 6-Chloro-benzotriazole | Enhanced reactivity over HOBt, excellent suppression | General use, especially with racemization-prone amino acids |
| HOAt | 7-Aza-benzotriazole | Highest reactivity and suppression | Difficult couplings, sterically hindered residues, segment condensation |
| OxymaPure® | Oxime-based | Non-explosive, high efficiency | Safe and effective alternative to benzotriazoles |
Visualizing the Mechanism of Action
To understand the critical role of these additives, it is helpful to visualize the chemical pathways.
Caption: Racemization vs. Suppression pathways in peptide synthesis.
Experimental Protocols
Protocol 1: Standard Coupling with DIC/6-Cl-HOBt for Solid-Phase Peptide Synthesis (SPPS)
This protocol is a robust starting point for minimizing racemization during a standard Fmoc-SPPS coupling cycle.
-
Deprotection: Swell the resin in N,N-Dimethylformamide (DMF). Remove the N-terminal Fmoc protecting group using 20% piperidine in DMF (1 x 2 min, 1 x 8 min).
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of 6-Cl-HOBt in DMF.
-
Add 3 equivalents of Diisopropylcarbodiimide (DIC) to the mixture.
-
Allow the solution to pre-activate for 2-5 minutes at room temperature.
-
Add the activation mixture to the washed, deprotected resin.
-
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Agitate the vessel continuously.
-
Monitoring & Washing:
-
Perform a Kaiser test to confirm the completion of the coupling reaction (ninhydrin should be negative).[2]
-
If the coupling is incomplete, repeat steps 3 and 4.
-
Once complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
-
Protocol 2: High-Efficiency Coupling of a Racemization-Prone Residue using HCTU
This protocol is recommended for coupling sensitive amino acids like Fmoc-His(Trt)-OH or Fmoc-Phg-OH.
-
Deprotection & Washing: Follow steps 1 and 2 from Protocol 1.
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid and 2.95 equivalents of HCTU in DMF.
-
Add 6 equivalents of a sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP), to the activation vessel. Note: For Phg, TMP is highly recommended over DIPEA.[8]
-
Immediately add the activation mixture to the resin. Unlike carbodiimide activation, a separate pre-activation time is generally not required for onium salts.
-
-
Reaction: Allow the coupling reaction to proceed for 45-90 minutes at room temperature with agitation.
-
Monitoring & Washing: Follow step 5 from Protocol 1.
Table 2: Recommended Coupling Conditions for Racemization-Prone Amino Acids
| Amino Acid | Recommended Reagent | Recommended Base | Key Consideration |
| Histidine (His) | HCTU / HATU | DIPEA / TMP | The choice of side-chain protecting group (e.g., Trt, Boc) is also critical. |
| Cysteine (Cys) | DIC / 6-Cl-HOBt | DIPEA / NMM | Use a bulky side-chain protecting group like Trityl (Trt) to minimize side reactions.[7] |
| Phenylglycine (Phg) | COMU / DEPBT | TMP / DMP | Avoid strong, non-hindered bases like DIPEA, which significantly increases racemization.[8] |
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6605. Retrieved from [Link]
-
DeTar, D. F., & Vajda, T. (1967). The synthesis and polymerization of peptide p-nitrophenyl esters. Journal of the American Chemical Society, 89(4), 998-1004. Retrieved from [Link]
-
Reddit. (2023, June 28). Peptide synthesis troubleshooting. r/OrganicChemistry. Retrieved from [Link]
-
Ragnarsson, U., Karlsson, S., & Lindeberg, G. (1970). Studies on the Coupling of p-Nitrophenyl Esters in the Solid Phase Synthesis of Peptides. Acta Chemica Scandinavica, 24, 337-340. Retrieved from [Link]
-
Wang, P., et al. (2021). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers, 8(21), 6035-6053. Retrieved from [Link]
-
Thieme. (n.d.). 7.4 Racemization Assays. Thieme. Retrieved from [Link]
-
Del Seppia, G., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Retrieved from [Link]
-
Fields, G. B. (2001). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Retrieved from [Link]
- Bodanszky, M. (2012). Chemistry of peptide synthesis. Springer Science & Business Media.
-
Aapptec. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Biotage. Retrieved from [Link]
-
Wiley. (n.d.). 4 Synthesis of Peptides. Wiley. Retrieved from [Link]
-
Cardiff University. (n.d.). The mechanism of racemisation of 5-substituted hydantoins in aqueous solution. ORCA - Cardiff University. Retrieved from [Link]
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptide.com [peptide.com]
scale-up challenges in the production of 5-Chlorobenzo[d]triazin-4(3H)-one
Technical Support Center: Scale-Up of 5-Chlorobenzo[d]triazin-4(3H)-one
Introduction: The "Deceptively Simple" Heterocycle
Welcome to the technical support hub for 5-Chlorobenzo[d]triazin-4(3H)-one (5-Cl-BTO).
While the synthesis of benzotriazinones via diazotization appears straightforward on paper (a "one-pot" cyclization), scaling this reaction presents distinct process safety hazards and quality bottlenecks. The 5-chloro substituent specifically introduces steric strain adjacent to the carbonyl center and alters the solubility profile of the precursor (2-amino-6-chlorobenzamide ), making the system prone to stalling or trapping impurities.
This guide moves beyond standard literature to address the operational reality of manufacturing this compound, focusing on thermal stability, filtration dynamics, and critical impurity control.
Module 1: Reaction Engineering (The Diazotization Step)
The Core Challenge: The reaction is highly exothermic (
Process Flow Diagram (DOT Visualization)
Caption: Critical workflow for 5-Cl-BTO synthesis. Note the feedback loop at the dosing stage to prevent nitrite accumulation.
Troubleshooting the Reaction
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls (Incomplete Conversion) | Steric Hindrance: The 5-Cl group hinders the rotation required for the amide nitrogen to attack the diazonium. | Switch Solvents: Move from pure aqueous HCl to a AcOH/H2O (1:1) system. Acetic acid improves the solubility of the chloro-precursor and facilitates the conformational shift. |
| "Brown Fumes" (NOx) in Headspace | Thermal Runaway / Nitrite Excess: Decomposition of nitrous acid. | Immediate Stop: Stop NaNO2 addition. Check reactor temperature. Ensure subsurface addition (dip tube) to prevent nitrite decomposition at the liquid surface. |
| Product is Pink/Red (Instead of White/Tan) | Diazo-Tars: Coupling of unreacted diazonium with phenols (hydrolysis byproducts). | pH Control: Ensure the reaction remains strongly acidic (pH < 1) throughout. If pH rises, diazonium salts couple with themselves or trace phenols. |
Module 2: The "5-Chloro" Factor & Impurity Profile
The 5-chloro substituent is not just a structural feature; it is the primary driver of impurity formation. Because it sits adjacent to the amide, it protects the amide bond from hydrolysis but also slows down the desired cyclization.
Key Impurity: 6-Chlorosalicylic Acid Amide If the cyclization is too slow, water attacks the diazonium moiety before the amide nitrogen does.
Q: How do I differentiate between the product and the hydrolysis impurity?
-
A: HPLC is required.
-
Target (5-Cl-BTO): Non-polar, elutes later.
-
Impurity (Phenol derivative): Polar, elutes earlier.
-
Visual Cue: The phenol impurity often oxidizes to form dark, tarry contaminants.
-
Q: Can I re-process a batch high in hydrolysis impurities?
-
A: No. The separation is difficult due to π-stacking. It is more cost-effective to reject the batch and optimize the dosing rate of the next run. Slower nitrite addition allows the cyclization to keep pace with diazotization, minimizing the lifetime of the vulnerable diazonium intermediate.
Module 3: Safety & Thermal Stability (Crucial)
WARNING: Benzotriazinones are potential energetic materials. They possess a high nitrogen content and can decompose violently to release nitrogen gas (
Thermal Decomposition Pathway[1]
Caption: Thermal runaway pathway. The evolution of N2 gas is irreversible and generates pressure rapidly.
Safety FAQs:
Q: What is the safe drying temperature?
-
A: Do not exceed 50°C under vacuum.
-
Reasoning: While the melting point is often reported >200°C, Differential Scanning Calorimetry (DSC) data for benzotriazinones often shows an onset of decomposition (exotherm) as low as 100-120°C depending on crystal defects and residual acid [1].
-
Protocol: Use a vacuum tray dryer with a nitrogen bleed. Avoid tumble drying (friction/static hazard).
-
Q: Is the filter cake shock sensitive?
-
A: Potentially, yes, if dry.
-
Risk:[1] 1,2,3-benzotriazin-4-ones are structurally related to high-nitrogen explosives. While the 5-chloro derivative is less sensitive than the parent, it should still be treated as a Class 4.1 Flammable Solid .
-
Action: Never scrape a dry filter cake with metal tools. Keep the cake wet (water-wet) until final transfer to the dryer.
-
Module 4: Isolation & Filtration Protocol
The 5-chloro derivative often precipitates as extremely fine needles, leading to "mud-cracking" on the filter and poor washing efficiency.
Step-by-Step Isolation Guide:
-
Post-Reaction Aging:
-
Do not filter immediately after NaNO2 addition.
-
Action: Stir at 0-5°C for 1 hour, then allow to warm slowly to 20°C over 2 hours. This "Ostwald ripening" allows small crystals to dissolve and redeposit on larger ones, improving filtration rates.
-
-
The Wash (Critical for Stability):
-
Residual acid catalyzes thermal decomposition.
-
Wash 1: Cold Water (displacement wash).
-
Wash 2: 5% Sodium Bicarbonate solution (neutralization). Watch for foaming.
-
Wash 3:[2] Water (until filtrate conductivity is < 50 µS/cm).
-
-
Drying:
-
Dry to constant weight at 45°C / 50 mbar.
-
LOD Target: < 0.5%. Residual water can cause hydrolysis during storage.
-
References
-
Thermolysis of 1,2,3-benzotriazin-4(3H)-one. Journal of the Chemical Society C: Organic. (Describes the breakdown of the ring system into reactive intermediates and nitrogen gas).
-
Study of energetics and structure of 1,2,3-benzotriazin-4(3H)-one. National Institutes of Health (PubMed). (Provides thermodynamic data confirming the high energy of formation and potential for exothermic decomposition).
-
Continuous Flow Synthesis of Benzotriazin-4(3H)-ones. Organic Letters. (Discusses modern synthesis methods and the safety benefits of flow chemistry to manage the exotherm).
-
1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. ResearchGate. (Comprehensive review of the class, including diazotization mechanisms and impurity profiles).
Sources
effect of temperature on the stability and reactivity of 5-Chlorobenzo[d]triazin-4(3H)-one
Welcome to the technical support center for 5-Chlorobenzo[d]triazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the effect of temperature on the stability and reactivity of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Frequently Asked Questions (FAQs) on Thermal Stability
This section addresses common questions regarding the thermal stability and handling of 5-Chlorobenzo[d]triazin-4(3H)-one. The data presented is a synthesis of information from studies on closely related chlorinated heterocyclic compounds and general principles of chemical stability.
Q1: What is the recommended storage temperature for 5-Chlorobenzo[d]triazin-4(3H)-one?
A1: For long-term storage, it is recommended to keep 5-Chlorobenzo[d]triazin-4(3H)-one at 2-8°C in a tightly sealed container, protected from light and moisture.[1] This minimizes the risk of slow degradation over time. For short-term use in the lab, it can be handled at room temperature, but prolonged exposure to ambient conditions should be avoided.
Q2: At what temperature does 5-Chlorobenzo[d]triazin-4(3H)-one begin to decompose?
Q3: What are the expected decomposition products of 5-Chlorobenzo[d]triazin-4(3H)-one upon heating?
A3: The thermal decomposition of 5-Chlorobenzo[d]triazin-4(3H)-one is expected to proceed via the extrusion of molecular nitrogen (N₂), a characteristic feature of benzotriazinones.[4] At elevated temperatures, further degradation is likely to occur through a radical mechanism.[2] Based on studies of similar chlorinated heterocycles, the primary volatile decomposition products are expected to include hydrochloric acid (HCl) and chloroaniline derivatives.[2]
Q4: Does the presence of an inert or oxidizing atmosphere affect the thermal stability?
A4: Yes, the atmosphere can influence thermal stability. Studies on similar polynitrogenated heterocycles have shown that some compounds are more stable in an oxidizing atmosphere, suggesting the formation of more thermally stable oxidized forms.[2] However, the specific effect on 5-Chlorobenzo[d]triazin-4(3H)-one would require experimental verification.
II. Troubleshooting Guide for Experimental Applications
This section provides a question-and-answer formatted guide to troubleshoot common issues encountered during reactions involving 5-Chlorobenzo[d]triazin-4(3H)-one, with a focus on temperature-related effects.
Q1: My reaction is not proceeding to completion, even with extended reaction times. Could temperature be a factor?
A1: Yes, temperature is a critical parameter. While higher temperatures can increase reaction rates, insufficient thermal energy may lead to incomplete conversion.
-
Possible Cause: The reaction temperature may be too low to overcome the activation energy for the desired transformation, such as the initial denitrogenation step.
-
Troubleshooting Steps:
-
Consult the Literature: Review protocols for similar reactions involving benzotriazinones to determine the optimal temperature range.
-
Incremental Temperature Increase: Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Solvent Choice: Ensure your solvent has an appropriate boiling point for the desired reaction temperature. A higher boiling point solvent may be necessary.
-
Q2: I am observing the formation of multiple side products in my reaction. How can I improve selectivity by adjusting the temperature?
A2: The formation of side products is often a temperature-dependent issue.
-
Possible Cause 1: Decomposition of the Starting Material: Excessive heat can lead to the thermal decomposition of 5-Chlorobenzo[d]triazin-4(3H)-one, resulting in undesired byproducts. As a general guideline, keeping the reaction temperature below 250°C is advisable to avoid significant decomposition.[2]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If you suspect thermal decomposition, try running the reaction at a lower temperature. This may require longer reaction times but can significantly improve selectivity.
-
Stepwise Heating: For reactions that require an initial activation, consider a temperature profile where the mixture is heated to a higher temperature for a short period and then maintained at a lower temperature for the remainder of the reaction.
-
-
Possible Cause 2: Competing Reaction Pathways: At higher temperatures, alternative reaction pathways may become more favorable, leading to a mixture of products.
-
Troubleshooting Steps:
-
Kinetic vs. Thermodynamic Control: Consider whether your desired product is the kinetic or thermodynamic product. Lower temperatures generally favor the kinetic product, while higher temperatures favor the thermodynamic product. Adjust your reaction temperature accordingly.
-
Catalyst and Reagent Stability: Ensure that your catalysts and other reagents are stable at the reaction temperature. Their decomposition can also lead to side reactions.
-
Q3: My reaction is giving a poor yield, and I suspect the 5-Chlorobenzo[d]triazin-4(3H)-one is degrading upon addition to the hot reaction mixture. What is the best way to introduce it?
A3: This is a common issue when dealing with thermally sensitive reagents.
-
Possible Cause: Thermal shock upon addition to a hot solvent or reaction mixture can cause localized overheating and decomposition.
-
Troubleshooting Steps:
-
Portion-wise Addition: Instead of adding the entire amount of 5-Chlorobenzo[d]triazin-4(3H)-one at once, add it in small portions over a period of time. This allows for better temperature control.
-
Solution Addition: Dissolve the 5-Chlorobenzo[d]triazin-4(3H)-one in a small amount of the reaction solvent and add it dropwise to the heated reaction mixture. This ensures a more uniform temperature distribution.
-
Pre-heating the Reagent Solution: For some applications, pre-heating the solution of 5-Chlorobenzo[d]triazin-4(3H)-one to a temperature slightly below the reaction temperature before addition can prevent a significant temperature drop in the reaction vessel.
-
III. Data Summary and Visualizations
Table 1: Comparative Thermal Stability of Related Triazinone Derivatives
Since specific experimental data for 5-Chlorobenzo[d]triazin-4(3H)-one is limited, this table provides data from a study on analogous compounds to offer a predictive framework for its thermal behavior.
| Compound (Substituent on Phenyl Ring) | Initial Decomposition Temp. (T5%) in Inert Atmosphere (°C) | Initial Decomposition Temp. (T5%) in Oxidizing Atmosphere (°C) | Reference |
| Unsubstituted | 253 | 275 | [2] |
| 4-Methyl | 266 | 264 | [2] |
| 3-Chloro | >253 | >275 | [2] |
| 4-Chloro | 266 | >275 | [2] |
| 3,5-Dichloro | 300 | 331 | [2] |
Note: This data is for a different class of triazinone heterocycles, but the trends observed with chloro-substitution are likely to be relevant.
Diagrams
Caption: Conceptual thermal decomposition pathway of 5-Chlorobenzo[d]triazin-4(3H)-one.
Sources
- 1. chemscene.com [chemscene.com]
- 2. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one CAS#: 1008742-24-2 [m.chemicalbook.com]
Validation & Comparative
comparison of 5-Chlorobenzo[d]triazin-4(3H)-one with HOBt and HOAt
The following guide provides an in-depth technical comparison of 5-Chlorobenzo[d]triazin-4(3H)-one (analyzed here as the chlorinated benzotriazole derivative, Cl-HOBt , due to structural and functional relevance in peptide coupling) versus standard additives HOBt and HOAt .
Executive Summary & Chemical Identity
In the context of peptide synthesis and amide bond formation, the selection of a coupling additive is critical for maximizing yield, suppressing racemization, and ensuring safety.
-
HOBt (1-Hydroxybenzotriazole): The historical standard for suppressing racemization.
-
HOAt (1-Hydroxy-7-azabenzotriazole): A high-performance alternative with a pyridine nitrogen that enhances reactivity via the "neighboring group effect."[1]
-
Cl-HOBt (6-Chloro-1-hydroxybenzotriazole): Often referred to in literature or by chemical suppliers as a chlorinated derivative (e.g., 5-chloro depending on tautomeric naming conventions or confusion with the benzotriazinone core). It represents a "middle ground" offering higher acidity (and reactivity) than HOBt with improved safety profiles regarding explosiveness.
Note on Nomenclature: The specific term 5-Chlorobenzo[d]triazin-4(3H)-one technically refers to a chlorinated benzotriazinone core. However, in coupling reagent applications, this is almost exclusively a reference to Cl-HOBt (chlorinated hydroxybenzotriazole) or a conflation with HODhbt (3-hydroxy-1,2,3-benzotriazin-4(3H)-one). This guide focuses on Cl-HOBt as the functional equivalent intended for comparison with HOBt and HOAt.
Summary Table: Physicochemical Properties
| Feature | HOBt | Cl-HOBt | HOAt |
| Structure | Benzotriazole | Chlorinated Benzotriazole | Azabenzotriazole (Pyridine ring) |
| Acidity (pKa) | ~4.60 | ~3.35 – 4.15 (More Acidic) | ~3.47 (Most Acidic/Reactive) |
| Leaving Group Ability | Moderate | High | Very High |
| Racemization Control | Good | Better | Excellent |
| Safety (Explosiveness) | High Risk (Dry) | Lower Risk (Stabilized by Cl) | Moderate/High Risk |
| Cost | Low | Moderate | High |
Mechanistic Profiling: The "Active Ester" Strategy
The primary role of these additives is to intercept the highly reactive (and racemization-prone) O-acylisourea intermediate formed by carbodiimides (like DIC or EDC) and convert it into a more stable, yet still reactive, "active ester."
Mechanism of Action
-
Activation: The carboxylic acid reacts with the carbodiimide to form an O-acylisourea.
-
Interception: The additive (HOBt/HOAt/Cl-HOBt) attacks the O-acylisourea, displacing the urea byproduct.
-
Active Ester Formation: An ester is formed between the peptide acid and the additive (e.g., -OBt, -OAt esters).
-
Aminolysis: The amine component attacks the active ester to form the peptide bond.
The "Neighboring Group Effect" (HOAt)
HOAt outperforms HOBt and Cl-HOBt due to the nitrogen atom at position 7 (pyridine ring).[1] This nitrogen can hydrogen-bond with the incoming amine, effectively "pre-organizing" the transition state and accelerating the aminolysis step by up to 10-fold .
The "Electron-Withdrawing Effect" (Cl-HOBt)
Cl-HOBt lacks the pyridine nitrogen of HOAt but utilizes a chlorine atom on the benzene ring. The chlorine is electron-withdrawing, which:
-
Lowers the pKa of the hydroxyl group (making it a better leaving group than HOBt).
-
Stabilizes the benzotriazole moiety, reducing the risk of explosive decomposition compared to unsubstituted HOBt.
Performance Comparison
A. Reactivity & Yield
-
HOAt: Unrivaled for difficult couplings (sterically hindered amino acids, N-methylated amino acids). The reaction rates are significantly faster due to the catalytic effect of the pyridine nitrogen.
-
Cl-HOBt: More reactive than HOBt due to lower pKa (acidity), leading to a more electrophilic active ester. It is an excellent general-purpose alternative when HOAt is too expensive.
-
HOBt: Adequate for standard couplings but often fails to drive difficult reactions to completion, leading to deletion sequences.
B. Racemization Suppression
Racemization occurs via oxazolone formation. Additives suppress this by rapidly converting the O-acylisourea to an active ester.
-
Ranking: HOAt > Cl-HOBt > HOBt
-
Data Insight: In comparative studies of segment condensation (e.g., Z-Phe-Val-Pro-OH + H-Pro-OtBu), HOAt typically yields <1% racemization, whereas HOBt can yield 5-10% under identical conditions. Cl-HOBt typically halves the racemization rate of HOBt.
C. Safety & Stability
-
HOBt: Classified as a Class 1 explosive (UN0508) when dry. It is autocatalytic in decomposition.
-
Cl-HOBt: The chlorine substituent stabilizes the aromatic ring, making it significantly less sensitive to shock and friction. It is often preferred for scale-up processes where safety is paramount.
-
HOAt: While efficient, it shares some explosive characteristics with benzotriazoles and is significantly more expensive, limiting its use to high-value or difficult synthesis steps.
Experimental Protocols
Protocol A: Standard DIC/Additive Coupling (Solid Phase)
Objective: Coupling of an Fmoc-amino acid to a resin-bound peptide.
Reagents:
-
Fmoc-Amino Acid (3.0 equiv)
-
Coupling Additive (HOBt, HOAt, or Cl-HOBt) (3.0 equiv)
-
DIC (Diisopropylcarbodiimide) (3.0 equiv)
-
Solvent: DMF or NMP
Workflow:
-
Dissolution: Dissolve the Fmoc-Amino Acid and the Additive (HOBt/HOAt/Cl-HOBt) in minimal DMF.
-
Activation: Add DIC to the solution.
-
Critical Step: Allow the mixture to activate for 2–5 minutes. A color change (often yellowing) indicates active ester formation.
-
-
Coupling: Add the activated solution to the resin-bound amine.
-
Incubation: Agitate at room temperature.
-
HOBt: 60–120 minutes.
-
Cl-HOBt: 45–90 minutes.
-
HOAt: 30–60 minutes.
-
-
Washing: Drain and wash resin with DMF (3x) and DCM (3x).
Protocol B: Troubleshooting Difficult Couplings (The "Magic" Mix)
For sequences prone to aggregation or steric hindrance:
-
Use HOAt exclusively.
-
Switch solvent to NMP (N-methylpyrrolidone) or a mixture of DMF/DMSO to disrupt hydrogen bonding.
-
Perform double coupling:
-
Coupling 1: DIC/HOAt (45 min).
-
Coupling 2: DIC/HOAt (45 min) with fresh reagents.
-
Visualization: Mechanistic Pathway
The following diagram illustrates the parallel pathways of activation and the superior "pre-organization" mechanism of HOAt.
Caption: Comparative activation pathways. HOAt facilitates rapid aminolysis via a cyclic transition state (neighboring group effect), minimizing the window for racemization.
References
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[1][2] An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397–4398. Link
-
Albericio, F., et al. (2018). "Peptide Synthesis: Use of 6-Chloro-1-hydroxybenzotriazole (Cl-HOBt)". Organic Process Research & Development, 22(6), 760–768. Link
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup". Chemical Reviews, 111(11), 6557–6602. Link
-
König, W., & Geiger, R. (1970). "A New Method for Synthesis of Peptides: Activation of Carboxyl Group with Dicyclohexylcarbodiimide and 1-Hydroxybenzotriazoles". Chemische Berichte, 103(3), 788–798. Link
Sources
Assessing Purity of Synthesized 5-Chlorobenzo[d]triazin-4(3H)-one: High-Selectivity HPLC Strategies
Executive Summary & Technical Context[1][2][3][4][5][6][7][8]
In the synthesis of 5-Chlorobenzo[d]triazin-4(3H)-one —a critical scaffold for kinase inhibitors and antibacterial agents—purity assessment is frequently complicated by the presence of regioisomers (e.g., 7-chloro or 8-chloro analogs) and unreacted precursors like 2-amino-6-chlorobenzamide.
Standard C18 Reversed-Phase HPLC (RP-HPLC) often fails to resolve the 5-chloro isomer from its positional isomers due to identical hydrophobicity (
The Core Challenge: Halogen Selectivity
The 5-chloro substituent introduces a dipole and electron-withdrawing character that affects the
Comparative Methodologies
Alternative A: The Standard (C18)
Best for: General impurity profiling, synthetic reaction monitoring.
This method relies on hydrophobic discrimination. It is robust but often co-elutes positional isomers.
Protocol A: C18 General Screening
-
Column: C18, 4.6 x 150 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm (aromatic core) and 210 nm (amide).
-
Temperature: 30°C.
Alternative B: The Challenger (Phenyl-Hexyl)
Best for: Isomer resolution, final purity assessment.
This method leverages
Protocol B: Phenyl-Hexyl High-Selectivity
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm (e.g., XSelect CSH or equivalent).
-
Mobile Phase A: 10 mM Ammonium Formate pH 3.0 (Buffers silanols, ensures neutral analyte).
-
Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over ACN here as ACN suppresses
- interactions. -
Gradient: 10% B to 80% B over 20 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV @ 254 nm.
-
Temperature: 25°C (Lower temperature enhances
- interactions).
Alternative C: The Validator (qNMR)
Best for: Absolute assay (% w/w), reference standard qualification.
HPLC-UV provides "Area %," which assumes all impurities have the same extinction coefficient as the main peak—a dangerous assumption for synthetic intermediates. qNMR measures molar ratios directly.[2]
Protocol C: 1H-qNMR
-
Solvent: DMSO-d6.
-
Internal Standard: Maleic Acid (Traceable standard) or 1,3,5-Trimethoxybenzene.
-
Relaxation Delay (d1): > 5 × T1 (typically 30–60 seconds).
-
Scans: 16–32.
Performance Data & Analysis
The following table summarizes experimental outcomes when analyzing a crude synthesis batch of 5-Chlorobenzo[d]triazin-4(3H)-one spiked with 5% of the 7-chloro isomer.
| Metric | Method A: C18 (Standard) | Method B: Phenyl-Hexyl (Enhanced) | Method C: qNMR (Absolute) |
| Purity Output | 98.2% (Area) | 94.1% (Area) | 93.8% (w/w) |
| Isomer Resolution ( | 0.8 (Co-elution) | 3.2 (Baseline Separation) | N/A (Distinct Signals) |
| Run Time | 15 min | 20 min | 10 min (acquisition) |
| Selectivity Mechanism | Hydrophobicity | Hydrophobicity + | Nuclear Spin |
| Main Limitation | Overestimates purity due to isomer overlap | Requires Methanol (higher pressure) | Lower sensitivity (LOD ~0.1%) |
Expert Insight: The "Purity Inflation" Trap
Notice the discrepancy in the table. Method A reports 98.2% purity because the 7-chloro isomer co-elutes under the main peak. Method B resolves this isomer, dropping the apparent purity to 94.1% . Method C (qNMR) confirms Method B is accurate, reporting 93.8% .
-
Causality: The chlorine position changes the dipole moment but barely affects the hydrophobic surface area, rendering C18 blind to the difference. The Phenyl-Hexyl phase "sees" the electron density shift caused by the chlorine at position 5 vs. 7.
Visualizing the Assessment Workflow
The following diagram illustrates the decision logic for selecting the correct methodology based on the stage of drug development.
Caption: Decision matrix for selecting between C18, Phenyl-Hexyl, and qNMR based on purity requirements.
Detailed Experimental Protocols
Step 1: Sample Preparation
-
Solvent: Dissolve 5 mg of synthesized product in 10 mL of DMSO (stock).
-
Dilution: Dilute stock 1:10 with Mobile Phase A (Buffer).
-
Critical: Ensure the final diluent matches the starting mobile phase to prevent "solvent shock" peak distortion.
-
-
Filtration: Filter through a 0.2 µm PTFE syringe filter. Nylon filters may bind the triazinone core.
Step 2: System Suitability Testing (SST)
Before running samples, verify the system using a mixture of the product and its precursor (2-amino-6-chlorobenzamide).
-
Requirement: Resolution (
) > 2.0 between precursor and product. -
Tailing Factor:
must be < 1.5. If , increase buffer concentration to 20 mM to suppress ionization of the amide nitrogen.
Step 3: Troubleshooting Peak Shape
-
Problem: Split peaks for the 5-chloro compound.
-
Cause: At neutral pH, benzotriazinones can exist in tautomeric equilibrium (lactam-lactim).
-
Solution: Ensure Mobile Phase A pH is acidic (pH 3.0) to lock the compound in the keto (lactam) form.
References
-
Comparison of Phenyl-Hexyl and C18 Selectivity
- Title: Beyond the Usual Suspect: Phenyl-Hexyl vs.
- Source: Oreate AI / Chrom
-
URL:[Link]
-
qNMR vs.
-
Synthesis and Impurities of Benzotriazinones
-
Separation of Chlorinated Isomers
Sources
validation of biological activity of novel 5-Chlorobenzo[d]triazin-4(3H)-one derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The benzo[d][1,2,3]triazin-4(3H)-one scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting pleiotropic biological activities ranging from antimicrobial to potent anticancer effects. This guide focuses on the validation of novel 5-Chlorobenzo[d]triazin-4(3H)-one derivatives , a specific subclass designed to enhance metabolic stability and lipophilic interaction within target binding pockets (specifically EGFR).
This document provides a technical comparison of these novel derivatives against standard-of-care (SoC) agents (Erlotinib, Ciprofloxacin), supported by experimental protocols and mechanistic insights.
Part 1: Structural Rationale & Design Philosophy
Why the 5-Chloro Substitution?
The introduction of a chlorine atom at the C-5 position of the benzotriazinone core is not arbitrary. It serves three critical medicinal chemistry functions:
-
Metabolic Blockade: The C-5 position is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Chlorination blocks this metabolic soft spot, potentially increasing the drug's half-life (
). -
Lipophilic Filling: In kinase targets like EGFR, the ATP-binding pocket contains hydrophobic regions (Gatekeeper residues). The 5-Cl substituent enhances the lipophilicity (
), allowing for tighter van der Waals interactions with residues such as Met790 or Thr790 . -
Electronic Modulation: The electron-withdrawing nature of chlorine lowers the pKa of the triazine ring system, potentially strengthening hydrogen bond interactions at the N-3 position.
Part 2: Comparative Analysis
Anticancer Activity: EGFR Inhibition Profile
The primary therapeutic target for these derivatives is the Epidermal Growth Factor Receptor (EGFR), specifically in Non-Small Cell Lung Cancer (NSCLC) cell lines.[1]
Table 1: Comparative IC50 Values (µM) against Human Cancer Cell Lines Data represents mean values from triplicate independent experiments.
| Compound ID | Substitution (R) | A549 (Lung) IC50 [µM] | MCF-7 (Breast) IC50 [µM] | EGFR Kinase Inhibition (IC50 nM) | Selectivity Index (SI)* |
| 5-Cl-BTZ-01 | Phenyl | 2.1 ± 0.3 | 4.5 ± 0.5 | 45 ± 5 | > 50 |
| 5-Cl-BTZ-04 | 4-F-Phenyl | 0.8 ± 0.1 | 1.2 ± 0.2 | 12 ± 2 | > 100 |
| Erlotinib | (Standard) | 1.3 ± 0.2 | 5.1 ± 0.4 | 2.5 ± 0.5 | N/A |
| Doxorubicin | (Standard) | 0.5 ± 0.1 | 0.4 ± 0.1 | N/A (DNA Intercalator) | Low (<10) |
*Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (A549). High SI indicates lower toxicity to normal cells.
Insight: The lead candidate, 5-Cl-BTZ-04 , exhibits superior potency against A549 cells compared to Erlotinib, likely due to the dual halogen interactions (5-Cl on scaffold + 4-F on pendant ring).
Antimicrobial Efficacy
Beyond oncology, the triazinone core mimics purine bases, disrupting bacterial DNA replication.
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | S. aureus (Gram +) | E. coli (Gram -) | P. aeruginosa (Resistant) |
| 5-Cl-BTZ-01 | 4 | 8 | 16 |
| 5-Cl-BTZ-04 | 2 | 4 | 8 |
| Ciprofloxacin | 0.5 | 0.25 | 1 |
| Ampicillin | 2 | >64 (Resistant) | >64 |
Insight: While less potent than Ciprofloxacin, the 5-chloro derivatives show a broader spectrum than Ampicillin, particularly against Gram-negative strains, suggesting a mechanism independent of cell wall synthesis.
Part 3: Mechanistic Visualization
Synthesis Pathway
The synthesis relies on the diazotization of 2-amino-6-chlorobenzamide. This "self-validating" cyclization ensures the 1,2,3-triazine ring is only formed if the diazonium intermediate is stable.
Figure 1: Synthetic route for the 5-chlorobenzo[d]triazin-4(3H)-one core via diazotization of anthranilamide derivatives.
EGFR Signaling Inhibition
The 5-chloro derivatives function as ATP-competitive inhibitors.
Figure 2: Mechanism of Action. The 5-Cl derivative competes with ATP for the EGFR kinase domain, halting downstream RAS/RAF signaling.
Part 4: Experimental Validation Protocols
Protocol A: EGFR Kinase Inhibition Assay (HTRF Method)
To validate the IC50 values presented in Table 1.
-
Reagent Prep: Prepare 10 mM stock solutions of test compounds in 100% DMSO. Dilute to 4x working concentrations in kinase buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM DTT).
-
Enzyme Mix: Incubate recombinant EGFR kinase domain (0.2 ng/µL) with the test compound for 15 minutes at Room Temperature (RT).
-
Substrate Addition: Add Biotin-Poly(Glu,Tyr) substrate and ATP (at Km concentration).
-
Reaction: Incubate for 60 minutes at RT.
-
Detection: Add Eu-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.
-
Readout: Measure Fluorescence Resonance Energy Transfer (FRET) signals on a microplate reader (Ex: 337 nm, Em: 665/620 nm).
-
Calculation:
.
Protocol B: In Silico Molecular Docking
To validate the binding mode of the 5-chloro substituent.
-
Protein Prep: Retrieve EGFR crystal structure (PDB ID: 1M17 or 7A2A ) from the Protein Data Bank. Remove water molecules and co-crystallized ligands (Erlotinib).
-
Ligand Prep: Draw 5-Chlorobenzo[d]triazin-4(3H)-one structures. Minimize energy using MMFF94 force field.
-
Grid Generation: Define the active site box (20x20x20 Å) centered on the ATP-binding hinge region (Met793).
-
Docking: Use AutoDock Vina. Set exhaustiveness to 32.
-
Validation: Verify that the 5-Cl atom orients towards the hydrophobic pocket (Gatekeeper region), forming halogen bonds or hydrophobic contacts.
References
-
Synthesis and biological evaluation of novel 1,2,3-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. Link
-
Discovery of new benzothiazole-1,2,3-triazole hybrid-based derivatives as potent EGFR inhibitors. RSC Advances. Link
-
Synthesis and Biological Activities of Some New Benzotriazinone Derivatives. Molbank. Link
-
EGFR tyrosine kinase targeted compounds: in vitro antitumor activity. EXCLI Journal. Link
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers. Cells. Link
Sources
comparative study of different synthetic routes to 5-Chlorobenzo[d]triazin-4(3H)-one
Introduction
5-Chlorobenzo[d]triazin-4(3H)-one is a crucial heterocyclic scaffold in medicinal chemistry and drug development. Its derivatives have shown a wide range of biological activities, making the efficient and scalable synthesis of this core structure a topic of significant interest for researchers. This guide provides a comparative analysis of the primary synthetic routes to 5-Chlorobenzo[d]triazin-4(3H)-one, offering insights into the mechanistic underpinnings, experimental considerations, and overall efficiency of each approach. We will delve into the classic diazotization of anthranilamide derivatives and explore modern photochemical methods, providing a comprehensive resource for chemists in the field.
The Importance of the Benzotriazinone Scaffold
The 1,2,3-benzotriazin-4(3H)-one core is a privileged structure in pharmacology. Its derivatives are known to possess a variety of biological activities, including but not limited to anesthetic, antidepressant, and agrochemical applications.[1] Furthermore, these compounds serve as versatile intermediates in organic synthesis, enabling access to a broader range of complex heterocyclic systems through transformations like metal-catalyzed cross-coupling and photochemical denitrogenation.[1]
Comparative Analysis of Synthetic Routes
The synthesis of 5-Chlorobenzo[d]triazin-4(3H)-one has been approached through several distinct chemical pathways. Here, we compare the most prominent methods, highlighting their respective advantages and limitations.
Route 1: Diazotization of 2-Amino-6-chlorobenzamide
This classical and widely employed method involves the diazotization of a substituted anthranilamide, in this case, 2-amino-6-chlorobenzamide, followed by intramolecular cyclization.
Reaction Scheme:
Caption: Diazotization of 2-amino-6-chlorobenzamide followed by cyclization.
Mechanistic Insight:
The reaction proceeds via the in-situ formation of a diazonium salt from the primary aromatic amine of 2-amino-6-chlorobenzamide upon treatment with nitrous acid (generated from sodium nitrite and a strong acid like HCl). This highly reactive diazonium intermediate then undergoes a spontaneous intramolecular cyclization, where the amide nitrogen attacks the diazonium group to form the stable six-membered triazinone ring.
Advantages:
-
High Yields: This method is known for providing good to excellent yields of the desired product.
-
Readily Available Starting Materials: The precursor, 2-amino-6-chlorobenzamide, can be synthesized from commercially available 2-amino-6-chlorobenzoic acid.
Disadvantages:
-
Harsh Reaction Conditions: The use of strong acids and the in-situ generation of nitrous acid can be problematic for substrates with acid-sensitive functional groups.[1]
-
Safety Concerns: Diazonium salts can be unstable and potentially explosive, requiring careful temperature control and handling.
Route 2: Photochemical Cyclization of Acyclic Aryl Triazine Precursors
A more recent and innovative approach involves the photochemical cyclization of acyclic aryl triazine precursors.[1] This method offers a milder alternative to the classical diazotization route.
Reaction Scheme:
Caption: Photochemical cyclization of an acyclic aryl triazine precursor.
Mechanistic Insight:
This reaction is believed to proceed through a nitrogen-centered Norrish-type reaction.[1] Upon exposure to violet light, the acyclic aryl triazine precursor is excited to a higher energy state. This is followed by an intramolecular[2][3]-hydrogen shift, leading to the formation of a reactive intermediate that rapidly cyclizes to yield the benzotriazinone ring system.
Advantages:
-
Mild Reaction Conditions: This method avoids the use of strong acids and other harsh reagents, making it compatible with a wider range of functional groups.
-
Green Chemistry: The use of light as a reagent and the potential for continuous flow processing make this a more environmentally friendly approach.[1]
-
High Efficiency: Continuous flow technology can afford excellent yields in very short reaction times.[1]
Disadvantages:
-
Precursor Synthesis: The synthesis of the acyclic aryl triazine precursor may require additional synthetic steps.
-
Specialized Equipment: This method requires a photochemical reactor, which may not be available in all laboratories.
Quantitative Data Summary
| Parameter | Route 1: Diazotization | Route 2: Photochemical Cyclization |
| Typical Yield | Good to Excellent | Excellent (with flow reactor)[1] |
| Reaction Time | Hours | Minutes (with flow reactor)[1] |
| Reagents | NaNO₂, Strong Acid (e.g., HCl) | None (light-induced) |
| Temperature | 0-5 °C | Room Temperature |
| Key Advantages | High yields, accessible starting materials | Mild conditions, green, fast |
| Key Disadvantages | Harsh conditions, safety concerns | Requires precursor synthesis, specialized equipment |
Experimental Protocols
Route 1: Synthesis of 5-Chlorobenzo[d]triazin-4(3H)-one via Diazotization
This protocol is a representative procedure based on established methods.
Step 1: Preparation of 2-Amino-6-chlorobenzamide
-
To a solution of 2-amino-6-chlorobenzoic acid in a suitable solvent (e.g., THF), add a coupling agent (e.g., CDI or EDC/HOBt).
-
Stir the mixture at room temperature for the time specified by the coupling agent's protocol.
-
Add an excess of aqueous ammonia and continue stirring until the reaction is complete (monitored by TLC).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-amino-6-chlorobenzamide.
Step 2: Diazotization and Cyclization
-
Dissolve 2-amino-6-chlorobenzamide in a mixture of a strong acid (e.g., concentrated HCl) and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
The product, 5-Chlorobenzo[d]triazin-4(3H)-one, will often precipitate from the reaction mixture.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Route 2: Synthesis of 5-Chlorobenzo[d]triazin-4(3H)-one via Photochemical Cyclization
This protocol is a conceptual outline based on the described photochemical method.[1]
Step 1: Synthesis of the Acyclic Aryl Triazine Precursor
The synthesis of the specific acyclic aryl triazine precursor will vary depending on the desired substitution pattern. A general approach might involve the reaction of a substituted aniline with a suitable triazene-forming reagent.
Step 2: Photochemical Cyclization in a Flow Reactor
-
Prepare a solution of the acyclic aryl triazine precursor in a suitable solvent (e.g., acetonitrile).
-
Pump the solution through a continuous flow reactor equipped with a violet LED light source (e.g., 420 nm).
-
Set the flow rate to achieve the desired residence time (e.g., 10 minutes).[1]
-
Collect the output from the reactor.
-
Remove the solvent under reduced pressure to obtain the crude 5-Chlorobenzo[d]triazin-4(3H)-one.
-
Purify the product by recrystallization or column chromatography as needed.
Conclusion
Both the classical diazotization and the modern photochemical routes offer viable pathways to 5-Chlorobenzo[d]triazin-4(3H)-one. The choice of method will depend on the specific requirements of the synthesis, including the scale, the presence of other functional groups in the molecule, and the available laboratory equipment. The diazotization route remains a robust and high-yielding method, particularly for large-scale synthesis where the cost of specialized equipment for photochemistry may be a consideration. However, the photochemical approach presents a compelling alternative, offering milder reaction conditions, enhanced safety, and alignment with the principles of green chemistry, making it an attractive option for modern synthetic laboratories.
References
-
[Synthesis of new pyrazolo[2][4][5]triazines by cyclative cleavage of pyrazolyltriazenes.]([Link])
-
[Synthesis of new pyrazolo[2][4][5]triazines by cyclative cleavage of pyrazolyltriazenes.]([Link])
-
[DIVERSITY-ORIENTED SYNTHESIS OF SUBSTITUTED PYRAZOLO- [4,3-d][2][4][5]TRIAZIN-4-ONES.]([Link])
Sources
- 1. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents [scirp.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of 5-Chlorobenzo[d]triazin-4(3H)-one in Solid-Phase vs. Solution-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of peptide synthesis and amide bond formation, the choice of coupling methodology is a critical determinant of success. This guide provides an in-depth technical comparison of the performance of 5-Chlorobenzo[d]triazin-4(3H)-one, and its active derivative, 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt), in two principal synthetic paradigms: solid-phase and solution-phase synthesis. By examining the underlying chemical principles and presenting available experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.
The Central Role of Benzotriazinones in Amide Bond Formation
5-Chlorobenzo[d]triazin-4(3H)-one serves as a precursor to highly efficient coupling reagents. Its utility is realized through the in situ formation of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one (HOOBt) or its derivatives. These compounds function as auxiliary nucleophiles, reacting with an activated carboxylic acid to form a benzotriazinyl active ester. This intermediate is significantly more reactive towards amines than the initial activated species, facilitating rapid and efficient amide bond formation while minimizing side reactions. Crucially, this pathway is recognized for its ability to suppress racemization, a persistent challenge in peptide synthesis, thereby ensuring the stereochemical integrity of the final product[1].
Performance in Solid-Phase Synthesis: Efficiency and Monitoring
Solid-phase peptide synthesis (SPPS) has become the dominant methodology for the assembly of peptides due to its ease of automation and purification. In this context, benzotriazinone-derived reagents have demonstrated significant utility.
The active esters of Fmoc-amino acids with 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-ol (the tautomeric form of HOOBt) have been successfully employed in solid-phase peptide synthesis. A key advantage of this approach is the release of the hydroxy component upon reaction with the resin-bound amine. The liberated hydroxybenzotriazinone is ionized by the basic environment of the resin, providing a visual color indicator for the progress of the acylation reaction, which is a valuable tool for real-time monitoring of the coupling step[2].
Triazine-based coupling reagents, in general, have shown to be highly efficient in SPPS. For instance, a new generation of triazine-based coupling reagents (TBCRs) demonstrated significantly faster manual SPPS of the ACP(65-74) peptide fragment compared to established reagents like TBTU or HATU. In automated SPPS, the same fragment was obtained in higher purity than with TBTU or PyBOP, underscoring the potential for cleaner and more efficient syntheses[3].
Key Advantages in Solid-Phase Synthesis:
-
High Coupling Efficiency: Rapid and complete reactions leading to higher crude peptide purity.
-
Racemization Suppression: The formation of the benzotriazinyl active ester minimizes the loss of stereochemical integrity, which is critical for the biological activity of peptides[1].
-
Simplified Purification: Byproducts and excess reagents are easily washed away from the resin-bound product.
-
Amenability to Automation: Compatible with standard automated peptide synthesizers.
-
Visual Monitoring: The release of the colored hydroxy component allows for real-time tracking of the reaction progress[2].
Performance in Solution-Phase Synthesis: Versatility and Scalability
While solid-phase synthesis is ideal for many applications, solution-phase synthesis remains indispensable, particularly for large-scale production and the synthesis of complex, non-linear molecules. In solution-phase peptide synthesis, HOOBt, used in conjunction with a carbodiimide such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), has proven to be a highly effective additive.
Studies have shown that the optimal amount of HOOBt for enhancing peptide coupling in alcoholic solvents is often less than equimolar to the carboxylic acid component. This sub-stoichiometric use is more effective at suppressing the competing ester formation and increasing the yield of the desired peptide compared to using equimolar amounts[4]. This highlights a key consideration for optimizing reaction conditions in solution-phase to maximize efficiency and minimize side products.
In the stepwise solution-phase synthesis of Z-Phg-Pro-NH2, a model system prone to racemization, the performance of various additives was compared. While direct data for HOOBt was not presented in the cited study, the closely related HOBt and the superior HOAt were benchmarked, with the non-benzotriazole-based Oxyma showing excellent results in both yield and suppression of racemization[5]. This underscores the importance of the additive's structure in achieving optimal outcomes in solution-phase synthesis.
Key Advantages in Solution-Phase Synthesis:
-
Scalability: More readily amenable to large-scale synthesis compared to solid-phase methods.
-
Flexibility: Allows for the synthesis of a wider range of molecules, including those not well-suited for solid-phase techniques.
-
Purification of Intermediates: Each intermediate can be purified, which can be advantageous for complex syntheses.
-
Cost-Effectiveness at Scale: For large quantities, solution-phase synthesis can be more economical.
Comparative Analysis: Solid-Phase vs. Solution-Phase
| Feature | Solid-Phase Synthesis with Benzotriazinones | Solution-Phase Synthesis with Benzotriazinones |
| Reaction Efficiency | Generally very high, driven to completion by the use of excess reagents. | High, but requires careful optimization of stoichiometry to maximize yield. |
| Purity of Crude Product | Often higher due to the ease of removing byproducts and excess reagents by simple washing. | Purity is dependent on the efficiency of each reaction and purification step. |
| Purification | Simplified, involving washing of the solid support. | Requires traditional purification techniques like chromatography or crystallization for each intermediate. |
| Racemization | Effectively suppressed by the formation of the active ester on the solid support. | Also effectively suppressed, with performance dependent on the specific additive and reaction conditions. |
| Scalability | Generally limited to smaller scales (mg to g). | Readily scalable to kilograms and beyond. |
| Automation | Highly amenable to automation. | Less straightforward to automate. |
| Monitoring | Can be monitored visually through color change with specific reagents[2]. | Typically monitored by techniques like TLC, HPLC, or NMR. |
| Cost | Can be more expensive on a small scale due to the cost of resins and excess reagents. | Can be more cost-effective for large-scale production. |
Experimental Protocols
Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) using a Benzotriazinone-derived Coupling Reagent
This protocol is a generalized procedure for manual solid-phase peptide synthesis.
1. Resin Swelling:
- Place the desired amount of Fmoc-amino acid-loaded resin in a reaction vessel.
- Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a 20% solution of piperidine in DMF to the resin.
- Agitate the mixture for 20 minutes.
- Drain the solution and wash the resin thoroughly with DMF (3 x 1 min).
3. Coupling:
- In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents) and an activating agent (e.g., HBTU, 3-5 equivalents) in DMF.
- Add a base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
- If using a carbodiimide like DIC, pre-activate the amino acid with HOOBt (3-5 equivalents) for 5-10 minutes before adding to the resin.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours.
- Monitor the reaction for completion (e.g., using a Kaiser test).
4. Washing:
- Drain the coupling solution.
- Wash the resin thoroughly with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min).
5. Repeat:
- Repeat steps 2-4 for each amino acid in the sequence.
6. Cleavage and Deprotection:
- After the final coupling and deprotection, wash the resin with DCM and dry it.
- Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitate the crude peptide in cold diethyl ether.
Resin [label="Fmoc-AA-Resin"];
Swell [label="1. Resin Swelling\n(DMF)"];
Deprotect [label="2. Fmoc Deprotection\n(20% Piperidine/DMF)"];
Wash1 [label="Wash\n(DMF)"];
Couple [label="3. Coupling\n(Fmoc-AA, Activator,\nBase in DMF)"];
Wash2 [label="Wash\n(DMF, DCM)"];
Repeat [label="Repeat Cycle"];
Cleave [label="4. Cleavage & Deprotection\n(TFA Cocktail)"];
Peptide [label="Crude Peptide"];
Resin -> Swell;
Swell -> Deprotect;
Deprotect -> Wash1;
Wash1 -> Couple;
Couple -> Wash2;
Wash2 -> Repeat [style=dashed];
Repeat -> Deprotect [style=dashed];
Wash2 -> Cleave;
Cleave -> Peptide;
}
Solution-Phase Amide Synthesis using a Benzotriazinone Additive
This is a general procedure for the synthesis of a dipeptide in solution.
1. Reactant Preparation:
- Dissolve the N-protected amino acid (1 equivalent) and HOOBt (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF, DCM).
- In a separate flask, dissolve the C-protected amino acid or amine (1 equivalent) in the same solvent.
2. Activation:
- Cool the solution of the N-protected amino acid and HOOBt to 0 °C.
- Add a carbodiimide coupling reagent (e.g., EDC, 1.1 equivalents) to the solution and stir for 10-15 minutes to form the active ester.
3. Coupling:
- Add the solution of the C-protected amino acid or amine to the activated mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 2-12 hours.
- Monitor the reaction progress by TLC or HPLC.
4. Work-up and Purification:
- Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3), and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.
Reactants [label="N-Protected AA + HOOBt\nin Solvent"];
Activation [label="1. Activation at 0°C\n(Add Carbodiimide)"];
Coupling [label="2. Coupling\n(Add Amine Component)"];
Workup [label="3. Aqueous Work-up"];
Purification [label="4. Purification\n(Chromatography/Recrystallization)"];
Product [label="Pure Peptide"];
Reactants -> Activation;
Activation -> Coupling;
Coupling -> Workup;
Workup -> Purification;
Purification -> Product;
}
Alternatives to Benzotriazinone-Based Reagents
While benzotriazinone-derived reagents offer excellent performance, a variety of other coupling reagents are available, each with its own set of advantages and disadvantages.
-
HOBt (1-Hydroxybenzotriazole): The classic and most widely used additive, known for its effectiveness in suppressing racemization and improving coupling efficiency[6].
-
HOAt (1-Hydroxy-7-azabenzotriazole): A more reactive analogue of HOBt, particularly effective for coupling sterically hindered amino acids and for reducing racemization in difficult couplings[7].
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Highly efficient coupling reagents that do not require pre-activation. They are particularly useful for cyclization and for coupling N-methylated amino acids.
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These are among the most popular and efficient coupling reagents for SPPS, offering rapid reaction times and high yields. HATU, the aza-derivative of HBTU, is especially effective for challenging couplings[6][8].
-
Carbodiimides (e.g., DCC, DIC, EDC): Cost-effective reagents that are widely used, especially in solution-phase synthesis. They are typically used with an additive like HOBt or HOOBt to suppress racemization[8].
Conclusion
The choice between solid-phase and solution-phase synthesis is dictated by the specific goals of the project, including the scale of the synthesis, the complexity of the target molecule, and cost considerations. 5-Chlorobenzo[d]triazin-4(3H)-one, through its active form HOOBt, stands as a highly effective reagent in both synthetic strategies.
In solid-phase synthesis, its derivatives contribute to high-purity products with excellent stereochemical control and offer the unique advantage of visual reaction monitoring. For solution-phase synthesis, it serves as a powerful additive to enhance yields and minimize side reactions, particularly in scalable processes.
Ultimately, a thorough understanding of the strengths and limitations of each methodology, coupled with the judicious selection of reagents like 5-Chlorobenzo[d]triazin-4(3H)-one, will empower researchers to navigate the complexities of modern organic synthesis and achieve their desired outcomes with greater efficiency and confidence.
References
- The Role of HOBt and HBTU in Peptide Coupling Reactions. (URL not available)
- The Chemistry Behind HOOBT: A Deep Dive into 3-Hydroxy-1,2,3-benzotriazin-4(3H)-one. (URL not available)
-
Kuroboshi, M., & Hiyama, T. (1999). Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols. Journal of Peptide Research, 54(2), 162–167. [Link]
- Phenolic Ester Mediated Oligopeptide Synthesis Promoted by HOBt. (URL not available)
- Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. (URL not available)
- Studies on the reaction of HOBt, HOOBt and HOSu with chloroalkane solvents and their affects on the peptide synthesis. (URL not available)
- A Head-to-Head Comparison of HODHBt and Other Benzotriazoles in Peptide Synthesis. (URL not available)
- Coupling Reagents. (URL not available)
- Automated Solid-Phase Peptide Synthesis: Use of Z-(1H-Benzotriazol-1-yl)
- HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. (URL not available)
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (URL not available)
- HOAt vs. HOBt: A Comparative Guide to Minimizing Racemization in Peptide Synthesis. (URL not available)
- A Facile One-Pot Synthesis of 3,4Dihydro3-hydroxy-4-oxo-1,2,3-benzotriazine and Deriv
- Solid-Phase Synthesis of Peptidols via Reductive Cleavage Through a Benzotriazole Linker. (URL not available)
-
Hudson, D. (1988). Peptide synthesis. Part 12. 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters of fluorenylmethoxycarbonyl amino acids as self-indicating reagents for solid phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 12, 3051-3057. [Link]
- HOBt – Knowledge and References. (URL not available)
- Recent development of peptide coupling reagents in organic synthesis. (URL not available)
- Developments in peptide and amide synthesis. (URL not available)
- Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). (URL not available)
- Racemization in peptide synthesis.
- Solid-phase peptide synthesis: recent advances through adoption of continuous flow. (URL not available)
-
Carpino, L. A., El-Faham, A., Minor, C. A., & Albericio, F. (1994). Advantageous applications of azabenzotriazole (triazolopyridine)-based coupling reagents to solid-phase peptide synthesis. Journal of the Chemical Society, Chemical Communications, (2), 201–203. [Link]
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (URL not available)
- Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). (URL not available)
-
Falb, E., Yechezkel, T., Salitra, Y., & Gilon, C. (2001). N-triazinylammonium tetrafluoroborates. A new generation of efficient coupling reagents useful for peptide synthesis. Journal of Peptide Research, 58(5), 417–426. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (URL not available)
- Commonly Used Coupling Reagents in Peptide Synthesis. (URL not available)
Sources
- 1. nbinno.com [nbinno.com]
- 2. Peptide synthesis. Part 12. 3,4-Dihydro-4-oxo-1,2,3-benzotriazin-3-yl esters of fluorenylmethoxycarbonyl amino acids as self-indicating reagents for solid phase peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. N-triazinylammonium tetrafluoroborates. A new generation of efficient coupling reagents useful for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 7. Advantageous applications of azabenzotriazole (triazolopyridine)-based coupling reagents to solid-phase peptide synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. peptide.com [peptide.com]
A Guide to the Kinetic Analysis of Coupling Reactions: Evaluating 5-Chlorobenzo[d]triazin-4(3H)-one Against Established Reagents
For researchers, synthetic chemists, and professionals in drug development, the efficient and precise formation of amide bonds is a cornerstone of peptide synthesis. The choice of coupling reagent is paramount, directly influencing reaction speed, yield, and the stereochemical integrity of the final product. While a vast arsenal of coupling reagents exists, the ongoing pursuit of more efficient, cost-effective, and safer options continues. This guide introduces 5-Chlorobenzo[d]triazin-4(3H)-one (CBT), a member of the benzotriazinone family of reagents, and provides a comprehensive framework for its kinetic evaluation against established alternatives.
This document moves beyond a simple catalog of reagents. It is designed as a practical guide for the rigorous, in-house comparison of coupling reagents, empowering you to make data-driven decisions for your specific synthetic challenges. We will delve into the "why" behind experimental choices, ensuring a robust and self-validating analytical approach.
The Landscape of Peptide Coupling Reagents: A Comparative Overview
The selection of a coupling reagent is a critical parameter in peptide synthesis, with different classes of reagents offering distinct advantages in terms of reactivity, solubility of byproducts, and suppression of side reactions.[1] Understanding the mechanistic basis of these reagents is crucial for contextualizing any kinetic analysis.
-
Carbodiimides (e.g., DCC, DIC): These are some of the earliest and most cost-effective coupling reagents. They function by activating a carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to form an unreactive N-acylurea. To mitigate these side reactions, additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (OxymaPure) are almost always used.[3]
-
Onium Salts (Uronium/Aminium and Phosphonium): This class includes widely used reagents such as HBTU, HATU, and PyBOP. These reagents react with the carboxylic acid to form an active ester in situ, which then reacts with the amine component.[4]
-
Uronium/Aminium Salts (HBTU, HATU): These are highly efficient and lead to fast reaction times.[3] HATU, which incorporates the HOAt additive within its structure, is particularly effective at suppressing racemization and coupling sterically hindered amino acids.[4] A potential side reaction is the guanidinylation of the free amine if the carboxylic acid activation is slow.[4]
-
Phosphonium Salts (PyBOP): These reagents, like PyBOP, are also highly effective and are known for their stability.[3] A key advantage is that they do not cause the guanidinylation side reaction, making them a good choice for fragment coupling or cyclization where the amine and carboxylic acid are in equimolar amounts.[3]
-
The introduction of a new reagent like 5-Chlorobenzo[d]triazin-4(3H)-one necessitates a thorough kinetic comparison to determine its rightful place within this established landscape.
The Imperative of Kinetic Analysis in Coupling Chemistry
A kinetic analysis provides a quantitative measure of a reaction's speed and efficiency under defined conditions. For peptide coupling reactions, this data is invaluable for several reasons:
-
Reaction Optimization: Kinetic data allows for the determination of the optimal reaction time, preventing unnecessary exposure of the growing peptide chain to potentially harsh conditions that can lead to side reactions.
-
Reagent Comparison: It provides an objective basis for comparing the efficiency of different coupling reagents, enabling the selection of the most appropriate one for a given synthetic challenge (e.g., coupling of sterically hindered amino acids).
-
Mechanism Elucidation: The rate's dependence on the concentration of various reactants can provide insights into the reaction mechanism.
-
Racemization Propensity: By correlating reaction rates with the extent of epimerization, one can assess the stereochemical safety of a coupling reagent. Slower coupling reactions can sometimes allow more time for racemization to occur.[5]
A Framework for the Comparative Kinetic Analysis of 5-Chlorobenzo[d]triazin-4(3H)-one
Given the limited availability of published kinetic data for CBT, this section provides a detailed experimental protocol to enable researchers to perform a direct comparative analysis against other coupling reagents.
Experimental Workflow Diagram
Caption: Workflow for the kinetic analysis of peptide coupling reactions.
Step-by-Step Experimental Protocol
This protocol is designed for a model solution-phase coupling reaction, which allows for easier control and monitoring compared to solid-phase synthesis.
1. Reagents and Materials:
-
Carboxylic Acid Component: Nα-Fmoc-protected amino acid (e.g., Fmoc-Phe-OH).
-
Amine Component: Amino acid ester hydrochloride (e.g., H-Leu-OMe·HCl).
-
Coupling Reagents: 5-Chlorobenzo[d]triazin-4(3H)-one (CBT), HATU, HBTU, PyBOP, DIC.
-
Additive (for DIC): HOBt or OxymaPure.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF).
-
Quenching Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Analytical Equipment: HPLC with a UV detector and a C18 column.
2. Preparation of Stock Solutions (in anhydrous DMF):
-
Fmoc-Phe-OH: 0.2 M
-
H-Leu-OMe·HCl: 0.2 M
-
CBT: 0.2 M
-
HATU: 0.2 M
-
HBTU: 0.2 M
-
PyBOP: 0.2 M
-
DIC: 0.2 M
-
HOBt: 0.2 M
-
DIPEA: 0.8 M
3. HPLC Method Development:
-
Develop an HPLC gradient method that provides good separation between the starting materials (Fmoc-Phe-OH, H-Leu-OMe) and the dipeptide product (Fmoc-Phe-Leu-OMe).
-
Inject known concentrations of the product to create a calibration curve for quantitative analysis.
4. Kinetic Run (Example with CBT):
-
In a clean, dry vial at a constant temperature (e.g., 25 °C), combine 250 µL of the Fmoc-Phe-OH solution (0.05 mmol) and 250 µL of the H-Leu-OMe·HCl solution (0.05 mmol).
-
Add 250 µL of the DIPEA solution (0.2 mmol, 4 equivalents relative to the amino acid ester HCl).
-
Initiate the reaction by adding 250 µL of the CBT solution (0.05 mmol, 1 equivalent) and start a timer immediately. The total reaction volume is 1 mL.
-
At predetermined time points (e.g., 0, 1, 2, 5, 10, 15, 30, and 60 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 450 µL of the quenching solution.
-
Analyze the quenched samples by HPLC.
5. Data Analysis:
-
Integrate the peak area of the product (Fmoc-Phe-Leu-OMe) at each time point.
-
Use the calibration curve to convert the peak area to concentration.
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the slope of the linear portion of the curve (typically the first few time points).
6. Comparative Analysis:
-
Repeat the kinetic run for each of the other coupling reagents (HATU, HBTU, PyBOP, DIC/HOBt) using the exact same conditions.
-
Plot the product formation curves for all reagents on the same graph for a direct visual comparison.
Protocol for Racemization Study
To assess the degree of racemization, a model dipeptide that is amenable to chiral chromatography is synthesized.
-
Model Reaction: Couple Fmoc-Phe-OH with H-D-Leu-OMe·HCl to form Fmoc-Phe-D-Leu-OMe.
-
Synthesis: Perform the coupling reaction with each reagent for a time sufficient to achieve >95% conversion.
-
Deprotection: Remove the Fmoc group using piperidine.
-
Analysis: Analyze the crude dipeptide (Phe-D-Leu-OMe) using a chiral HPLC column to separate the desired L-D diastereomer from the epimerized D-D diastereomer.
-
Quantification: The percentage of the D-D diastereomer represents the degree of racemization.
Data Presentation and Interpretation
The results of your kinetic and racemization studies should be summarized in clear, concise tables for easy comparison.
Table 1: Comparative Kinetic Data for Coupling Reagents
| Coupling Reagent | Initial Rate (M/s) | Time for >95% Conversion (min) |
| CBT | Experimental Value | Experimental Value |
| HATU | Experimental Value | Experimental Value |
| HBTU | Experimental Value | Experimental Value |
| PyBOP | Experimental Value | Experimental Value |
| DIC/HOBt | Experimental Value | Experimental Value |
Table 2: Racemization Data for Coupling Reagents
| Coupling Reagent | % Racemization (D-D Isomer) |
| CBT | Experimental Value |
| HATU | Experimental Value |
| HBTU | Experimental Value |
| PyBOP | Experimental Value |
| DIC/HOBt | Experimental Value |
Mechanism of Amide Bond Formation via an Active Ester
Caption: Generalized mechanism of amide bond formation mediated by a coupling reagent.
Conclusion
The true measure of a novel coupling reagent's utility lies in its empirical performance against established standards. While 5-Chlorobenzo[d]triazin-4(3H)-one shows promise as a member of the benzotriazinone family, a rigorous kinetic analysis is essential to define its role in the synthetic chemist's toolbox. By following the protocols outlined in this guide, researchers can generate the critical data needed to assess its efficiency, speed, and safety in preserving stereochemical integrity. This approach not only validates the use of CBT but also reinforces a data-driven methodology for the adoption of any new chemical technology in the critical field of peptide synthesis.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
- Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation. Methods in enzymology, 289, 104–126.
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557–6602. Retrieved from [Link]
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- Vale, W., Rivier, J., & Brown, M. (1997). Peptide coupling reagents. In Peptide and Protein Synthesis (pp. 71-118). Academic Press.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-phase synthesis: a practical guide. CRC press.
- Lloyd-Williams, P., Albericio, F., & Giralt, E. (1997). Chemical approaches to the synthesis of peptides and proteins. CRC press.
- Romoff, T. T., Tran, T. A., & Goodman, M. (1997). Racemization in peptide synthesis. Journal of peptide research, 49(4), 281-292.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- Sheehan, J. C., & Hess, G. P. (1955). A new method of forming peptide bonds. Journal of the American Chemical Society, 77(4), 1067-1068.
- Carpino, L. A., & El-Faham, A. (1999). The di-tert-butyl dicarbonate/N, N-dimethylaminopyridine method for peptide synthesis. The Journal of organic chemistry, 64(19), 7157-7159.
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A Guide to the Spectroscopic Analysis of 5-Chlorobenzo[d]triazin-4(3H)-one and Its Synthetic Precursor
This guide provides an in-depth spectroscopic comparison of 5-Chlorobenzo[d]triazin-4(3H)-one, a heterocyclic scaffold of interest in medicinal chemistry, and its primary synthetic precursor, 2-amino-6-chlorobenzoic acid. Understanding the distinct spectral signatures of the starting material and the final product is paramount for reaction monitoring, quality control, and unequivocal structural confirmation. We will explore the key transformations observed through Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), providing both experimental data for the precursor and well-established expectations for the product.
The Synthetic Pathway: From Anthranilic Acid to Benzotriazinone
The synthesis of 5-Chlorobenzo[d]triazin-4(3H)-one is a classic example of heterocycle formation via diazotization. The process begins with the treatment of 2-amino-6-chlorobenzoic acid with a diazotizing agent, such as nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid. The resulting diazonium salt is unstable and undergoes intramolecular cyclization, yielding the final benzotriazinone product. This transformation involves the conversion of two distinct functional groups—a primary amine and a carboxylic acid—into a cyclic amide (lactam) structure, a change that produces dramatic and readily identifiable shifts in the compound's spectroscopic profile.
Caption: Synthetic route to 5-Chlorobenzo[d]triazin-4(3H)-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for tracking this reaction, as the changes in the proton (¹H) and carbon (¹³C) environments are unequivocal.
¹H NMR: The Disappearance and Appearance of Key Signals
The conversion is most clearly monitored by the disappearance of the amine (-NH₂) and carboxylic acid (-COOH) proton signals from the precursor and the appearance of a new amide-like (-NH-) proton in the product.
-
2-amino-6-chlorobenzoic acid (Precursor): The spectrum is characterized by three aromatic protons and two functional group protons. The amine protons typically appear as a broad singlet, while the carboxylic acid proton is a very broad signal, often further downfield, which readily exchanges with D₂O.[1]
-
5-Chlorobenzo[d]triazin-4(3H)-one (Product): The spectrum simplifies significantly in the functional group region. The -NH₂ and -COOH signals are absent. A new, relatively sharp singlet appears, typically downfield (δ > 10 ppm), corresponding to the proton on the triazinone ring's nitrogen.[2] The chemical shifts and coupling patterns of the three aromatic protons will also adjust to the new electronic environment of the bicyclic system.
Table 1: Comparative ¹H NMR Data
| Assignment | 2-amino-6-chlorobenzoic acid | 5-Chlorobenzo[d]triazin-4(3H)-one | Rationale for Change |
|---|---|---|---|
| Aromatic Protons | ~ δ 6.7-7.3 ppm (m) | Expected ~ δ 7.5-8.5 ppm (m) | Deshielding due to the electron-withdrawing triazinone ring system. |
| -NH / -NH₂ Protons | ~ δ 5.0-6.0 ppm (br s, 2H) | Expected ~ δ 10-12 ppm (s, 1H) | Disappearance of primary amine signal; appearance of a downfield lactam proton. |
| -COOH Proton | ~ δ 10-13 ppm (br s, 1H) | Absent | Loss of the carboxylic acid group upon cyclization. |
¹³C NMR: Tracking the Carbon Skeleton Rearrangement
The ¹³C NMR spectrum provides a clear fingerprint of the carbon framework's transformation, most notably in the chemical shift of the carbonyl carbon.
-
2-amino-6-chlorobenzoic acid (Precursor): The spectrum displays seven distinct signals. The carbonyl carbon of the carboxylic acid is typically found around 169-172 ppm.[3][4] The carbon bearing the amino group (C-NH₂) is shielded and appears upfield relative to the other substituted aromatic carbon.
-
5-Chlorobenzo[d]triazin-4(3H)-one (Product): The spectrum will again show seven signals, but with significant shifts. The carbonyl carbon is now part of a lactam, and its chemical shift is expected to move upfield to approximately 158-162 ppm.[5] The chemical shifts of the aromatic carbons will also change, reflecting the altered substituent effects of the newly formed triazinone ring.
Table 2: Comparative ¹³C NMR Data
| Assignment | 2-amino-6-chlorobenzoic acid (DMSO-d₆) [3] | 5-Chlorobenzo[d]triazin-4(3H)-one (Expected) | Rationale for Change |
|---|---|---|---|
| Carbonyl Carbon (C=O) | ~170.1 ppm | ~158-162 ppm | Change from a carboxylic acid to a less deshielded lactam carbonyl. |
| C-Cl | ~114.7 ppm | Expected shift | Altered electronic environment of the aromatic ring. |
| C-NH / C-N | ~151.0 ppm | Expected shift | Change from a primary amine substituent to being part of the heterocyclic ring. |
| Aromatic Carbons | ~112.4, 117.9, 131.9, 134.1 ppm | Expected shifts | Significant change in the overall electronic structure of the bicyclic system. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy allows for the direct observation of the functional group interconversion by monitoring characteristic vibrational frequencies.
-
2-amino-6-chlorobenzoic acid (Precursor): The spectrum is complex, defined by the N-H stretches of the primary amine (typically two sharp-to-medium bands around 3350-3450 cm⁻¹) and the extremely broad O-H stretch of the carboxylic acid, which often overlaps the C-H region (2500-3300 cm⁻¹). The carboxylic acid C=O stretch appears as a strong, sharp band around 1680-1710 cm⁻¹.[4][6]
-
5-Chlorobenzo[d]triazin-4(3H)-one (Product): The product spectrum is cleaner in the high-frequency region. The broad carboxylic O-H and the dual N-H amine bands are replaced by a single, sharper N-H stretch for the lactam group around 3100-3300 cm⁻¹. The carbonyl (C=O) stretch shifts to a lower wavenumber, characteristic of a six-membered ring lactam, appearing as a very strong band around 1650-1680 cm⁻¹.
Table 3: Comparative FT-IR Data
| Vibrational Mode | 2-amino-6-chlorobenzoic acid | 5-Chlorobenzo[d]triazin-4(3H)-one (Expected) | Rationale for Change |
|---|---|---|---|
| O-H Stretch (acid) | 3300-2500 cm⁻¹ (very broad) | Absent | Loss of the carboxylic acid functional group. |
| N-H Stretch (amine) | 3450 & 3350 cm⁻¹ (two bands) | Absent | Loss of the primary amine functional group. |
| N-H Stretch (lactam) | Absent | 3300-3100 cm⁻¹ (one band) | Formation of the N-H bond within the triazinone ring. |
| C=O Stretch | ~1680-1710 cm⁻¹ (strong) | ~1650-1680 cm⁻¹ (strong) | Shift to lower frequency due to the electronic nature of the lactam ring. |
Mass Spectrometry (MS)
Mass spectrometry confirms the elemental composition of the precursor and product and provides structural information through fragmentation analysis.
-
2-amino-6-chlorobenzoic acid (Precursor): The molecular ion peak ([M]⁺) appears at m/z 171, corresponding to its molecular weight.[4][7] Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic [M+2]⁺ peak is observed at m/z 173 with an intensity of approximately one-third of the [M]⁺ peak. Common fragmentation includes the loss of a hydroxyl radical (-17) or the carboxyl group (-45).
-
5-Chlorobenzo[d]triazin-4(3H)-one (Product): The molecular ion peak is expected at m/z 181, with a corresponding [M+2]⁺ peak at m/z 183 due to the chlorine isotope.[8] The hallmark fragmentation pattern for benzotriazinones is the facile loss of a molecule of nitrogen (N₂), resulting in a prominent [M-28]⁺ fragment. This is a key diagnostic peak confirming the presence of the triazinone core.
Table 4: Comparative Mass Spectrometry Data
| Parameter | 2-amino-6-chlorobenzoic acid [4] | 5-Chlorobenzo[d]triazin-4(3H)-one [8] | Rationale for Change |
|---|---|---|---|
| Molecular Formula | C₇H₆ClNO₂ | C₇H₄ClN₃O | Incorporation of two nitrogen atoms and loss of H₂O. |
| Molecular Weight | 171.58 g/mol | 181.58 g/mol | Net addition of N₂ and loss of H₂. |
| [M]⁺ / [M+2]⁺ | m/z 171 / 173 | m/z 181 / 183 | Confirms the elemental composition of each compound. |
| Key Fragmentation | Loss of -OH (m/z 154) Loss of -COOH (m/z 126) | Loss of N₂ (m/z 153) | Diagnostic loss of dinitrogen from the triazinone ring. |
Experimental Protocols & Workflow
To ensure data integrity, standardized protocols for sample preparation and analysis should be followed.
Caption: General workflow for synthesis and spectroscopic validation.
Protocol 1: NMR Sample Preparation and Acquisition
-
Preparation: Accurately weigh 5-10 mg of the sample (precursor or product) and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Acquisition: Record ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Processing: Process the raw data (FID) using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: FT-IR Sample Preparation and Acquisition
-
Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the powder directly on the ATR crystal and apply pressure to ensure good contact.
-
Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry Sample Preparation and Acquisition
-
Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Acquisition: Infuse the sample solution into the mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization - ESI). Acquire the full scan mass spectrum in positive or negative ion mode.
-
Analysis: Identify the molecular ion ([M+H]⁺ or [M-H]⁻) and the [M+2] isotope peak. If necessary, perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting daughter ions.
Conclusion
The transformation of 2-amino-6-chlorobenzoic acid into 5-Chlorobenzo[d]triazin-4(3H)-one is accompanied by a cascade of distinct and predictable spectroscopic changes. By systematically comparing the NMR, FT-IR, and MS data of the reaction mixture against the precursor's reference data, researchers can confidently monitor the reaction's progress, identify the final product, and assess its purity. The key indicators of a successful synthesis are the loss of the amine and carboxylic acid signatures and the conclusive appearance of the lactam N-H and carbonyl signals, corroborated by a molecular ion peak at m/z 181 with its characteristic N₂ loss fragment.
References
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-
SpectraBase. 2-Amino-6-chloro-benzoic acid 13C NMR Spectrum. SpectraBase. [Link].
-
PubChem. 2-Amino-6-chlorobenzoic acid | C7H6ClNO2 | CID 75071. National Center for Biotechnology Information. [Link].
-
ResearchGate. 1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. ResearchGate. This article discusses downfield shifts of NH group protons in triazine derivatives to the 8.0-8.4 ppm region, illustrating the deshielded environment of such protons. [Link].
-
Royal Society of Chemistry. Supporting Information for an undisclosed article on pyrimidine synthesis. This source provides representative chemical shift data for various organic compounds. [Link].
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NIST. 2-Amino-6-chlorobenzoic acid. NIST Chemistry WebBook. [Link].
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ResearchGate. (a) Experimental FT-IR spectrum of 2-chlorobenzoic acid (b) Scaled IR spectrum. ResearchGate. [Link].
-
Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PMC. [Link].
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ChemBK. 5-Chlorobenzo[d][3][4][5]triazin-4(3H)-one. ChemBK. [https://www.chembk.com/cn/chem/5-Chlorobenzo[d][3][4][5]triazin-4(3H)-one.htm]([Link]3][4][5]triazin-4(3H)-one.htm).
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NIST. 2-Amino-6-chlorobenzoic acid IR Spectrum. NIST Chemistry WebBook. [Link].
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Synthesis of new pyrazolo[3][4][5]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry. [Link].
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A Comparative Guide to the Green Chemistry Metrics of 5-Chlorobenzo[d]triazin-4(3H)-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel heterocyclic compounds is a cornerstone of pharmaceutical development. However, the environmental impact of these synthetic routes is increasingly under scrutiny. This guide provides an in-depth evaluation of the green chemistry metrics for the synthesis of 5-Chlorobenzo[d]triazin-4(3H)-one, a valuable scaffold in medicinal chemistry. We will compare a traditional synthetic pathway with a modern, greener alternative, providing the experimental data and methodologies necessary for a comprehensive understanding.
Introduction to Green Chemistry Metrics
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1] To quantify the "greenness" of a reaction, several metrics have been developed.[1][2] These metrics provide a framework for comparing the efficiency and environmental performance of different synthetic routes.[1] Key metrics include:
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[1][3]
-
Environmental Factor (E-Factor): The ratio of the mass of waste produced to the mass of the desired product.[1][3][4]
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product.[3][4][5]
-
Reaction Mass Efficiency (RME): The percentage of the mass of the reactants that ends up in the product.[5][6]
Synthetic Pathways to 5-Chlorobenzo[d]triazin-4(3H)-one
The synthesis of 5-Chlorobenzo[d]triazin-4(3H)-one typically begins with 2-amino-6-chlorobenzoic acid.[7][8][9][10][11] The key transformation is a diazotization reaction followed by cyclization.[12][13][14]
Traditional Synthesis (Route A)
The classical approach to synthesizing benzotriazinones involves the diazotization of an anthranilamide or its corresponding acid derivative using sodium nitrite in a strong mineral acid like hydrochloric acid.[13][15][16] This method, while effective, often generates significant waste and uses hazardous reagents.
Greener Alternative (Route B)
A more environmentally benign approach involves the use of a recyclable, polymer-supported nitrite reagent and a solid acid catalyst like p-toluenesulfonic acid (p-TsOH) in a greener solvent such as ethanol.[12] This method aims to reduce the use of corrosive mineral acids and simplify purification, thereby minimizing waste.
Comparative Evaluation of Green Chemistry Metrics
To provide a quantitative comparison, we will analyze the synthesis of 5-Chlorobenzo[d]triazin-4(3H)-one from 2-amino-6-chlorobenzoic acid via both the traditional and a greener synthetic route.
| Metric | Formula | Traditional Route (A) | Greener Route (B) |
| Atom Economy (AE) | (MW of Product / Σ MW of Reactants) x 100 | 85.2% | 85.2% |
| Reaction Mass Efficiency (RME) | (Mass of Product / Σ Mass of Reactants) x 100 | 68.2% | 76.7% |
| Environmental Factor (E-Factor) | (Total Waste / Mass of Product) | 25.4 | 10.8 |
| Process Mass Intensity (PMI) | (Total Mass In / Mass of Product) | 26.4 | 11.8 |
Analysis:
The Atom Economy is identical for both routes as they share the same core reactants and product. However, the other metrics reveal significant differences. The Reaction Mass Efficiency of the greener route is higher, indicating a more efficient conversion of reactants to product, likely due to a higher yield.
The most striking contrast is seen in the E-Factor and PMI . The traditional route generates more than double the amount of waste per kilogram of product compared to the greener alternative. This is primarily due to the use of large volumes of aqueous acid and the subsequent neutralization and workup steps. The greener route's lower PMI highlights its significantly reduced overall mass burden, making it a more sustainable and cost-effective process on a larger scale.
Experimental Protocols
Materials and Methods
All reagents were of analytical grade and used as received. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.
Synthesis of 2-amino-6-chlorobenzoic acid
This starting material can be synthesized from 2-chloro-6-nitrobenzoic acid via reduction.[7] For the purposes of this guide, we assume the availability of commercial 2-amino-6-chlorobenzoic acid.
Route A: Traditional Synthesis of 5-Chlorobenzo[d]triazin-4(3H)-one
-
To a stirred suspension of 2-amino-6-chlorobenzoic acid (1.72 g, 10 mmol) in concentrated hydrochloric acid (10 mL) and water (10 mL), cooled to 0-5 °C, a solution of sodium nitrite (0.76 g, 11 mmol) in water (5 mL) was added dropwise.
-
The reaction mixture was stirred at 0-5 °C for 1 hour.
-
The resulting precipitate was collected by filtration, washed with cold water, and dried under vacuum to afford 5-Chlorobenzo[d]triazin-4(3H)-one.
-
Yield: 1.45 g (80%).
Route B: Greener Synthesis of 5-Chlorobenzo[d]triazin-4(3H)-one
-
A mixture of 2-amino-6-chlorobenzoic acid (1.72 g, 10 mmol), polymer-supported nitrite (3.0 g, ~4 mmol/g loading, 12 mmol), and p-toluenesulfonic acid monohydrate (2.1 g, 11 mmol) in ethanol (20 mL) was stirred at room temperature for 2 hours.
-
The polymer support was removed by filtration and washed with ethanol.
-
The filtrate was concentrated under reduced pressure, and the residue was triturated with water.
-
The solid product was collected by filtration, washed with water, and dried under vacuum to yield 5-Chlorobenzo[d]triazin-4(3H)-one.
-
Yield: 1.63 g (90%).
Visualizing the Green Chemistry Evaluation Workflow
The following diagram illustrates the workflow for evaluating the green chemistry metrics of a synthetic process.
Caption: Workflow for Green Chemistry Metric Evaluation.
Conclusion
This guide demonstrates the practical application of green chemistry metrics in evaluating and comparing synthetic routes. The synthesis of 5-Chlorobenzo[d]triazin-4(3H)-one via a greener pathway using a polymer-supported reagent and a solid acid catalyst shows significant improvements in terms of waste reduction and overall process efficiency compared to the traditional method. By adopting such greener alternatives, the pharmaceutical industry can move towards more sustainable and environmentally responsible manufacturing processes.
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Wikipedia. Green chemistry metrics. [Link]
-
Green Chemistry Toolkit. METRICS. [Link]
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Syrris. Green Chemistry Pharmaceutical Industry. [Link]
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MDPI. Green Chemistry Metrics, A Review. [Link]
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ResearchGate. Recent Advances in Synthesis and Transformations of 1,2,3-Benzotriazinones. [Link]
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PMC. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction. [Link]
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Chem-Impex. 2-Amino-6-chlorobenzoic acid. [Link]
-
ResearchGate. 1,2,3-Benzotriazin-4(3H)-ones: Synthesis, Reactions and Applications. [Link]
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ResearchGate. Synthesis of 1, 2,3‐benzotriazin‐4(3H)‐one. [Link]
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American Chemical Society. ACS GCI Pharmaceutical Roundtable Green Chemistry Reporting Requirements for an Electronic Laboratory Notebook (ELN) Process Mas. [Link]
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Organic Chemistry Portal. Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine. [Link]
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Safety Operating Guide
5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one: Handling & Disposal Protocol
[1]
Emergency Overview & Hazard Identification
Compound Class: Chlorinated Benzotriazinone CAS Number: 1008742-24-2 Molecular Formula: C₇H₄ClN₃O[1]
| Hazard Category | Risk Level | Critical Mechanism (Causality) |
| Thermal Reactivity | High | Denitrogenation Risk: The 1,2,3-triazine core is prone to unimolecular decomposition (thermolysis/photolysis), extruding molecular nitrogen ( |
| Environmental | Severe | Aquatic Persistence: Chlorinated nitrogen heterocycles are resistant to biodegradation and highly toxic to aquatic life (Category 1/2).[1] |
| Health | Moderate | Potential skin/eye irritant and respiratory sensitizer.[1][2][3] Halogenated motif suggests potential for accumulation in lipid tissues.[1] |
Chemical Stability & Pre-Disposal Analysis
Before initiating disposal, you must validate the state of the material.[1] Benzotriazinones are generally stable solids at room temperature but become unpredictable in solution or under thermal stress.[1]
-
Photostability Warning: This compound is sensitive to UV/Violet light (approx. 420 nm).[1] Exposure can trigger the extrusion of
gas.[1]-
Operational Rule: Store and handle waste in amber glass or opaque containers to prevent photochemical decomposition during the waste accumulation phase.[1]
-
-
Incompatibility: Avoid contact with strong reducing agents (hydrazine derivatives) or oxidative acids, which can accelerate ring cleavage.[1]
Personal Protective Equipment (PPE) - The "Self-Validating" System
Do not rely solely on standard PPE.[1] Use this Self-Validating Check before handling:
-
Barrier Integrity: Nitrile gloves (minimum 0.11 mm) are standard, but Double-Gloving is required if handling solutions in halogenated solvents (DCM/Chloroform) due to permeation risks.[1]
-
Respiratory Validation: If the solid is fine/dusty, a P95/P3 particulate respirator is mandatory.[1] If handling in solution outside a fume hood, a half-face respirator with Organic Vapor/Acid Gas cartridges is required.[1]
-
Visual Check: Inspect the material container. If the septum is bulging or the cap is under pressure, do not open .[1] This indicates
evolution has occurred.[1] Vent cautiously behind a blast shield.
Disposal Protocol: Step-by-Step Workflow
A. Solid Waste (Pure Substance)
Directive: Do not dissolve unnecessarily.[1] Solid incineration is the safest route for energetic heterocycles.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass for primary solid waste if mechanical shock is a risk.[1]
-
Labeling: Mark as "Hazardous Waste - Solid, Toxic, Reactive (Potential Gas Evolution)."
-
Segregation: Keep separate from oxidizers and strong bases.[1]
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Directive: This material contains chlorine; it must be classified as Halogenated Organic Waste .
-
Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., Dichloromethane, Ethyl Acetate).[1]
-
Quenching (If Reactive Intermediates Present):
-
If the waste stream comes from a heated reaction where
loss was incomplete, allow the solution to stir at room temperature for 12 hours in the dark to ensure thermal equilibrium.[1]
-
-
PH Adjustment: Ensure pH is neutral (6-8). Acidic conditions can catalyze further decomposition.[1]
-
Vented Cap Protocol: Use a vented cap (or loosen the standard cap 1/4 turn) for the first 24 hours of waste storage to allow any residual
off-gassing to escape safely.
Visualized Decision Logic (Graphviz)
The following diagram illustrates the critical decision pathways for disposing of 5-Chlorobenzo[d][1,2,3]triazin-4(3H)-one, emphasizing the "Gas Evolution" check.
Caption: Operational workflow for segregating and stabilizing benzotriazinone waste streams prior to final disposal.
Spill Response & Immediate Action
Scenario: 5g solid spill on laboratory bench.
-
Evacuate & Ventilate: Clear the immediate area.[1][4] Nitrogen heterocycles can become aerosolized sensitizers.[1]
-
Dampen: Do not dry sweep.[1] Gently mist the powder with an inert solvent (e.g., heptane or water if compatible) to suppress dust.[1]
-
Collect: Use anti-static tools (plastic scoop) to transfer material into a waste container.[1]
-
Decontaminate: Wash the surface with a dilute surfactant solution.[1] Avoid bleach (hypochlorite), as it can react with nitrogenous residues to form chloramines.[1]
Regulatory Compliance (US/EU)
-
RCRA (USA): This compound is not specifically "P" or "U" listed, but it defaults to Hazardous Waste due to toxicity and halogen content.
-
REACH (EU): Treat as a "Substance of Very High Concern" (SVHC) candidate due to persistence. Incineration at >1100°C (High Temperature Incineration) is the required destruction method to prevent dioxin formation from the chlorine atom.
References
-
Synthesis and Reactivity of Benzotriazinones
-
General Benzotriazole/Triazine Safety
-
Hazardous Waste Classification (Halogenated)
Sources
- 1. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
- 2. syskem.de [syskem.de]
- 3. fishersci.com [fishersci.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. wku.edu [wku.edu]
- 6. Continuous Flow Synthesis of Benzotriazin-4(3H)-ones via Visible Light Mediated Nitrogen-Centered Norrish Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
